molecular formula C5H4IN5 B595626 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 162791-82-4

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B595626
CAS No.: 162791-82-4
M. Wt: 261.026
InChI Key: YURNROUZWRPFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. Its core structure is a privileged scaffold in the design of kinase inhibitors, a major class of therapeutic agents . The iodine atom at the 3-position serves as an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for biological screening . This enables the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against various disease targets. Pyrazolo[4,3-d]pyrimidine-based compounds are being actively investigated as multi-target receptor tyrosine kinase inhibitors for the treatment of cancers, such as gastric cancer, by disrupting critical oncogenic signaling pathways . Furthermore, this scaffold serves as a core structure in the development of inhibitors for other kinases, including Bruton's Tyrosine Kinase (BTK), highlighting its broad utility in early-stage pharmaceutical development . As a fundamental building block, this compound provides researchers with a high-value starting point to synthesize novel chemical entities for probing biological mechanisms and developing new therapeutic candidates. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNROUZWRPFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738495
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162791-82-4
Record name 3-Iodo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-IODO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a critical heterocyclic building block in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine scaffold is a purine isostere and a privileged structure found in numerous kinase inhibitors and other pharmacologically active agents.[1][2] This document details a common and reliable two-step synthetic route, starting from the commercially available precursor 4-amino-1H-pyrazole-3-carbonitrile. We will delve into the mechanistic underpinnings of the key cyclization and iodination reactions, provide detailed, step-by-step experimental protocols, and present characterization data. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Significance

The 1H-pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of DNA and ATP. This structural similarity allows molecules containing this scaffold to effectively compete with ATP for the binding sites of various kinases.[1] Consequently, this heterocyclic system is of great interest in the development of targeted therapies, particularly for oncology.[3][4] The title compound, this compound, is a particularly valuable intermediate.[5] The iodine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and explore the chemical space around the core scaffold. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound identifies the un-iodinated parent heterocycle, 1H-pyrazolo[4,3-d]pyrimidin-7-amine, as the direct precursor. The key transformation is a regioselective iodination. The pyrimidine ring of the core can be constructed via a cyclization reaction from an appropriately functionalized pyrazole. A common and efficient method involves the condensation of an aminonitrile pyrazole with a one-carbon source, such as formamide. This leads back to the readily available starting material, 4-amino-1H-pyrazole-3-carbonitrile.

G Target This compound Precursor_1 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Target->Precursor_1 C-H Iodination Starting_Material 4-Amino-1H-pyrazole-3-carbonitrile Precursor_1->Starting_Material Pyrimidine Ring Formation (Formamide Cyclization) G cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination SM 4-Amino-1H-pyrazole-3-carbonitrile C₄H₄N₄ INT 1H-Pyrazolo[4,3-d]pyrimidin-7-amine C₅H₄N₅ SM->INT Formamide, Heat (e.g., 180°C) PROD This compound C₅H₄IN₅ INT->PROD Iodinating Agent (e.g., I₂, NIS) Base (e.g., KOH) Solvent (e.g., DMF)

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-1H-pyrazole-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide (approx. 10-15 volumes).

  • Reaction Conditions: Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will typically form.

  • Purification: Pour the mixture into cold water or an ice bath. Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual formamide. Dry the solid under vacuum to afford 1H-pyrazolo[4,3-d]pyrimidin-7-amine as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (approx. 1.1-1.2 eq) portion-wise to the solution. An alternative procedure involves using molecular iodine (I₂) (1.5 eq) followed by the addition of potassium hydroxide (KOH) (4.0 eq). [6]3. Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. [6]The reaction is often rapid. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. Stir until the color of iodine disappears.

  • Purification: A precipitate should form. Collect the solid by vacuum filtration. Wash the collected solid extensively with water, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any organic impurities. Dry the product under vacuum to yield this compound.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightTypical YieldAppearance
1H-Pyrazolo[4,3-d]pyrimidin-7-amineC₅H₄N₅135.12 g/mol 85-95%Off-white to light brown solid
This compoundC₅H₄IN₅261.02 g/mol 90-98%White to light yellow powder

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) are expected for the pyrimidine C-H proton and the broad signals for the amine (NH₂) and pyrazole (NH) protons. The absence of a signal corresponding to the C3-H of the precursor confirms successful iodination.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 262.0.

  • Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, with typical results being >98%. [7]

Conclusion

The synthesis of this compound is a robust and efficient process that can be reliably executed in a standard laboratory setting. The two-step pathway, involving a formamide-mediated cyclization followed by a regioselective iodination, provides high yields of this versatile building block. The strategic placement of the iodine atom opens the door for extensive derivatization, making this compound a cornerstone for the development of novel kinase inhibitors and other therapeutic agents.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health (NIH). Available at:

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at:

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health (NIH).
  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health (NIH).
  • This compound. BLD Pharm.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PubMed Central.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Tokyo Chemical Industry.

Sources

The Strategic Utility of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of purine and its prevalence in a multitude of kinase inhibitors. Within this class of compounds, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine emerges as a highly versatile and strategic intermediate. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies and the facile construction of diverse compound libraries. This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this important building block, with a focus on its practical application in drug discovery programs.

Introduction: The Pyrazolo[4,3-d]pyrimidine Core and the Significance of the 3-Iodo Handle

The fusion of pyrazole and pyrimidine rings to form the pyrazolo[4,3-d]pyrimidine system creates a molecular architecture that is highly effective at targeting the ATP-binding sites of various kinases. This is due to its ability to form key hydrogen bond interactions that mimic those of the natural adenine scaffold. Consequently, this heterocyclic core is a cornerstone in the development of inhibitors for a range of kinases implicated in oncology, inflammation, and other therapeutic areas.

The strategic introduction of an iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidin-7-amine core significantly enhances its utility as a synthetic intermediate. This iodo-substituent is a linchpin for diversification, allowing for the introduction of a wide array of chemical moieties through robust and well-established cross-coupling methodologies. This capability is paramount in the lead optimization phase of drug discovery, where the systematic exploration of chemical space around a core scaffold is necessary to refine potency, selectivity, and pharmacokinetic properties.

It is crucial to distinguish this compound (CAS: 162791-82-4) from its commonly confused isomer, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8). While both are valuable intermediates, their distinct nitrogen arrangement leads to different three-dimensional structures and hydrogen bonding patterns, which can profoundly impact their biological activity. This guide will focus exclusively on the [4,3-d] isomer.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 162791-82-4[1]
Molecular Formula C₅H₄IN₅[2]
Molecular Weight 261.02 g/mol [2]
Appearance White to off-white solidGeneral Supplier Data
Melting Point >300 °C[3]
Solubility Soluble in DMSO and DMF; limited solubility in other organic solvents and water.General Laboratory Experience
Storage Store in a cool, dry place, typically at 2-8 °C, under an inert atmosphere.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the construction of the core heterocyclic scaffold followed by a regioselective iodination.

Synthesis of the Precursor: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine

The synthesis of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine core can be accomplished through various routes, often starting from substituted pyrazole precursors. A common approach involves the cyclization of a functionalized aminopyrazole with a source of the pyrimidine ring.

synthesis_precursor start Substituted Aminopyrazole intermediate Cyclization Intermediate start->intermediate Reaction reagent Formamide or other C1 source product 1H-Pyrazolo[4,3-d]pyrimidin-7-amine intermediate->product Ring Closure

Caption: General workflow for the synthesis of the precursor amine.

Iodination of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine

The introduction of the iodine atom at the 3-position is achieved through electrophilic iodination. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature and ease of handling. The reaction proceeds with high regioselectivity for the electron-rich C3 position of the pyrazole ring.

iodination_workflow precursor 1H-Pyrazolo[4,3-d]pyrimidin-7-amine reaction Stir at elevated temperature (e.g., 60-80 °C) precursor->reaction reagents N-Iodosuccinimide (NIS) DMF workup Precipitation, Filtration, and Washing reaction->workup product This compound workup->product

Caption: Iodination of the pyrazolopyrimidine precursor.

Detailed Protocol for Iodination (Adapted from the synthesis of the [3,4-d] isomer[2][4][5]):

  • Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Iodosuccinimide (1.1-1.5 eq.) portion-wise to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. The precipitation can be further induced by the addition of a co-solvent like water or ethanol.

  • Isolation: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual DMF and succinimide by-product, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction as it solubilizes the starting material and the NIS, and its high boiling point allows for heating to accelerate the reaction.

  • Reagent: NIS is a mild and effective source of electrophilic iodine, which is crucial for achieving high regioselectivity without over-iodination or degradation of the starting material.

  • Temperature: Heating the reaction mixture increases the rate of reaction, ensuring complete conversion in a reasonable timeframe.

Reactivity and Key Applications in Synthesis

The C-I bond in this compound is the key to its synthetic utility, serving as a versatile precursor for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the iodo-scaffold and a variety of boronic acids or esters. This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups at the 3-position.

suzuki_coupling iodo_scaffold This compound product 3-Substituted Product iodo_scaffold->product boronic_acid R-B(OH)₂ catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling (Adapted from[6][7]):

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-2.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2 (2-10 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or THF, and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C. Microwave irradiation can often significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the iodo-scaffold with a terminal alkyne. This reaction is crucial for introducing alkynyl linkers, which can be further functionalized or used to probe deeper pockets in a protein's active site.

Representative Protocol for Sonogashira Coupling (Adapted from[8][9]):

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reagent and Solvent Addition: Add the terminal alkyne (1.1-1.5 eq.) and a degassed solvent such as THF or DMF.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Applications in Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a well-established scaffold for targeting protein kinases. The ability to diversify the 3-position of this compound makes it an invaluable tool for developing selective and potent kinase inhibitors.

  • Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, is found in numerous kinase inhibitors targeting enzymes like EGFR, BTK, and BRK/PTK6.[4][10][11] By analogy, derivatives of this compound are expected to be potent kinase inhibitors, and the synthetic accessibility allows for the rapid generation of libraries to screen against a wide range of kinases.

  • Toll-Like Receptor (TLR) Agonists: Patent literature has disclosed derivatives of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine as agonists of Toll-like receptor 7 (TLR7).[12] TLR7 agonists are of significant interest in immunotherapy for their ability to stimulate the innate immune system and promote anti-tumor and anti-viral responses.

Conclusion

This compound is a strategic and highly valuable building block for modern drug discovery. Its straightforward synthesis and, most importantly, the reactivity of the 3-iodo substituent, provide medicinal chemists with a powerful platform for the efficient synthesis of diverse compound libraries. The demonstrated and potential applications of its derivatives as kinase inhibitors and immune-modulating agents underscore its importance in the ongoing quest for novel therapeutics. A thorough understanding of its chemical properties and reactivity is essential for any researcher working in these fields.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. (URL: [Link])

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (URL: [Link])

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies - PMC - PubMed Central. (URL: [Link])

  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed. (URL: [Link])

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. (URL: [Link])

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][10][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. (URL: [Link])

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction - ResearchGate. (URL: [Link])

  • WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7)
  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. (URL: [Link])

  • US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof - Google P
  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. (URL: [Link])

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (URL: [Link])

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate. (URL: [Link])

Sources

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration into the probable mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a novel heterocyclic compound. While direct literature on this specific molecule is nascent, its structural architecture as a pyrazolopyrimidine strongly suggests its role as a protein kinase inhibitor. This document synthesizes established principles of kinase inhibition by related compounds to propose a scientifically grounded hypothesis for its biological activity and outlines robust experimental methodologies for its validation.

Executive Summary: The Pyrazolopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the adenine ring of adenosine triphosphate (ATP) and effectively compete for the ATP-binding site of protein kinases.[1][2][3] Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has been a cornerstone of modern targeted therapy.[2][4]

Derivatives of the pyrazolopyrimidine scaffold have been successfully developed as inhibitors for a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[1][2][4][5] The core structure of this compound, with its fused pyrazole and pyrimidine rings, strongly indicates its potential to function as an ATP-competitive kinase inhibitor. The iodine atom at the 3-position offers a valuable vector for chemical modification to enhance potency and selectivity.[6]

This guide will therefore proceed under the central hypothesis that This compound exerts its biological effects through the direct inhibition of one or more protein kinases.

Proposed Mechanism of Action: Competitive Inhibition at the ATP-Binding Pocket

The proposed mechanism of action for this compound is its function as a Type I kinase inhibitor. This entails the compound binding to the active, "DFG-in" conformation of a target kinase, directly competing with endogenous ATP.[1]

The pyrazolopyrimidine core is anticipated to form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many ATP-competitive inhibitors and is crucial for high-affinity binding.[1] The specific kinase or kinases targeted by this compound would be determined by the unique topology of the ATP-binding pocket and the steric and electronic properties of the inhibitor.

Proposed Mechanism of Action cluster_kinase Kinase Domain ATP_Pocket ATP-Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Leads to Substrate_Binding Substrate Binding Site Hinge Hinge Region DFG_Motif DFG Motif (Active) ATP ATP ATP->ATP_Pocket Binds Inhibitor 3-Iodo-1H-pyrazolo [4,3-d]pyrimidin-7-amine Inhibitor->ATP_Pocket Competitively Binds

Caption: Competitive inhibition at the kinase ATP-binding site.

Experimental Validation of the Proposed Mechanism

A multi-faceted approach is essential to rigorously validate the hypothesized mechanism of action. The following experimental workflows provide a self-validating system to confirm kinase inhibition, identify specific targets, and elucidate the downstream cellular consequences.

Workflow for Target Identification and Engagement

G cluster_0 Biochemical & Cellular Screening A Compound Synthesis & Purification B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B Initial Profiling C Biochemical IC50 Determination (e.g., Z'-LYTE™) B->C Hit Validation D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Cellular Confirmation E Identification of Primary Target(s) D->E Target Validation

Caption: Workflow for kinase target identification and validation.

Rationale: To identify potential kinase targets from a large pool, an initial broad screen is crucial. This provides an unbiased view of the compound's selectivity profile.[1]

Protocol:

  • Platform: Utilize a commercially available kinase screening panel, such as the Eurofins KINOMEscan®, which employs a binding assay to quantify the interaction of the test compound with a large number of kinases.[1]

  • Compound Concentration: Screen this compound at a single high concentration (e.g., 1-10 µM) to identify all potential hits.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration.

Rationale: To quantify the potency of the compound against the identified hits from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Assay Platform: Employ a fluorescence-based biochemical assay such as the Z'-LYTE™ assay.[7] This assay measures the extent of phosphorylation of a specific substrate by the target kinase.

  • Reagents: Recombinant purified target kinase, ATP, and a suitable fluorescently labeled peptide substrate.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the kinase, the test compound at various concentrations, and the peptide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate for a defined period at an optimal temperature (e.g., 30°C). e. Stop the reaction and measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant; the concentration of competing ligand that would occupy 50% of the active sites if no competing ligand were present.
Selectivity Score A measure of how selectively a compound inhibits a particular kinase compared to a panel of other kinases.

Rationale: To confirm that the compound engages its target kinase within the complex environment of a living cell, CETSA is an invaluable tool.[8][9][10] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10][11]

Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase). b. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).[12]

  • Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes).[9] c. Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction: a. Lyse the cells to release their protein content. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Protein Quantification: a. Collect the supernatant containing the soluble, non-denatured proteins. b. Quantify the amount of the target kinase in the soluble fraction using Western blotting or mass spectrometry.[10][12]

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Elucidating Cellular Effects

G cluster_1 Cellular Assays F Anti-proliferative Assay (e.g., MTT) J Phenotypic Characterization F->J G Western Blot Analysis of Downstream Signaling G->J H Cell Cycle Analysis (Flow Cytometry) H->J I Apoptosis Assay (e.g., Annexin V) I->J

Sources

The Privileged Scaffold: A Technical Guide to 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1H-pyrazolo[4,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to target the ATP-binding site of various protein kinases. As an isostere of adenine, this heterocyclic system provides a foundational structure for developing potent and selective kinase inhibitors.[1][2] This guide focuses on a critical synthetic intermediate, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, and explores the design, synthesis, and structure-activity relationships of its structural analogs. With a primary focus on Bruton's Tyrosine Kinase (BTK) inhibitors, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the scaffold's therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly successful framework for designing kinase inhibitors.[1][2][4] Its structural similarity to the purine ring of ATP allows it to effectively compete for binding within the kinase hinge region, a critical interaction for inhibitory activity.[1][2]

The strategic placement of a halogen, specifically iodine, at the C3-position of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine core creates a versatile chemical handle. This iodo-intermediate is not an end-product but a crucial launchpad for diversification. It enables the introduction of a wide array of substituents through robust and well-established palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This synthetic flexibility is paramount for fine-tuning the pharmacological properties of the resulting analogs, including potency, selectivity, and pharmacokinetics. The first-in-class BTK inhibitor, Ibrutinib, stands as a testament to the power of this approach, demonstrating the clinical success achievable with this scaffold.[1][5]

The Core Intermediate: Synthesis of this compound

The reliable synthesis of the core intermediate is the first critical step in any drug discovery program based on this scaffold. A common and effective method involves the direct iodination of the parent 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6]

Objective: To synthesize the key intermediate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • 1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Reaction flask

  • Heating mantle or oil bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in dimethylformamide (DMF), add N-Iodosuccinimide (NIS). The reaction is typically performed at an elevated temperature.

  • Reaction Execution: Heat the reaction mixture, for instance, to 60 °C, and stir until the starting material is consumed, which can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution and can be isolated by filtration.

  • Purification: The crude product is washed with a suitable solvent to remove residual DMF and succinimide.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Causality: The choice of N-Iodosuccinimide as the iodinating agent is strategic. It is an electrophilic iodine source that is relatively mild and easy to handle, providing good yields for the iodination of electron-rich heterocyclic systems like the pyrazolopyrimidine core. DMF is used as a polar aprotic solvent to ensure the solubility of the starting materials.

Structural Analogs: Design and Synthesis Strategies

The 3-iodo group is the primary point of diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for introducing aryl, heteroaryl, or alkynyl groups at this position.

Suzuki Cross-Coupling: A Key to C-C Bond Formation

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is extensively used in the synthesis of pyrazolopyrimidine analogs.[7] This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Workflow for Analog Synthesis via Suzuki Coupling

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A 1H-Pyrazolo[4,3-d] pyrimidin-7-amine B 3-Iodo-1H-pyrazolo[4,3-d] pyrimidin-7-amine (Key Intermediate) A->B Iodination (NIS) D Structural Analog Library B->D Suzuki Coupling (Pd Catalyst, Base) C Aryl/Heteroaryl Boronic Acid C->D

Caption: General workflow for synthesizing structural analogs.

Experimental Protocol: Representative Suzuki Coupling

Objective: To synthesize a 3-aryl-1H-pyrazolo[4,3-d]pyrimidin-7-amine analog.

Materials:

  • This compound

  • Substituted Phenylboronic Acid (e.g., 4-phenoxyphenylboronic acid for an Ibrutinib precursor)[5]

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., Na2CO3, K2CO3, or Cs2CO3)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) multiple times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired analog.

  • Self-Validation: The structure and purity of the final compound are confirmed by NMR, MS, and HPLC analysis. This validation is critical to ensure that downstream biological data is reliable.

Structure-Activity Relationship (SAR) and Key Targets

The modifications made to the pyrazolopyrimidine scaffold have profound effects on the resulting compound's biological activity. The primary target for many analogs in this class is Bruton's Tyrosine Kinase (BTK) , a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[8][9]

BTK and the B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical node in the B-cell receptor (BCR) signaling pathway.[8][10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, ultimately promoting B-cell proliferation and survival. In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, making BTK an attractive therapeutic target.[9]

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylate PLCg2 PLCγ2 BTK->PLCg2 Phosphorylate IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG Activate NFkB NF-κB, NFAT, AP-1 (Transcription Factors) IP3_DAG->NFkB Activate Proliferation B-Cell Proliferation, Survival & Differentiation NFkB->Proliferation Ibrutinib Ibrutinib & Analogs Ibrutinib->BTK Inhibit

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

SAR Summary

Systematic modification of the this compound scaffold has yielded crucial insights into the structure-activity relationship for BTK inhibition.

Position of ModificationSubstituent TypeImpact on ActivityReference
C3-Position Phenyl rings, often with phenoxy groups (e.g., 4-phenoxyphenyl)Fills a hydrophobic pocket in the BTK active site, crucial for high potency. π-stacking interactions are important.[1]
N1-Position Piperidine, pyrrolidine, or other cyclic aminesPositions the "warhead" group for covalent inhibitors and can improve solubility and cell permeability.[8]
N1-Position Substituent Acrylamide moiety (Michael acceptor)Forms a covalent, irreversible bond with Cysteine-481 in the BTK active site, leading to potent and sustained inhibition.[8][9]
C5 & C7 Positions Amine and other small groupsPrimarily involved in forming key hydrogen bonds with the hinge region of the kinase (mimicking ATP).[2][11]

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in vitro.

Case Study: Ibrutinib (Imbruvica®)

Ibrutinib is the archetypal drug developed from this scaffold. It is an orally administered, potent, and irreversible inhibitor of BTK.[8] The synthesis of Ibrutinib involves the key steps outlined in this guide: construction of the pyrazolopyrimidine core, followed by a Suzuki coupling to introduce the 4-phenoxyphenyl group, and subsequent elaboration at the N1-position to install the piperidine-acrylamide "warhead".[7][12][13] Its approval for treating various B-cell malignancies revolutionized the standard of care and validated BTK as a therapeutic target.[10]

While highly effective, Ibrutinib also inhibits other kinases, such as EGFR, which can lead to off-target side effects.[8] This has driven the development of second-generation inhibitors with improved selectivity profiles, often by modifying the C3-substituent or the covalent warhead.

In Vitro Biological Evaluation: Kinase Assay

To assess the potency of newly synthesized analogs, an in vitro kinase assay is essential.

Experimental Protocol: BTK Inhibition Assay (LanthaScreen™ Example)

Objective: To determine the IC50 value of a test compound against BTK.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled anti-phosphotyrosine antibody binds to a phosphorylated, fluorescein-labeled peptide substrate. When the antibody and substrate are in proximity, excitation of terbium results in energy transfer to fluorescein, producing a signal. An active BTK inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Recombinant BTK enzyme

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phosphotyrosine antibody

  • Assay buffer

  • Test compounds (serially diluted)

  • 384-well microplate

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add a solution containing the BTK enzyme and the peptide substrate to each well.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the terbium-labeled antibody. Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for terbium, one for fluorescein).

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a powerful and validated platform for the discovery of potent kinase inhibitors. Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships, has enabled the development of life-changing medicines like Ibrutinib. Future research will likely focus on developing next-generation analogs with enhanced selectivity to minimize off-target effects and overcome resistance mechanisms. Exploration of this scaffold against other kinase targets beyond BTK also remains a promising avenue for addressing unmet medical needs in oncology and immunology.[3][14][15]

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. [Link]

  • Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. - ResearchGate. [Link]

  • WO2017039425A1 - A method for preparation of ibrutinib precursor - Google P
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH. [Link]

  • CN104557945A - Synthesis method of ibrutinib - Google P
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. [Link]

  • ibrutinib | New Drug Approvals. [Link]

  • Synthesis of Ibrutinib - 中国医药工业杂志. [Link]

  • Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues - PubMed. [Link]

  • Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF - ResearchGate. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. - ResearchGate. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - NIH. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - MDPI. [Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PubMed Central. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]

  • Low-dose Btk inhibitors: an 'aspirin' of tomorrow? - Haematologica. [Link]

Sources

Introduction: The Strategic Value of the Pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Application of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyrazolo[4,3-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of adenine, the purine nucleobase in ATP, this heterocyclic system is exceptionally well-suited to interact with the ATP-binding sites of a vast array of protein kinases. This inherent characteristic has positioned pyrazolo[4,3-d]pyrimidine derivatives at the forefront of kinase inhibitor research, a critical area in the development of targeted therapies for cancer and inflammatory diseases.

This guide focuses on a particularly valuable, yet under-documented, derivative: This compound (CAS: 162791-82-4). The strategic placement of an iodine atom at the 3-position transforms the core scaffold into a versatile and powerful building block. This iodo-substituent serves as a highly efficient synthetic handle, enabling chemists to employ robust and predictable cross-coupling reactions to introduce molecular diversity. This capability is paramount for systematically exploring the structure-activity relationships (SAR) required to optimize potency, selectivity, and pharmacokinetic properties during a drug discovery campaign.

Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. All quantitative data for this compound are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 162791-82-4[1][2][3]
Molecular Formula C₅H₄IN₅
Molecular Weight 261.02 g/mol
Appearance White to light yellow powder/crystal
Canonical SMILES C1=NC2=C(C(=NN2)I)N=C1N
InChI Key Not readily available in public databases.

Synthesis and Mechanistic Rationale: The Iodination Pathway

The introduction of the iodine atom is a critical step in the synthesis of this key intermediate. While specific peer-reviewed syntheses for the [4,3-d] isomer are not as prevalent as for its more common [3,4-d] counterpart, the chemical logic and methodology are directly translatable. The most effective and widely adopted method for this transformation is electrophilic aromatic substitution on the electron-rich pyrazole ring of the parent heterocycle, 1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Causality Behind Experimental Choices:

  • Reagent: N-Iodosuccinimide (NIS) is the electrophilic iodinating agent of choice. It is a solid, easy to handle, and provides a source of an electrophilic iodine species (I⁺) under mild conditions, minimizing the potential for side reactions or degradation of the sensitive heterocyclic core.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the starting materials and the NIS reagent, facilitating a homogeneous reaction environment. Its high boiling point also allows for moderate heating to drive the reaction to completion if required.

  • Regioselectivity: The iodination occurs preferentially at the 3-position of the pyrazolo[4,3-d]pyrimidine core. This is a result of the electronic distribution within the fused ring system, where the C3 position is the most nucleophilic and sterically accessible site on the pyrazole ring for electrophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established synthesis of analogous pyrazolopyrimidines.[4]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material completely. A typical concentration would be in the range of 0.1-0.5 M.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.5 equivalents) to the solution portion-wise at room temperature. The slight excess of NIS ensures the complete consumption of the starting material.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) while monitoring the progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, the mixture can be poured into an ice-water slurry to induce precipitation. The resulting solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual DMF and succinimide byproducts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography if necessary to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product start 1H-Pyrazolo[4,3-d]- pyrimidin-7-amine reagents N-Iodosuccinimide (NIS) Anhydrous DMF start->reagents Electrophilic Iodination product 3-Iodo-1H-pyrazolo[4,3-d]- pyrimidin-7-amine reagents->product Work-up & Purification

A generalized workflow for the synthesis of the title compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for generating libraries of potential drug candidates. The carbon-iodine bond is primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki reaction allows for the formation of a new carbon-carbon bond between the C3 position of the pyrazolopyrimidine core and a wide variety of commercially available aryl or heteroaryl boronic acids (or boronate esters). This reaction is highly reliable, functional group tolerant, and proceeds under relatively mild conditions, making it an indispensable tool in modern medicinal chemistry.[5][6][7][8]

A 3-Iodo-1H-pyrazolo[4,3-d]- pyrimidin-7-amine C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C D Diverse Library of 3-Substituted Analogs C->D C-C Bond Formation E Biological Screening (e.g., Kinase Assays) D->E F SAR & Lead Optimization E->F Kinase_Binding cluster_kinase Kinase ATP-Binding Site hinge {Hinge Region|Backbone Amides} pocket Hydrophobic Pocket inhibitor Pyrazolo[4,3-d]pyrimidine Core R-Group (from Suzuki) inhibitor:f0->hinge H-Bonds (Key Interaction) inhibitor:f1->pocket van der Waals Interactions (Potency/Selectivity)

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS No. 162791-82-4). As a promising scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug discovery and development. This document synthesizes predicted spectroscopic data with established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By examining the expected spectral features, this guide offers a robust framework for the analysis and verification of this compound, ensuring scientific integrity and accelerating research endeavors.

Introduction: The Pyrazolo[4,3-d]pyrimidine Core in Modern Drug Discovery

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal candidate for targeting a wide range of biological targets, including kinases and other enzymes implicated in diseases such as cancer. The introduction of an iodine atom at the 3-position and an amine group at the 7-position of the 1H-pyrazolo[4,3-d]pyrimidine ring system creates a molecule with significant potential for further functionalization and development as a therapeutic agent.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed interpretation of the expected spectra.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for this compound, this section will focus on predicted data and the general spectroscopic characteristics of the pyrazolopyrimidine class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

2.1.1. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ is expected to exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5Broad Singlet1HN1-HThe proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet at a high chemical shift.
~8.0 - 8.5Singlet1HC5-HThe proton on the pyrimidine ring is in an electron-deficient environment and is expected to resonate at a downfield chemical shift.
~7.0 - 7.5Broad Singlet2HN7-H₂The protons of the amino group are exchangeable and will likely appear as a broad singlet. The chemical shift can vary depending on concentration and temperature.

Expertise & Experience in Interpretation: The significant downfield shift of the N1-H proton is a hallmark of N-unsubstituted pyrazoles and is due to a combination of anisotropic effects from the aromatic rings and hydrogen bonding with the solvent. The chemical shift of the C5-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.

2.1.2. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C7The carbon attached to the amino group is expected to be significantly deshielded.
~150 - 155C5This carbon in the pyrimidine ring is adjacent to two nitrogen atoms, leading to a downfield shift.
~140 - 145C3aA quaternary carbon at the fusion of the two rings.
~110 - 115C7aAnother quaternary carbon at the ring junction.
~80 - 85C3The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine.

Trustworthiness of Predictions: These predictions are based on established empirical rules and computational models for similar heterocyclic systems. While the exact chemical shifts may vary slightly in an experimental setting, the relative positions and multiplicities of the signals provide a reliable fingerprint for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

For this compound (C₅H₄IN₅), the expected molecular weight is approximately 261.0 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 261 would be expected. Key fragmentation pathways could involve:

  • Loss of Iodine: A prominent peak at m/z 134, corresponding to the loss of an iodine radical ([M-I]⁺).

  • Loss of HCN: Fragmentation of the pyrimidine ring could lead to the loss of a neutral hydrogen cyanide molecule, resulting in a peak at m/z 234.

High-Resolution Mass Spectrometry (HRMS):

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₅H₄IN₅ is 260.9511.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200N-HStretching (amine and pyrazole)
3100 - 3000C-HAromatic C-H stretching
1650 - 1550C=N, C=CRing stretching
1500 - 1400N-HBending (amine)

Authoritative Grounding: The presence of sharp, distinct peaks in the N-H stretching region would be characteristic of the primary amine and the N-H of the pyrazole ring. The complex fingerprint region below 1500 cm⁻¹ would be unique to the overall molecular structure.

Experimental Protocols

The following are general, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • For EI-MS, a direct insertion probe can be used.

    • For electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the sample solution is introduced via an infusion pump or an HPLC system.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For HRMS, use a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of Key Concepts

To aid in the understanding of the spectroscopic analysis workflow, the following diagrams are provided.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purified Sample MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity Confirmation Confirmation of Identity Purity->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Interpretation center ¹H NMR Spectrum cs Chemical Shift (δ) center->cs integration Integration center->integration multiplicity Multiplicity center->multiplicity environment Electronic Environment of Protons cs->environment num_protons Number of Protons integration->num_protons neighboring_protons Neighboring Protons multiplicity->neighboring_protons

Caption: Key aspects of ¹H NMR spectral interpretation.

Conclusion

While experimental spectroscopic data for this compound is not yet widely available in the public domain, this guide provides a robust framework for its characterization based on predicted data and established spectroscopic principles. The detailed analysis of expected NMR, MS, and IR spectra, coupled with standardized experimental protocols, offers researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this promising heterocyclic compound. As research into pyrazolo[4,3-d]pyrimidine derivatives continues to expand, the principles and predictions outlined in this guide will serve as a valuable resource for the scientific community.

References

  • Note: As specific literature containing the experimental data for this compound could not be located, this section provides general references to authoritative sources on spectroscopic techniques and the chemistry of rel
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the solubility and stability of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS RN: 162791-82-4). It is important to note that while this specific isomer is commercially available, detailed experimental data on its solubility and stability are not extensively published in peer-reviewed literature.[1][2] Consequently, this guide synthesizes foundational principles from analogous structures, particularly the isomeric 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and general knowledge of heterocyclic chemistry to provide a predictive and practical framework for researchers. The protocols described herein are based on established industry standards.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry, likely as a key intermediate in the synthesis of targeted therapeutics. Its utility in drug discovery is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this molecule. We will delve into the theoretical underpinnings of its behavior in various solvent systems and under different stress conditions. Furthermore, this document outlines detailed, field-proven experimental protocols for accurately determining these critical parameters.

Introduction to this compound

The pyrazolo[4,3-d]pyrimidine scaffold is a purine isostere and a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other targeted agents. The introduction of an iodine atom at the 3-position provides a handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the exploration of chemical space and the optimization of biological activity. The 7-amino group can serve as a key hydrogen bond donor, interacting with target proteins.

Key Structural Features:

  • Pyrazolo[4,3-d]pyrimidine core: A bicyclic aromatic system containing five nitrogen atoms. This nitrogen-rich core contributes to its potential for hydrogen bonding and also influences its pKa and overall solubility.

  • Iodine at C3: A heavy halogen that increases the molecule's lipophilicity and molecular weight. The carbon-iodine bond can be a site of potential photolytic or reductive degradation.

  • Amine at C7: A primary amine group that can act as a hydrogen bond donor and a weak base, significantly influencing its solubility in acidic aqueous media.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Based on the structure of this compound, a generally low aqueous solubility is anticipated, a common characteristic of many heterocyclic kinase inhibitor scaffolds.[3][4]

Predicted Solubility
  • Aqueous Solubility: The planar, aromatic ring system and the large iodine atom contribute to significant crystal lattice energy, which must be overcome for dissolution. The molecule's multiple nitrogen atoms and the primary amine offer sites for hydrogen bonding with water, but the overall hydrophobic character of the fused ring system is expected to dominate, leading to poor solubility in neutral aqueous solutions. The solubility of pyrazolo[3,4-d]pyrimidine derivatives is often low in water.[3][5]

  • pH-Dependent Solubility: The presence of the 7-amino group and the pyrazole and pyrimidine nitrogens suggests that the compound will exhibit pH-dependent solubility. The molecule is expected to be more soluble in acidic solutions due to the protonation of the basic nitrogen centers, forming more soluble salts.

  • Organic Solvents: Higher solubility is expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is likely to have moderate solubility in lower alcohols like methanol and ethanol and poor solubility in non-polar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination

To empirically determine the solubility, a standardized shake-flask method (or a miniaturized version for early-stage discovery) is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Solvents: Purified water, pH buffers (e.g., pH 2, 5, 7.4, 9), DMSO, ethanol, methanol, acetonitrile.

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC with a UV detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (typically 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-to-equilibrium study can be conducted to optimize this.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Express the solubility in units of mg/mL or µg/mL.

Predicted Solubility Data Summary

The following table provides a predictive summary of the solubility profile. These are estimations based on general principles and data from analogous compounds.

Solvent SystemPredicted SolubilityRationale
Purified Water (pH ~7)Very Low (< 0.01 mg/mL)High crystal lattice energy and hydrophobic character of the core structure.
0.1 N HCl (pH 1)Moderate to HighProtonation of the amino group and ring nitrogens leads to the formation of a more soluble salt.
PBS (pH 7.4)Very LowSimilar to purified water, minimal protonation.
DMSOHigh (> 50 mg/mL)A powerful polar aprotic solvent capable of disrupting crystal packing and forming strong solute-solvent interactions.
EthanolLow to ModerateCan act as both a hydrogen bond donor and acceptor, but the overall polarity may not be optimal.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Iodo-substituted heterocycles can be susceptible to specific degradation pathways.[6]

Potential Degradation Pathways
  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, although the fused pyrazole ring may offer some stability. The exocyclic amino group is generally stable to hydrolysis.

  • Oxidation: The electron-rich pyrazolopyrimidine ring system could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.

  • Photodegradation: Aromatic iodo compounds are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of a radical species and subsequent degradation products. This is often a primary stability concern for iodo-aromatic compounds.

  • Thermal Degradation: In general, heterocyclic compounds with fused ring systems tend to have good thermal stability.[6][7] However, high temperatures can accelerate other degradation pathways like hydrolysis and oxidation.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose the solutions to the stress conditions outlined in the table below. A control sample, protected from stress, should be analyzed concurrently.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analyze the samples by a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity) and mass spectrometry (LC-MS) to identify and characterize any degradation products.

Stress Conditions:

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 N HCl at 60 °C for 24-48 hoursRing hydrolysis
Base Hydrolysis 0.1 N NaOH at 60 °C for 24-48 hoursRing hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation, ring opening
Thermal Solid and solution at 80 °C for 48 hoursAcceleration of other pathways
Photostability Expose solid and solution to ICH-compliant light source (UV and visible)De-iodination, formation of colored degradants
Data Interpretation and Visualization

The results from the forced degradation studies should be used to develop a comprehensive stability profile.

Workflow for Stability Indicating Method Development:

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Method Validation Acid Acid HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Acid->HPLC_Dev Base Base Base->HPLC_Dev Oxidative Oxidative Oxidative->HPLC_Dev Thermal Thermal Thermal->HPLC_Dev Photolytic Photolytic Photolytic->HPLC_Dev LCMS_ID Identify Degradants by LC-MS HPLC_Dev->LCMS_ID Specificity Specificity/ Peak Purity LCMS_ID->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Final_Method Validated Stability- Indicating Method Accuracy->Final_Method

Sources

An In-Silico Guide to De-Risking and Characterizing 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1] This guide presents a comprehensive, field-proven in silico workflow to characterize the therapeutic potential of a specific, less-studied isomer, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. We move beyond simplistic, sequential protocols to offer an integrated, multi-faceted computational strategy designed for drug discovery professionals. This document details a cascade of methodologies, from initial target hypothesis generation and structure-based molecular docking to the dynamic validation of protein-ligand complexes using molecular dynamics (MD) simulations and the development of ligand-based pharmacophore models. Each protocol is presented as a self-validating system, providing researchers with the causal reasoning behind experimental choices and robust methodologies to de-risk and advance pyrazolopyrimidine-based compounds toward clinical consideration.

Introduction: The Pyrazolopyrimidine Scaffold and Target Hypothesis

The 1H-Pyrazolo[4,3-d]pyrimidine core is an isomer of the well-established 1H-pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine.[1] This structural mimicry allows it to effectively compete with endogenous ATP, making it an ideal starting point for designing potent kinase inhibitors.[1] Compounds based on the pyrazolo[4,3-d]pyrimidine core have been successfully developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established therapeutic targets in oncology.[2][3][4]

The subject of this guide, this compound (Table 1), features key functional groups: an amine that can act as a crucial hydrogen bond donor to the kinase hinge region and an iodine atom that provides a vector for further chemical modification or can engage in halogen bonding. Given this structural precedent, our central hypothesis is that this compound functions as a Type I ATP-competitive kinase inhibitor. This guide provides the computational framework to rigorously test this hypothesis.

Compound Profile: this compound
IUPAC Name This compound
CAS Number 162791-82-4[5]
Molecular Formula C₅H₄IN₅[6]
Molecular Weight 261.02 g/mol [6]
Canonical SMILES C1=NC(=C2C(=N1)N=C(N2)I)N
Predicted Function ATP-Competitive Kinase Inhibitor

Table 1: Physicochemical properties of this compound.

Part 1: The Integrated In Silico Modeling Workflow

A robust computational assessment relies not on a single method, but on a cascade of techniques where the output of one stage informs and validates the next. Our workflow is designed to build a comprehensive profile of the compound, from identifying likely targets to understanding the atomistic dynamics of its binding.

In_Silico_Workflow cluster_0 Ligand & Target Preparation cluster_1 Structure-Based Modeling cluster_2 Ligand-Based Modeling cluster_3 Validation Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Predict Binding Pose & Affinity PDB Target Selection (PDB Database) Prep_Protein Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) PDB->Prep_Protein Prep_Protein->Docking MD Molecular Dynamics (GROMACS) Assess Complex Stability & Dynamics Docking->MD Select Top Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Validation Experimental Validation (Binding Assays, IC50) Analysis->Validation Actives Select Known Kinase Inhibitors (Pyrazolopyrimidine Core) Pharm Pharmacophore Modeling Generate 3D Hypothesis Actives->Pharm Screen Virtual Screening (Identify Novel Scaffolds) Pharm->Screen Screen->Validation

Figure 1: Integrated workflow for in silico characterization.

Part 2: Structure-Based Modeling: From Docking to Dynamics

This phase simulates the direct interaction between our ligand and its putative protein targets. We begin with a broad screen using molecular docking and then subject the most promising complex to a rigorous, dynamic simulation.

Protocol: Molecular Docking with AutoDock Vina

Causality: Molecular docking serves as a high-throughput computational screen to predict the binding pose and estimate the binding affinity of a ligand to a target protein.[7] It allows us to quickly assess whether the compound can sterically and electrostatically fit into the kinase ATP-binding site and form the canonical interactions required for inhibition. We use AutoDock Vina due to its speed, accuracy, and widespread use.[8][9]

Step-by-Step Methodology:

  • Target and Ligand Preparation:

    • Target: Download the crystal structure of a candidate kinase (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.

    • Using AutoDock Tools (ADT), prepare the receptor: delete water molecules, add polar hydrogens, and compute Gasteiger charges. Save the final file in PDBQT format.

    • Ligand: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save as a MOL file.

    • Use ADT to prepare the ligand: detect the rotatable bonds and save in PDBQT format.

  • Grid Box Definition:

    • Identify the ATP-binding site from the co-crystallized ligand in the PDB file or through literature.

    • In ADT, define a grid box that encompasses the entire binding pocket. For most kinases, a box size of 20x20x20 Å is sufficient. Record the center coordinates and dimensions.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis:

    • Vina will output a PDBQT file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

    • The top-ranked pose (most negative binding affinity) is analyzed for key interactions, particularly hydrogen bonds with the kinase hinge region (e.g., the backbone NH and CO of key residues like Leu83 in CDK2).

Target Kinase PDB ID Predicted Binding Affinity (kcal/mol) Key Hinge Interaction Residue
CDK21HCK-8.9Leu83
Src Kinase2SRC-8.5Met341
EGFR (T790M)2JIV-9.2Met793
BTK3GEN-9.5Met477

Table 2: Representative molecular docking results for this compound against a panel of oncologically relevant kinases. Lower energy scores indicate stronger predicted binding.

Protocol: Molecular Dynamics (MD) Simulation with GROMACS

Causality: Docking provides a static snapshot of binding. However, proteins are dynamic entities that fluctuate in a physiological environment. MD simulation provides a time-resolved, atomistic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and the persistence of key interactions over time.[10][11] This step is critical for validating the docking result and ensuring the predicted binding mode is not a transient artifact.

Step-by-Step Methodology:

  • System Preparation:

    • Complex Topology: Merge the coordinates of the top-ranked docked pose (ligand) with the prepared protein structure.

    • Force Field: Use a standard biomolecular force field like CHARMM36m for the protein. Generate ligand topology and parameters using a tool like the CGenFF server.[10]

    • Solvation: Place the protein-ligand complex in a cubic water box (using a water model like TIP3P) with a buffer distance of at least 10 Å from the box edge.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. Run for ~1 ns.

    • NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (1 bar). This allows the system density to relax to the correct value. Continue to apply position restraints. Run for ~1-5 ns.

  • Production MD:

    • Remove the position restraints and run the production simulation for a duration sufficient to observe stable behavior, typically 100-200 ns for routine stability checks. Save coordinates every 10-100 ps.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting, equilibrated structure. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. The ligand binding site should ideally show reduced fluctuation.

    • Interaction Analysis: Monitor the distance of key hydrogen bonds (e.g., between the ligand's amine and the kinase hinge) and other interactions (hydrophobic, halogen bonds) over the course of the simulation to confirm their stability.

MD_Analysis_Workflow cluster_0 Stability Assessment cluster_1 Interaction Analysis cluster_2 Structural Insights Input MD Trajectory (100 ns) RMSD Calculate RMSD (Protein Backbone, Ligand) Input->RMSD RMSF Calculate RMSF (Protein C-alpha atoms) Input->RMSF HBond Hydrogen Bond Analysis (Occupancy over time) Input->HBond Distance Measure Key Distances (e.g., Halogen Bonds) Input->Distance Cluster Clustering Analysis (Identify Dominant Conformations) Input->Cluster Energy Binding Free Energy (MM/PBSA or MM/GBSA) Input->Energy

Figure 2: Post-simulation analysis workflow for MD trajectories.
MD Simulation Metric Expected Outcome for a Stable Complex Interpretation
Ligand RMSD Plateau below 2.0 Å after initial fluctuationThe ligand maintains a stable binding pose within the active site.
Protein Backbone RMSD Plateau below 3.0 ÅThe overall protein structure remains stable upon ligand binding.
Hinge H-Bond Occupancy > 80% over the simulationThe canonical interactions responsible for kinase inhibition are persistent.
Binding Site RMSF Lower fluctuation compared to loop regionsThe active site becomes more rigid and ordered upon ligand binding.

Table 3: Key metrics for interpreting MD simulation results and their significance in validating a stable protein-ligand complex.

Part 3: Ligand-Based Modeling: Pharmacophore Hypothesis

Causality: When multiple active compounds for a target are known, or to understand the key chemical features required for activity, ligand-based pharmacophore modeling is invaluable.[12][13] It generates a 3D map of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen large virtual libraries for novel compounds with different core scaffolds but the same essential features.[14]

Step-by-Step Methodology:

  • Training Set Selection:

    • Compile a set of 15-20 known, structurally diverse pyrazolopyrimidine-based inhibitors for a specific kinase family (e.g., CDKs) with known high activity (e.g., low nanomolar IC50 values).

  • Feature Generation:

    • Using pharmacophore modeling software (e.g., Phase, Catalyst), generate conformational models for each ligand in the training set.

    • Identify the key chemical features for each molecule: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Rings (AR).

  • Model Generation and Validation:

    • Align the training set molecules and identify the common features that overlap in 3D space.

    • Generate several pharmacophore hypotheses, each consisting of a unique combination of 3-5 features.

    • Validate the models by using them to screen a test set containing known active and inactive compounds (decoys). A good model will correctly identify the actives with high sensitivity and specificity.

Pharmacophore_Model HBD H-Bond Donor HBA1 H-Bond Acceptor AR Aromatic Ring HBA2 H-Bond Acceptor HY Hydrophobic

Sources

A Technical Guide to 3-Iodo-Pyrazolopyrimidine Amines in Medicinal Chemistry: A Focus on the [4,3-d] and [3,4-d] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazolopyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA. This mimicry allows it to effectively target the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology. The introduction of a halogen, specifically iodine, at the C3 position transforms this scaffold into a versatile and powerful building block. The iodine atom serves as an efficient synthetic handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of drug candidates.

This technical guide provides a detailed overview of the synthesis, properties, and applications of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. Furthermore, it draws a critical comparative analysis with its more widely utilized isomer, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the cornerstone intermediate for the blockbuster Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these potent intermediates in their discovery programs.

The Pyrazolopyrimidine Core: A Bioisostere of Adenine

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine heterocycle. This structure is a bioisostere of adenine, meaning it has a similar size, shape, and electronic distribution. This fundamental property allows it to function as an "adenine mimic," competitively binding to the ATP-pocket of a vast array of protein kinases.[1] Kinases are crucial signaling proteins that regulate cellular growth, differentiation, and survival; their dysregulation is a hallmark of cancer and inflammatory diseases.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been successfully exploited to develop numerous potent and selective kinase inhibitors.[2][3] By modifying substituents at various positions on the ring system, medicinal chemists can fine-tune the molecule's affinity and selectivity for specific kinase targets.

Synthesis and Properties of this compound

While less documented in blockbuster drugs compared to its isomer, this compound (CAS: 162791-82-4) remains a valuable building block for exploring novel chemical space. Its synthesis typically begins with the construction of the core pyrazolopyrimidine ring system, followed by a regioselective iodination step.

General Synthetic Workflow

The synthesis of this class of compounds often involves the cyclization of a substituted aminopyrazole with a suitable one-carbon synthon. Subsequent iodination can be achieved using various electrophilic iodine sources. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity, favoring the electron-rich C3 position of the pyrazole ring.

cluster_0 Core Synthesis cluster_1 Halogenation A Substituted 3-Aminopyrazole C 1H-Pyrazolo[4,3-d]pyrimidin-7-amine A->C Cyclization B One-Carbon Synthon (e.g., Formamide) B->C E This compound C->E Iodination D Electrophilic Iodine Source (e.g., NIS, I2) D->E

Caption: General synthetic path to the target compound.

Physicochemical Data
PropertyValueReference
CAS Number 162791-82-4[4]
Molecular Formula C₅H₄IN₅[5][6]
Molecular Weight 261.02 g/mol [5][6][7]
Appearance Off-white to light brown powder[8]
Storage Store in a cool, dry, well-closed container away from light and moisture.[8][9]

The Isomeric Powerhouse: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The true prominence of this chemical class is defined by the [3,4-d] isomer, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 151266-23-8). This molecule is the pivotal intermediate in the synthesis of Ibrutinib, a first-in-class covalent BTK inhibitor that has revolutionized the treatment of certain B-cell malignancies.[10] Its widespread use has led to the optimization and large-scale validation of its synthetic protocols.

Established Synthesis: Iodination with N-Iodosuccinimide (NIS)

The most common and efficient laboratory and industrial synthesis involves the direct iodination of the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine.[11]

Causality of Experimental Choices:

  • Starting Material: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is chosen for its commercial availability and its inherent electronic properties.

  • Reagent: N-Iodosuccinimide (NIS) is the preferred iodinating agent. It is a mild, easy-to-handle solid that provides a source of electrophilic iodine (I+). Its use avoids the harsh conditions or corrosive byproducts associated with other iodinating systems. The reaction proceeds with high regioselectivity for the C3 position, which is the most nucleophilic carbon on the pyrazole ring.[3][10]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to ensure the solubility of the heterocyclic starting material.

start 1H-Pyrazolo[3,4-d]pyrimidin-4-amine product 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine start->product Electrophilic Aromatic Substitution (60 °C) reagent N-Iodosuccinimide (NIS) in DMF reagent->product

Caption: Established synthesis of the key Ibrutinib intermediate.

Detailed Experimental Protocol (Illustrative)
  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (approx. 1.1 eq) portion-wise to the solution at room temperature. Rationale: Portion-wise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.[3] Rationale: Moderate heating increases the reaction rate without promoting significant side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an off-white to light brown powder.

Applications in Drug Discovery: The Iodo Group as a Linchpin

The synthetic utility of the 3-iodo group cannot be overstated. It is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in organic chemistry. This allows for the direct and modular attachment of a wide variety of aryl, heteroaryl, and alkyl groups at the C3 position.

Case Study: The Suzuki Coupling in Ibrutinib Synthesis

The synthesis of Ibrutinib provides a textbook example of the power of this intermediate. The 3-iodo group is coupled with 4-phenoxyphenylboronic acid in a Suzuki reaction to forge the key biaryl bond.[10]

A 3-Iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine (coupled to piperidine side chain) C Ibrutinib Core A->C Suzuki Coupling B 4-Phenoxyphenylboronic acid B->C catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->C

Sources

Methodological & Application

Application Note: Leveraging 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine for Kinase Inhibitor Discovery and Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This makes them premier targets for therapeutic development.[2] The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to adenine, allowing it to act as an effective ATP-competitive inhibitor at the kinase hinge region.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine (CAS 162791-82-4) as a foundational building block for kinase inhibitor screening campaigns. We detail its advantages as a starting fragment, provide step-by-step protocols for a multi-tiered screening cascade—from initial biochemical assays to cellular validation—and discuss best practices for data interpretation and troubleshooting.

The Strategic Advantage of the 3-Iodo-pyrazolo[4,3-d]pyrimidine Scaffold

The success of a kinase inhibitor discovery program often hinges on the quality of the initial chemical matter. This compound offers distinct advantages that make it an ideal starting point for generating novel, potent, and selective kinase inhibitors.

  • Bioisosteric Mimicry: The pyrazolopyrimidine core is a bioisostere of the purine ring of ATP.[4] This inherent structural similarity allows it to effectively occupy the ATP-binding pocket of most kinases, providing a strong anchor for inhibitor design and a high probability of initial target engagement.

  • A Versatile Synthetic Handle: The key feature of this molecule is the iodine atom at the 3-position. This halogen serves as an exceptionally versatile synthetic handle for chemical elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of a diverse library of analogues by introducing a wide array of chemical fragments, facilitating structure-activity relationship (SAR) studies and the optimization of potency and selectivity. This compound has been successfully used as a reagent in the synthesis of potent inhibitors for targets like FLT3 kinase.[5][6]

  • Fragment-Based Potential: With a low molecular weight (261.02 g/mol ), the scaffold is well-suited for fragment-based drug discovery (FBDD) approaches.[7] Initial screening can identify weak-binding fragments, which can then be elaborated via the iodine handle to achieve high-affinity binders.

Caption: Diversification strategy for this compound.

Phase 1: Primary Screening via Biochemical Assays

The initial goal is to determine if a compound can inhibit the catalytic activity of the purified target kinase in vitro.[8] Luminescence-based ADP detection assays are a robust, universal, and highly sensitive method suitable for high-throughput screening (HTS) as they measure the direct product of the kinase reaction (ADP).[9][10]

Protocol 2.1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is designed to screen a library of compounds derived from the 3-iodo scaffold against a target kinase (e.g., CDK2/Cyclin A) at a single concentration to identify initial hits.

A. Principle of the Assay: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction occurs, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent then converts the newly formed ADP back to ATP, which drives a luciferase/luciferin reaction, generating a light signal proportional to kinase activity. Inhibition is measured as a decrease in luminescence.

B. Materials:

  • This compound derived library compounds (10 mM in 100% DMSO)

  • Recombinant Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., Histone H1)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known potent inhibitor for the target kinase (Positive Control)

  • Solid white, low-volume 384-well assay plates

  • Multichannel pipettor and a plate-based luminometer

C. Step-by-Step Methodology:

  • Compound Plating: Prepare a working plate by diluting the 10 mM compound stocks. For a final assay concentration of 10 µM, perform an intermediate dilution in DMSO, followed by a final dilution in kinase buffer. Dispense 1 µL of the diluted compounds, vehicle control (DMSO), and positive control inhibitor into the appropriate wells of the 384-well plate.

  • Kinase Addition: Prepare a solution of the kinase enzyme in kinase buffer. Add 2 µL of the kinase solution to each well, except for the "no enzyme" control wells.

  • Initiate Kinase Reaction: Prepare a solution of substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. Add 2 µL of this ATP/substrate mix to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

D. Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the vehicle control mean).

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Phase 2: Potency and Selectivity Profiling

Once initial hits are identified, the next steps are to determine their potency (IC₅₀) and assess their selectivity against other kinases.[8]

Protocol 3.1: IC₅₀ Determination

This protocol uses the same biochemical assay as in Phase 1 but with a range of inhibitor concentrations to generate a dose-response curve.

  • Prepare Serial Dilutions: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 2.1, using the serial dilutions of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinome Selectivity Profiling

It is crucial to understand if an inhibitor is selective for its intended target, as off-target activity can lead to toxicity or confound experimental results.[11][12] This is achieved by screening the compound against a large panel of kinases.

  • Screening Strategy: A cost-effective approach is to first screen the compound at a single high concentration (e.g., 1 µM) against a broad kinome panel (e.g., >400 kinases).[12]

  • Follow-up: For any kinases that show significant inhibition (e.g., >70%), perform a full 10-point IC₅₀ determination as described in Protocol 3.1.[12]

  • Data Presentation: The results are often visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile.

Table 1: Example Potency and Selectivity Data for a Hypothetical Hit Compound

Kinase TargetBiochemical IC₅₀ (nM)
CDK2/CycA 15
CDK9/CycT1125
GSK3β850
SRC>10,000
VEGFR2>10,000

Phase 3: Validation in Cell-Based Models

A significant challenge in drug discovery is that biochemical potency does not always translate to cellular activity.[13] Therefore, validating hits in a cellular context is a mandatory step.

Protocol 4.1: Cellular Target Engagement using NanoBRET™

This assay measures whether the compound can bind to its target kinase inside intact, living cells.[14]

A. Principle of the Assay: The target kinase is expressed in cells as a fusion to NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competitive inhibitor will displace the tracer, decreasing the BRET signal.

B. Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the NanoLuc®-Kinase fusion protein. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate on a luminometer capable of sequentially measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀ for target engagement.

Protocol 4.2: Downstream Phosphorylation Assay

This functional assay measures the ability of the compound to inhibit the kinase's activity within the cell by quantifying the phosphorylation of a known downstream substrate.[14]

A. Principle of the Assay: Cells are treated with the inhibitor, and the level of phosphorylation of a specific substrate of the target kinase is measured. A decrease in the phosphorylated substrate indicates successful target inhibition. This can be measured by various methods, including Western Blot or high-throughput ELISA/MSD assays.[2]

B. Step-by-Step Methodology (using ELISA):

  • Cell Plating and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active) in a 96-well plate. After 24 hours, treat the cells with a serial dilution of the test compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate.

    • Add cell lysates to wells coated with a capture antibody for the total substrate protein.

    • Wash, then add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.

    • Wash, then add the HRP substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the signal on a plate reader.

  • Data Analysis: Normalize the phospho-substrate signal to the total amount of substrate or total protein. Plot the normalized signal against compound concentration to determine the cellular IC₅₀ for functional inhibition.

Caption: Tiered workflow for cellular validation of biochemical hits.

Troubleshooting and Best Practices

Table 2: Common Challenges and Solutions in Kinase Inhibitor Screening

IssuePotential Cause(s)Recommended Action(s)
High potency in biochemical assay, low potency in cell-based assay 1. Poor cell permeability of the compound.[11]2. Compound is subject to cellular efflux pumps.3. High intracellular ATP concentration (mM range) outcompetes the inhibitor.[8]4. Compound instability or metabolism in cells.1. Analyze physicochemical properties (LogP, PSA); modify chemistry to improve permeability.[11]2. Test in the presence of efflux pump inhibitors.3. This is expected; aim for a reasonable "biochemical-to-cellular shift".4. Assess compound stability in cell media and microsomes.
Observed cellular phenotype does not correlate with target inhibition 1. The effect is due to an off-target kinase.[11]2. The phenotype is unrelated to kinase inhibition (e.g., general cytotoxicity).1. Consult kinome selectivity data. Test a structurally unrelated inhibitor of the same target; if it produces the same phenotype, confidence in on-target effect increases.[11]2. Perform a rescue experiment by expressing an inhibitor-resistant mutant of the target kinase.[11]3. Run a general cytotoxicity assay (e.g., CellTiter-Glo).
High well-to-well variability in assays 1. Inconsistent dispensing of reagents.2. Inhibitor precipitation at high concentrations.3. Cell plating inconsistency (for cellular assays).4. Reagent degradation.1. Use calibrated, automated liquid handlers.2. Check compound solubility; keep final DMSO concentration low and consistent (e.g., <0.5%).[9]3. Ensure even cell suspension before plating.[11]4. Prepare fresh reagents and buffers.[11]

Conclusion

This compound represents a superior starting point for modern kinase inhibitor discovery programs. Its privileged core ensures a high likelihood of interacting with the kinase hinge region, while its reactive iodine handle provides an efficient route for rapid library synthesis and chemical optimization. By employing a systematic, multi-tiered screening cascade that progresses from high-throughput biochemical screening to rigorous cellular validation of target engagement and function, researchers can effectively leverage this scaffold to identify and develop novel, potent, and selective kinase inhibitors for a range of therapeutic targets.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • Protheragen. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Qingmu Pharmaceutical. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PubMed Central. [Link]

  • ChemBK. 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-. [Link]

Sources

Application & Protocol Guide: Characterizing and Utilizing 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the handling, characterization, and application of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This compound belongs to the pyrazolopyrimidine class of molecules, a scaffold known to be a privileged structure in the development of potent kinase inhibitors. While this specific molecule is not extensively characterized in public literature, its structural similarity to well-documented inhibitors, such as the Src Family Kinase (SFK) inhibitor PP1, suggests a high probability of activity as an ATP-competitive kinase inhibitor. This document outlines the hypothesized mechanism of action and provides detailed protocols for determining its cellular potency and validating its on-target effects, empowering researchers to effectively integrate this compound into their experimental workflows.

Scientific Foundation: The Pyrazolopyrimidine Scaffold and Hypothesized Mechanism of Action

The pyrazolopyrimidine core is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the adenine purine ring of ATP. This structural mimicry allows compounds built on this scaffold to function as ATP-competitive inhibitors for a wide range of protein kinases.[1][2] Prominent examples include PP1 and PP2, which are potent and selective inhibitors of Src Family Kinases (SFKs).[3][4] SFKs, such as Src, Lck, and Fyn, are non-receptor tyrosine kinases that function as critical signaling nodes downstream of various cellular receptors, including growth factor receptors (e.g., EGFR), integrins, and cytokine receptors.[5][6][7]

Given its structure, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases, with SFKs being a probable target class. By occupying the ATP-binding pocket of the kinase, the compound prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. This interruption of key pathways regulating cell proliferation, survival, migration, and angiogenesis makes it a valuable tool for cancer research and drug discovery.[5]

Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK pY Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK pY STAT3 STAT3 Src->STAT3 pY Inhibitor 3-Iodo-1H-pyrazolo [4,3-d]pyrimidin-7-amine Inhibitor->Src Inhibition Migration Migration & Adhesion FAK->Migration Proliferation Proliferation & Survival Ras_MAPK->Proliferation STAT3->Proliferation

Caption: Hypothesized inhibition of the Src signaling pathway.

Reagent Preparation and Handling

Proper preparation and storage of this compound are critical for ensuring experimental reproducibility and compound stability. The following guidelines are based on best practices for similar heterocyclic small molecules.

2.1. Reconstitution of Lyophilized Powder

The compound is typically supplied as a lyophilized solid. Due to its predicted low aqueous solubility, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[8][9]

Protocol:

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • Based on the mass of the compound provided and its molecular weight (261.02 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Aseptically add the calculated volume of anhydrous DMSO to the vial.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can assist with solubilization if necessary.

Table 1: DMSO Volume for 10 mM Stock Solution

Mass of Compound Molecular Weight ( g/mol ) Required Volume of DMSO for 10 mM Stock
1 mg 261.02 38.31 µL
5 mg 261.02 191.55 µL

| 10 mg | 261.02 | 383.11 µL |

2.2. Storage and Stability

  • Stock Solution: Aliquot the concentrated DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots tightly sealed at -20°C or -80°C for long-term stability (up to 6-12 months).

  • Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. Note that high concentrations of the compound may precipitate in aqueous media. It is crucial to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically ≤ 0.5%.

Protocol I: Determining Cellular Potency (IC₅₀) via a Dose-Response Assay

The first essential step in characterizing any new compound is to determine the concentration range over which it exerts a biological effect. A dose-response assay measures the impact of increasing concentrations of the compound on cell viability or proliferation, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Principle: This protocol uses a resazurin-based assay, where the blue, non-fluorescent resazurin dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., A431 or HCT-116, known to be sensitive to SFK inhibition)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates

  • 10 mM stock solution of this compound in DMSO

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of the compound in complete medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Ensure each dilution is at 2X the final desired concentration.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "vehicle control" (DMSO only, at the highest concentration used) and "no-cell" (medium only) wells.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability = (Signal_Treated / Signal_Vehicle) * 100).

    • Plot the % Viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value.

Table 2: Example 96-Well Plate Layout for Dose-Response Assay

1 2 3 4 5 6 7 8 9 10 11 12
A 100 µM 33.3 µM 11.1 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 0.05 µM 0.015 µM 0.005 µM Vehicle Blank
B 100 µM 33.3 µM 11.1 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 0.05 µM 0.015 µM 0.005 µM Vehicle Blank
C 100 µM 33.3 µM 11.1 µM 3.7 µM 1.2 µM 0.4 µM 0.14 µM 0.05 µM 0.015 µM 0.005 µM Vehicle Blank

| D-H | (For additional cell lines or compounds) | | | | | | | | | | | |

Protocol II: Validating Target Engagement via Western Blot

Once the IC₅₀ is established, the next step is to confirm that the compound inhibits its hypothesized target within the cell. This protocol describes how to use Western blotting to measure the phosphorylation status of a target kinase (e.g., Src autophosphorylation at Tyr416) and its downstream substrates. A reduction in phosphorylation indicates successful target engagement.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A 1. Seed cells in 6-well plates B 2. Treat with inhibitor (e.g., 0.5x, 1x, 5x IC₅₀) for a short duration (e.g., 1-4 hours) A->B C 3. Lyse cells in RIPA buffer with phosphatase/protease inhibitors D 4. Quantify protein concentration (BCA Assay) C->D E 5. Denature lysates & load equal protein amounts onto SDS-PAGE gel F 6. Transfer proteins to PVDF membrane E->F G 7. Block membrane (e.g., 5% BSA or milk) H 8. Incubate with Primary Ab (e.g., anti-p-Src, anti-Src) G->H I 9. Incubate with HRP-conjugated Secondary Ab H->I J 10. Add ECL substrate & image chemiluminescence I->J

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Optional: Serum-starve cells overnight if studying growth factor-induced signaling.

    • Treat cells with the compound at various concentrations relative to the IC₅₀ (e.g., vehicle, 0.5x IC₅₀, 1x IC₅₀, 5x IC₅₀) for a short duration (e.g., 1 to 4 hours) to observe direct effects on signaling rather than long-term viability.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Src Y416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH or anti-β-Actin).

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control validates the inhibitory activity of the compound.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates in media Exceeding aqueous solubility; high final DMSO concentration.Prepare fresh dilutions. Ensure final DMSO concentration is <0.5%. Briefly warm media to 37°C before adding to cells.
No effect on cell viability (flat IC₅₀ curve) Compound is inactive in the tested cell line; concentration range is too low; incorrect assay endpoint.Test on a different cell line with known pathway activation. Increase the top concentration of the dose-response. Ensure the assay incubation time is sufficient (e.g., 72h).
High variability between replicate wells Inconsistent cell seeding; edge effects in the 96-well plate; pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated multichannel pipettes.
No change in phosphorylation by Western blot Treatment time is too long/short; compound is not inhibiting the target kinase; antibody is not working.Perform a time-course experiment (e.g., 15 min to 6 hours). Validate the primary antibody with a positive control lysate. Consider that the compound may inhibit a different kinase.

References

  • Tatton, L., et al. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(49), 48477-48484. [Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure and regulation.Biochemical and Biophysical Research Communications, 456(2), 1-21. (Note: A representative review on Src function, specific URL may vary).
  • Alvarez-Laderas, I., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Cell and Developmental Biology, 9, 678434. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Qingmu Pharmaceutical. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Protheragen. [Link]

  • El-Adl, K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2234. [Link]

  • 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-. ChemBK. [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Fayed, E. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217–2234. [Link]

Sources

3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a fragment for drug design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a Versatile Fragment for Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1] Unlike high-throughput screening (HTS), which tests large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight fragments (typically <300 Da) to probe a protein's binding sites.[2] These fragments, though often binding with weak affinity, provide high-quality starting points for chemical elaboration into potent and drug-like candidates. The core principle of FBDD is that the probability of finding a productive binding event is higher with smaller, less complex molecules, allowing for a more thorough exploration of chemical space.[2]

Within the FBDD landscape, certain molecular architectures, known as "privileged scaffolds," are of particular interest. These are core structures that can bind to multiple, distinct protein targets. The 1H-pyrazolo[4,3-d]pyrimidine core is one such scaffold. Its isomeric cousin, the 1H-pyrazolo[3,4-d]pyrimidine, is a well-established hinge-binding motif found in numerous kinase inhibitors, acting as an ATP mimetic.[3][4] This family of scaffolds is adept at forming critical hydrogen bonds within the ATP binding pockets of kinases, making them an excellent starting point for inhibitor design.[3][5]

This guide focuses on This compound , a strategically designed fragment that leverages the inherent binding capabilities of the pyrazolopyrimidine core with a chemically tractable handle for rapid optimization. The iodine atom at the 3-position serves as a versatile "vector," enabling synthetic chemists to employ powerful cross-coupling reactions to "grow" the fragment into a more potent and selective inhibitor.[3]

Fragment Profile: this compound

The utility of this fragment stems from its unique combination of a proven binding scaffold and a reactive handle for chemical elaboration.

  • The Core Scaffold (Pyrazolo[4,3-d]pyrimidine): The nitrogen-rich heterocyclic system is designed to mimic the adenine base of ATP. The arrangement of hydrogen bond donors and acceptors allows it to form key interactions with the hinge region of many protein kinases, a critical anchoring point for ATP-competitive inhibitors.

  • The Amino Group (-NH₂ at C7): This primary amine acts as a crucial hydrogen bond donor, often interacting with the backbone carbonyls of the kinase hinge region, further securing the fragment in the binding pocket.

  • The Iodo Group (-I at C3): This is the key to its utility in FBDD. The iodine atom itself can engage in favorable halogen bonding interactions with the protein target. More importantly, it serves as an efficient handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and controlled introduction of new chemical moieties to explore the surrounding pocket, a process known as "fragment growing."[1][6]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄IN₅[7]
Molecular Weight 261.02 g/mol [7]
CAS Number 162791-82-4[8]
Appearance White to light yellow powder/crystal
cLogP (Predicted) ~0.5[9]

Note: Properties like cLogP are for the isomeric [3,4-d] scaffold but are expected to be very similar for the [4,3-d] isomer.

Application I: Fragment Screening & Hit Validation Workflow

Identifying that a fragment binds to a target protein is the first critical step. Due to the weak affinities typical of fragments, highly sensitive biophysical techniques are required.[2][10] A robust screening cascade involves a primary screen to identify all potential binders, followed by one or more orthogonal secondary assays to eliminate false positives and confirm true hits.[11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead FragLib Fragment Library (incl. Title Fragment) PrimaryScreen Primary Screen (e.g., DSF/TSA) FragLib->PrimaryScreen High Throughput Hits Initial Hits (ΔTm > Threshold) PrimaryScreen->Hits Identify Binders OrthoScreen Orthogonal Screen (e.g., SPR or NMR) Hits->OrthoScreen Eliminate False Positives ConfirmedHits Confirmed Hits OrthoScreen->ConfirmedHits Validate & Characterize Xray X-ray Crystallography or Modeling ConfirmedHits->Xray Structural Insights SBDD Structure-Guided Elaboration (Suzuki Coupling) Xray->SBDD SAR Synthesize Analogs & Build SAR SBDD->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (Improved Potency) SAR->Lead

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method to screen for fragment binding. It measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein.[11][12]

Rationale: This method is ideal for primary screening because it is high-throughput, requires minimal protein, and is performed in solution. It provides a quick "yes/no" answer to whether a fragment interacts with and stabilizes the target protein.

Materials:

  • Purified target protein (e.g., a protein kinase) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 mL final volume, mix:

    • 989 µL of protein buffer.

    • 10 µL of target protein stock (e.g., 2 mg/mL, for a final concentration of 20 µg/mL).

    • 1 µL of 5000x SYPRO Orange dye (for a final concentration of 5x).

    • Note: Protein and dye concentrations may need optimization for each specific target.

  • Dispense Fragment: Add 0.25 µL of the 100 mM fragment stock solution to the wells of the qPCR plate. For control wells, add 0.25 µL of pure DMSO. This results in a final fragment concentration of 1 mM and a final DMSO concentration of 1%.

  • Dispense Master Mix: Add 24.75 µL of the protein/dye master mix to each well.

  • Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment:

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second.

    • Continuously monitor fluorescence during the ramp.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (fragment) - Tm (DMSO control) .

    • A significant positive ΔTm (e.g., > 2°C) is considered a preliminary hit.

Application II: Hit-to-Lead Elaboration via Fragment Growing

Once this compound is confirmed as a binder, the next phase is to enhance its potency and selectivity. The iodo group is perfectly "poised" for this optimization.[12] The "fragment growing" strategy involves using the fragment's known binding pose (ideally determined by X-ray crystallography) to synthetically extend the molecule into adjacent, unoccupied pockets of the binding site.[1][13]

Suzuki_Coupling cluster_conditions Reaction Conditions Fragment This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Fragment->conditions BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->conditions Product Elaborated Lead Compound conditions->Product Suzuki Coupling

Caption: Suzuki coupling reaction for fragment elaboration.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

This protocol provides a general method for coupling various aryl or heteroaryl boronic acids to the 3-position of the pyrazolopyrimidine core. This reaction is a cornerstone of modern medicinal chemistry due to its reliability and tolerance of diverse functional groups.

Rationale: The Suzuki coupling is chosen for its robustness and the commercial availability of a vast array of boronic acids. This allows for the rapid generation of a diverse library of analogs to probe the structure-activity relationship (SAR) around the core fragment.[3]

Materials:

  • This compound (1 equivalent).

  • Desired aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents).

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents).

  • Base, e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Anhydrous solvents, e.g., 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio).

  • Inert atmosphere (Nitrogen or Argon).

  • Standard glassware for organic synthesis (round-bottom flask, condenser).

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 eq.), the selected boronic acid (1.2 eq.), and the base (2 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add Solvents: Add the degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Add Catalyst: Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq.) to the flask. The mixture may change color.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100°C) and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-fragment is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure, elaborated compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The newly synthesized analogs are then subjected to biological testing (e.g., IC₅₀ determination) to evaluate the impact of the modification on binding affinity and to build a comprehensive Structure-Activity Relationship (SAR).[14][15] This iterative cycle of design, synthesis, and testing is the foundation of the hit-to-lead optimization process.[1][6]

References

  • Schiebel, J., et al. (2016). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Publications. [Link]

  • Blom, K., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Eurofins. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

  • Patel, H., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Qingmu Pharmaceutical. [Link]

  • Protheragen. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Protheragen. [Link]

  • Boyall, D., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]

  • Hentemann, M. F., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. PubMed. [Link]

  • Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. PubMed. [Link]

  • ChemBK. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-. ChemBK. [Link]

  • ChemAxon. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. ChemAxon. [Link]

  • Fink, E. A., et al. (2019). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PubMed Central. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Daugavpils University. [Link]

  • Liu, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

  • ResearchGate. (2021). (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Pharmaffiliates. [Link]

  • Yang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • ResearchGate. (2014). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

Sources

Suzuki coupling reactions with 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold, recognized as a cornerstone in medicinal chemistry and drug development. Its structure is analogous to purine, allowing it to function as a "bioisostere" that can interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. Consequently, derivatives of this scaffold are investigated for therapeutic potential in oncology, inflammation, and neurodegenerative disorders[1]. The functionalization of this core is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this.

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of this compound. We will explore the mechanistic underpinnings, critical reaction parameters, and field-proven methodologies to empower researchers to efficiently synthesize diverse libraries of novel compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds.[2] It proceeds via a catalytic cycle involving a palladium catalyst, which is generally accepted to follow three primary steps:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands on the palladium catalyst.[3][4]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ (Palladacycle Intermediate) Pd0->PdII_Aryl Oxidative Addition Transmetal Transmetalation PdII_Diorg Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Diorg Transmetalation PdII_Diorg->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) PdII_Diorg->Product ArylHalide Ar-I (this compound) ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Diorg

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Successful Coupling

The success of coupling with this compound hinges on the careful selection of several key parameters. The presence of unprotected, nitrogen-rich heterocycles can be challenging, as the lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[5][6][7]

  • The Substrate: this compound features a highly reactive C-I bond, which facilitates rapid oxidative addition compared to its bromo- or chloro-analogs.[8] However, this high reactivity also increases the susceptibility to a key side reaction: reductive deiodination (hydrodehalogenation), where the iodine is replaced by a hydrogen atom. This is often exacerbated by elevated temperatures or suboptimal catalyst choice.[9]

  • Palladium Catalyst & Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.

    • Traditional Catalysts: Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective but may require higher catalyst loadings and temperatures.[10]

    • Modern Buchwald Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos have transformed the field.[4] They accelerate both oxidative addition and reductive elimination, allowing reactions to proceed under milder conditions with lower catalyst loadings.[3] Using pre-formed complexes of these ligands with palladium (e.g., XPhos Pd G2/G3) often provides superior activity and reproducibility, especially for challenging substrates like nitrogen-rich heterocycles.[5][9][11]

  • The Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact reaction efficiency.

    • Carbonates: Na₂CO₃ and K₂CO₃ are commonly used and effective for many substrates.[9]

    • Phosphates: Potassium phosphate (K₃PO₄) is a slightly stronger base that is often highly effective for difficult couplings, including those with sterically hindered partners or electron-deficient aryl chlorides.[3][12]

    • Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can also be employed and are sometimes beneficial.[13]

  • Solvent System: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base.

    • Common Choices: 1,4-Dioxane/water, Dimethoxyethane (DME)/water, and Toluene/water are robust and widely applicable systems.[5][9] The ratio is often optimized to ensure all components remain in solution at the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol provides a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic Acid

  • Palladium Catalyst (e.g., XPhos Pd G2)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.5–2.0 equiv), and the base (3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%). If using a palladium source like Pd₂(dba)₃, add the appropriate amount of ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80–110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation.[9][11][14]

Step-by-Step Procedure:

  • Reagent Loading: In a dedicated microwave reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), base (3.0 equiv), and palladium pre-catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature (typically 100–140 °C) for 10–40 minutes.

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. Work up and purify the product as described in steps 7-9 of the conventional protocol.

Experimental_Workflow start Start reagents 1. Combine Reactants (Iodide, Boronic Acid, Base, Catalyst) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Scope of the Reaction

The following table summarizes representative conditions and outcomes for the Suzuki coupling on similar pyrazolopyrimidine scaffolds, providing a valuable reference for reaction planning.

EntryBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
14-Methoxyphenylboronic acidXPhos Pd G2 / XPhos (5)K₂CO₃ (3)Dioxane110 °C / 40 min (µW)91[9]
2Phenylboronic acidXPhos Pd G2 / XPhos (5)K₂CO₃ (3)Dioxane110 °C / 40 min (µW)74[9]
3Thiophene-2-boronic acidXPhos Pd G2 / XPhos (5)K₂CO₃ (3)Dioxane110 °C / 40 min (µW)80[9]
4Indole-4-boronic acid esterPd(PPh₃)₄ (10)Na₂CO₃ (2M aq.)DMEReflux / 16 h83[10]
5Pyridine-3-boronic acidXPhos Pd G2 / XPhos (5)K₂CO₃ (3)Dioxane110 °C / 40 min (µW)80[9]
64-(Acetyl)phenylboronic acidXPhos Pd G2 / XPhos (5)K₂CO₃ (3)Dioxane110 °C / 40 min (µW)87[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality base or boronic acid. 4. Catalyst inhibition by substrate.1. Use a fresh bottle of catalyst or a robust pre-catalyst (e.g., XPhos Pd G2). 2. Ensure thorough degassing of solvents and reaction vessel. 3. Use fresh, high-purity reagents. 4. Increase catalyst loading or screen different ligands (e.g., SPhos, RuPhos).[5]
Deiodination Side Product 1. Reaction temperature is too high. 2. Presence of water or protic impurities. 3. Suboptimal catalyst/ligand combination.1. Lower the reaction temperature. 2. Use anhydrous solvents and ensure reagents are dry. 3. Switch to a more active catalyst system that promotes faster coupling relative to dehalogenation (e.g., Buchwald systems).[9][11]
Boronic Acid Homocoupling 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst that favors homocoupling.1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas. 2. Screen alternative palladium catalysts and ligands.
Sluggish Reaction 1. Poor solubility of reagents. 2. Sterically hindered coupling partners.1. Screen different solvent systems (e.g., Toluene, DME, THF). 2. Increase reaction temperature, switch to microwave heating, or use a more active catalyst system designed for hindered substrates.[3]

References

  • Baviskar, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Nobel Prize Committee. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • El-marrouni, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Baviskar, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Kühn, O. & Köhler, K. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]

  • Barday, M. et al. (2015). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. ResearchGate. [Link]

  • Sławiński, J. et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4469. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Zhang, Y. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1985. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Maki, Y., Izuta, K., & Suzuki, M. (1971). A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society D: Chemical Communications, (22), 1442. [Link]

  • El-marrouni, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia ... RSC Advances. [Link]

  • El-marrouni, A. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. [Link]

  • Elsevier. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrazolo[4,3-d]pyrimidine Scaffold

The 1H-pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The ability to selectively functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a common linkage in pharmaceutical agents.[2][3][4]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. Our aim is to equip researchers with the foundational knowledge and practical guidance necessary to successfully employ this transformative reaction in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting potential issues. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex R-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R'₂NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex - Base-H⁺X⁻ (Deprotonation) Palladium Amido Complex->Pd(0)L_n R-NR'₂ (Reductive Elimination) R-X This compound R'₂NH Amine Base Base Product 3-(Amino)-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which forms the aminated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

Optimizing the Reaction: A Guide to Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For the amination of a heteroaromatic substrate like this compound, careful consideration of these parameters is critical.

ParameterOptionsRationale and Considerations for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd(dba)₂Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]
Ligand Xantphos, BINAP, dppf, BrettPhos, RuPhosBulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination.[2][7] For heteroaromatic substrates, ligands like Xantphos and RuPhos often provide good results due to their wide bite angles and steric bulk, which can prevent catalyst inhibition by the nitrogen-containing substrate.[8][9]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃The choice of base is crucial and depends on the pKa of the amine and the sensitivity of the substrate. Strong, non-nucleophilic bases like NaOtBu are often effective.[7] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures.[3]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are standard. Toluene is often a good choice as it can help to mitigate potential catalyst inhibition by iodide salts that may have poor solubility in this solvent.[5][10]
Temperature Room Temperature to >100 °CThe required temperature will depend on the reactivity of the coupling partners and the chosen catalyst system. Aryl iodides are generally more reactive than bromides or chlorides, potentially allowing for milder reaction conditions.[11]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. Note: This is a starting point, and optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd catalyst, ligand, and base to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C Add anhydrous solvent and the amine via syringe. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl. E->F G Extract the product with an organic solvent (e.g., EtOAc, DCM). F->G H Dry the organic layer, filter, and concentrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Seal the vessel and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent via syringe, followed by the amine.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by the careful addition of water or saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3-(amino)-1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Troubleshooting and Key Considerations

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor choice of ligand or base, insufficient temperature.Ensure the use of a fresh, high-quality catalyst. Screen different ligands and bases. Increase the reaction temperature.[12][13]
Dehalogenation of Starting Material Presence of water or other protic sources, β-hydride elimination.Use rigorously dried solvents and reagents. Consider using a different ligand that disfavors β-hydride elimination.[2]
Formation of Side Products Dimerization of the starting material, reaction with the solvent.Adjust the stoichiometry of the reactants. Screen alternative solvents.
Difficulty in Product Isolation Product is highly polar or has poor solubility.Modify the work-up procedure. Use a different eluent system for chromatography.

Substrate-Specific Considerations: The pyrazolo[4,3-d]pyrimidine core contains multiple nitrogen atoms that could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can help to mitigate this issue by creating a sterically hindered environment around the metal center.[2]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully apply this methodology to the functionalization of the this compound scaffold. The protocol and guidance provided herein serve as a robust starting point for the development of efficient and high-yielding C-N bond-forming reactions, ultimately accelerating the discovery of new therapeutic agents.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. Retrieved from [Link]

  • Applied Organometallic Chemistry. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Supporting Information. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • PubMed. (n.d.). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolopyrimidine Scaffold in Kinase Inhibition

The pyrazolopyrimidine core is a well-established and highly significant scaffold in the realm of medicinal chemistry and drug discovery. Its structural resemblance to the purine base of adenosine triphosphate (ATP) makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays to characterize the biological activity of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine . While this specific isomer is not extensively characterized in publicly available literature, its close relatives, such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are known intermediates in the synthesis of potent kinase inhibitors targeting enzymes like FMS-like tyrosine kinase 3 (FLT3) and Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4).[4][5]

Given the prevalence of the pyrazolopyrimidine scaffold in targeting tyrosine kinases, these application notes will focus on protocols to evaluate this compound as a putative inhibitor of Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, and metastasis.[2][3]

Hypothesized Mechanism of Action: ATP-Competitive Inhibition

Based on extensive studies of analogous pyrazolopyrimidine-based kinase inhibitors, it is hypothesized that this compound functions as a Type I kinase inhibitor. This mechanism involves the compound binding to the ATP-binding pocket of the kinase in its active conformation (DFG-in). The pyrazolopyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.[1][6] The iodine atom at the 3-position offers a valuable vector for further chemical modification to enhance these interactions.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Prevents ATP Binding Hinge Hinge Region Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Compound This compound Compound->ATP_Pocket Competitively Binds

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Biochemical Assay: In Vitro Radiometric Kinase Assay for IC50 Determination

To quantify the inhibitory potency of this compound against a specific kinase, such as Src, an in vitro radiometric kinase assay is a robust and sensitive method. This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase.

Experimental Workflow

Radiometric_Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase Buffer - Substrate Peptide - Test Compound (or DMSO) - Active Kinase Start->Prepare_Reaction Pre_Incubate Pre-incubate at 30°C for 10 min Prepare_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 20 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Spot Reaction Mixture onto P81 Phosphocellulose Paper Incubate_Reaction->Stop_Reaction Wash_Paper Wash Paper with 0.75% Phosphoric Acid Stop_Reaction->Wash_Paper Measure_Radioactivity Measure Incorporated Radioactivity (Scintillation Counter) Wash_Paper->Measure_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro radiometric Src kinase assay.

Detailed Protocol
  • Prepare Reagents:

    • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Src Kinase: Recombinant active Src kinase.

    • Substrate Peptide: A Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]

    • [γ-³²P]ATP: ATP radiolabeled at the gamma phosphate.

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO to generate a range of concentrations for the assay.

    • Stop Solution: 0.75% Phosphoric Acid.

  • Assay Procedure:

    • Prepare a reaction mixture containing kinase buffer, the substrate peptide (e.g., 0.2 mg/mL), and the desired concentration of the test compound or DMSO vehicle control.

    • Add active Src kinase to the reaction mixture.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC50 Determination
CompoundTarget KinaseIC50 (nM) [Hypothetical]
This compoundSrc50
Positive Control (e.g., Dasatinib)Src<1

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for confirming that the biochemical activity of a compound translates into a desired effect in a biological context.

Western Blotting for Target Engagement

This assay assesses the ability of this compound to inhibit the phosphorylation of a downstream Src substrate in a cellular context.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line with high Src activity (e.g., MDA-MB-231) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of a Src substrate (e.g., phospho-FAK Tyr397).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total FAK) and a loading control (e.g., GAPDH or β-actin).

Cell Migration Assay (Wound Healing/Scratch Assay)

Since Src kinase plays a critical role in cell migration, a wound-healing assay is an effective way to evaluate the functional consequences of Src inhibition.[8]

Experimental Workflow

Scratch_Assay_Workflow Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Grow_Confluent Grow to a Confluent Monolayer Seed_Cells->Grow_Confluent Create_Wound Create a 'Scratch' in the Monolayer with a Pipette Tip Grow_Confluent->Create_Wound Wash_Cells Wash to Remove Debris Create_Wound->Wash_Cells Add_Media Add Fresh Media with Test Compound (or DMSO) Wash_Cells->Add_Media Image_T0 Image the Scratch at Time 0 Add_Media->Image_T0 Incubate Incubate at 37°C, 5% CO₂ Image_T0->Incubate Image_Tx Image the Same Fields at Regular Intervals (e.g., 12h, 24h) Incubate->Image_Tx Analyze_Data Measure Wound Area/Width and Calculate % Closure Image_Tx->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in a multi-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing various concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Data Analysis: Measure the width or area of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Data Presentation: Cell Migration Inhibition
TreatmentConcentration (µM)% Wound Closure at 24h [Hypothetical]
Vehicle (DMSO)-95 ± 5
This compound160 ± 7
This compound1025 ± 4
Positive Control (e.g., Dasatinib)0.130 ± 6

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a putative kinase inhibitor, using Src as a representative target. Successful inhibition in these assays would warrant further investigation, including broader kinase profiling to determine selectivity, cell viability assays to assess cytotoxicity, and in vivo studies to evaluate therapeutic potential. The versatility of the pyrazolopyrimidine scaffold, coupled with the reactivity of the iodo substituent, makes this compound an attractive starting point for the development of novel targeted therapies.

References

  • Justman, C., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. PMC - PubMed Central. [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from Qingmu Pharmaceutical website. [Link]

  • Tan, K., et al. (2021). Effect of tyrosine kinase inhibitors on cell migration and epithelial-to-mesenchymal transition in Asian head and neck cancer cell lines. PubMed. [Link]

  • Protheragen. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from Protheragen website. [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from NIH website. [Link]

  • PMC - NIH. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from PMC - NIH website. [Link]

  • Yuan, L., et al. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. PubMed. [Link]

  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from MDPI website. [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from Corning website. [Link]

  • Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine Powder

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYP-261-01

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine powder (CAS No. 162791-82-4). This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate in synthetic chemistry. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and support experimental reproducibility. The guide details necessary personal protective equipment (PPE), engineering controls, step-by-step procedures for handling and dissolution, and long-term storage and disposal requirements.

Section 1: Introduction and Scientific Context

This compound is a heterocyclic organic compound featuring a pyrazolopyrimidine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.[1][2] The presence of an iodine atom at the 3-position significantly enhances the molecule's utility as a synthetic intermediate. The carbon-iodine bond serves as a versatile reactive handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity is pivotal in the synthesis of highly specific and potent pharmaceutical agents, including kinase inhibitors for oncology.[3]

The very reactivity that makes this compound valuable also necessitates careful handling. The pyrazolopyrimidine core and the iodo-substituent imply potential biological activity and specific chemical hazards. This guide, therefore, explains the causality behind each procedural recommendation, grounding them in established principles of chemical safety and material science.

Disclaimer: Detailed safety and toxicology data for this compound (CAS 162791-82-4) is not extensively available in public literature. The hazard information and many of the handling protocols described herein are based on data from the closely related and well-documented isomer, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8).[4][5] Due to the structural similarity, it is prudent to assume a comparable hazard profile. However, users are responsible for conducting their own risk assessments based on their specific experimental context.

Section 2: Hazard Identification and Safety Profile

Based on data from its structural isomer, this compound is anticipated to be a hazardous substance. All personnel must review this information and the available Safety Data Sheet (SDS) before commencing any work.

GHS Hazard Classification (Inferred):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Primary Routes of Exposure:

  • Inhalation of powder

  • Skin contact

  • Eye contact

  • Ingestion

The workflow for assessing risk and implementing controls is outlined below.

GHS_Hazard_Workflow cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_procedure Safe Work Procedure Compound This compound Powder SDS Review SDS & Literature (Data from Isomer CAS 151266-23-8) Compound->SDS is subject to Hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) SDS->Hazards reveals EngControls Engineering Controls: - Fume Hood - Ventilated Balance Enclosure Hazards->EngControls requires PPE Personal Protective Equipment (PPE): - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) Hazards->PPE requires AdminControls Administrative Controls: - SOPs - Training - Designated Area Hazards->AdminControls requires SafeHandling Execute Safe Handling & Storage Protocols EngControls->SafeHandling PPE->SafeHandling AdminControls->SafeHandling

Caption: Risk assessment and control implementation workflow.

Section 3: Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below. Properties for the target compound are listed where available; otherwise, data from the isomer (CAS 151266-23-8) is used as an estimate.

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 162791-82-4[6]
Molecular Formula C₅H₄IN₅[4]
Molecular Weight 261.02 g/mol [4]
Appearance White to light yellow powder/crystal (inferred)
Purity ≥96%[7]
Solubility Poor aqueous solubility is expected.[8][9]
Storage Temperature 2 - 8 °C[6]

Section 4: Protocols for Safe Handling and Use

Adherence to these protocols is mandatory to minimize risk of exposure and prevent contamination.

Required Personal Protective Equipment (PPE)

Standard laboratory PPE must be worn at all times. For this specific compound, the following are required:

  • Eye Protection: ANSI Z87.1-compliant safety goggles. A face shield should be used in addition to goggles if there is a significant splash risk.[10]

  • Hand Protection: Chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Body Protection: A full-length laboratory coat, buttoned completely.

  • Respiratory Protection: All handling of the dry powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[10] If these engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter is required.

Protocol for Weighing the Powder

Causality: This protocol is designed to prevent the generation and inhalation of airborne powder and to avoid contamination of the laboratory environment. Static electricity can cause this light powder to disperse easily.

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or a powder containment enclosure.[11]

  • Equipment Setup: Place an analytical balance inside the ventilated enclosure. Use an anti-static weighing dish or an anti-static gun to minimize powder dispersal.

  • Tare Weighing Dish: Place the empty, anti-static weighing dish on the balance and tare the weight.

  • Dispensing: Using a clean spatula, carefully transfer a small amount of the this compound powder from the stock vial to the weighing dish. Perform this action slowly and close to the surface of the dish to minimize air disturbance.

  • Closure: Immediately and securely close the main stock vial.

  • Record and Clean: Record the final weight. Carefully clean the spatula and the weighing area with a solvent-dampened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as hazardous waste.

Protocol for Dissolution

Causality: Many heterocyclic amines exhibit poor solubility in aqueous solutions and may require organic solvents.[12] This protocol provides a general framework for solubilization. The choice of solvent is application-dependent and must be determined by the researcher. Small-scale solubility tests are strongly recommended.

  • Solvent Selection: Based on the experimental requirements, select an appropriate solvent. Common solvents for similar compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or mixtures containing alcohols.

  • Vessel Preparation: Add the desired volume of the chosen solvent to a clean, appropriate glass vessel (e.g., vial or flask) equipped with a magnetic stir bar.

  • Addition of Compound: Carefully add the pre-weighed powder to the solvent in the vessel. This should be done inside a fume hood.

  • Solubilization: Securely cap the vessel and place it on a magnetic stir plate. Stir the mixture at room temperature.

  • Assisted Solubilization (if necessary): If the compound does not readily dissolve, gentle warming (e.g., to 30-40°C) or sonication in a bath sonicator may be employed. Monitor the solution for any signs of degradation (e.g., color change).

  • Final Preparation: Once fully dissolved, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any particulates before use in sensitive applications.

Dissolution_Workflow start Start weigh Weigh Powder (Protocol 4.2) start->weigh solvent Select & Add Solvent to Vessel weigh->solvent add_powder Add Powder to Solvent (in Fume Hood) solvent->add_powder stir Stir at Room Temp add_powder->stir check_sol Is it Dissolved? stir->check_sol assist Apply Gentle Heat or Sonication check_sol->assist No filter Filter Solution (Optional) check_sol->filter Yes check_again Is it Dissolved? assist->check_again check_again->filter Yes fail Insoluble. Re-evaluate Solvent. check_again->fail No end Solution Ready for Use filter->end

Caption: General workflow for the dissolution of the powder.

Section 5: Storage and Stability

Proper storage is critical to maintain the purity and stability of this compound.

ParameterRecommendationRationale
Temperature 2 - 8 °C Refrigeration slows down potential degradation pathways, ensuring long-term stability.[6]
Atmosphere Store under inert gas (e.g., Argon or Nitrogen) in a tightly sealed container. Minimizes exposure to atmospheric moisture and oxygen, which could potentially react with the amine or other parts of the molecule.
Light Protect from light. Store in an amber vial or inside a secondary container that is opaque.Iodinated organic compounds can be sensitive to light, which can cause decomposition through cleavage of the C-I bond.
Location Store in a dry, well-ventilated area designated for chemical storage. Do not store with incompatible materials. Adheres to general safe chemical storage practices to prevent accidental reactions and ensure proper ventilation.[13][14]

Stock Solutions: If preparing stock solutions, it is recommended to aliquot them into single-use volumes and store them frozen (e.g., -20°C or -80°C) and protected from light. The stability of the compound in various solvents has not been determined; therefore, fresh solutions should be prepared whenever possible.

Section 6: Decontamination and Waste Disposal

All waste materials must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weighing paper, gloves, and wipes must be collected in a dedicated, clearly labeled hazardous waste bag or container.[15]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Decontamination: All surfaces and equipment that have come into contact with the powder should be decontaminated. Wipe surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal: All waste must be disposed of through an approved institutional hazardous waste management program.[16][17] Do not dispose of this chemical down the drain. Do not mix with bleach, as this can generate toxic fumes.[18]

References

  • PubChem. Compound Summary for 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine, CID 1519489. National Center for Biotechnology Information. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. Available at: [Link]

  • Duke SMIF. Standard Operating Procedure for work with Iodine. Available at: [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Available at: [Link]

  • Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]

  • OSHA. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program. Available at: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. Product Information for this compound. Available at: [Link]

  • Marchesi, A., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. Available at: [Link]

  • OSHA. Chemical Hazards and Toxic Substances. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • Al-Obaidi, H., et al. (2016). Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. AAPS PharmSciTech. Available at: [Link]

  • Marques, M. R., et al. (2005). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. Dissolution Technologies. Available at: [Link]

  • Nie, X., et al. (2024). Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. Foods. Available at: [Link]

  • Brignole, C., et al. (2018). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers. Available at: [Link]

  • Skog, K., et al. (1998). Heterocyclic Amines in Process Flavours, Process Flavour Ingredients, Bouillon Concentrates and a Pan Residue. Food and Chemical Toxicology. Available at: [Link]

  • Kassab, A. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Bhardwaj, A. Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been used. Available at: [Link]

Sources

Application Notes & Protocols for Target Identification Using 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Targets of a Privileged Scaffold

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a "privileged scaffold" in drug discovery. The subject of this guide, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, represents a key starting point for exploring the biological targets of this important class of molecules. The presence of an iodine atom at the 3-position provides a versatile chemical handle for the synthesis of sophisticated molecular probes, enabling researchers to identify the specific protein targets of compounds derived from this scaffold.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in target identification studies. We will delve into the design and synthesis of a bespoke photoaffinity probe and provide a comprehensive protocol for its application in a state-of-the-art chemoproteomic workflow.

Core Concept: From a Simple Scaffold to a Powerful Probe

Target identification is a critical step in understanding the mechanism of action of a bioactive compound. A common and powerful technique is photoaffinity labeling (PAL), which uses a chemical probe to covalently bind to its target protein upon activation by light. This allows for the isolation and identification of the target from a complex biological sample.

Our strategy involves the conversion of this compound into a trifunctional probe incorporating:

  • The Recognition Element: The core 1H-pyrazolo[4,3-d]pyrimidin-7-amine scaffold, which is responsible for binding to the target protein(s).

  • A Photoreactive Group: A diazirine moiety, which upon UV irradiation, forms a highly reactive carbene that covalently crosslinks the probe to its binding partner. Diazirines are favored for their small size and rapid, efficient activation.[1]

  • A "Clickable" Handle: A terminal alkyne group, which allows for the attachment of a reporter tag (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry".[2][3][4][5][6]

The iodine atom on the starting material is an ideal site for introducing the clickable handle via a Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[7][8][9][10]

Synthesis of a Pyrazolo[4,3-d]pyrimidine-Based Photoaffinity Probe

The following is a proposed synthetic scheme to generate a photoaffinity probe from this compound. This scheme is based on established synthetic methodologies for the functionalization of heterocyclic compounds.

Scheme 1: Proposed Synthesis of a Photoaffinity Probe

G A This compound B Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N) A->B C TMS-protected intermediate B->C D Deprotection (K2CO3, MeOH) C->D E Alkyne-functionalized pyrazolopyrimidine D->E F N-alkylation with a diazirine-containing alkyl halide E->F G Final Photoaffinity Probe F->G

Caption: Proposed synthetic route for the photoaffinity probe.

Step-by-Step Synthesis Protocol:

  • Sonogashira Coupling to Introduce the Alkyne Handle:

    • To a solution of this compound in a suitable solvent (e.g., DMF or THF) is added ethynyltrimethylsilane (TMS-acetylene), a palladium catalyst such as Pd(PPh3)2Cl2, a copper(I) co-catalyst like CuI, and a base (e.g., triethylamine).

    • The reaction is heated under an inert atmosphere until completion, monitored by TLC or LC-MS.

    • The resulting TMS-protected intermediate is then deprotected using a mild base like potassium carbonate in methanol to yield the terminal alkyne.

  • Introduction of the Diazirine Photoreactive Group:

    • The alkyne-functionalized pyrazolopyrimidine is then N-alkylated. The position of alkylation (N1 or N2) will depend on the reaction conditions and the specific tautomer present. For this application, we will assume alkylation at a position that does not interfere with kinase binding, based on known SAR of similar inhibitors.

    • A suitable reagent would be a short alkyl halide containing a diazirine moiety, for example, 3-(bromomethyl)-3-(trifluoromethyl)-3H-diazirine.

    • The reaction is typically carried out in the presence of a base such as cesium carbonate in a polar aprotic solvent like DMF.

  • Purification and Characterization:

    • The final photoaffinity probe is purified by column chromatography.

    • Its structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Application Protocol: Target Identification in a Cellular Context

This protocol outlines the use of the synthesized photoaffinity probe to identify its protein targets in a cell lysate or in living cells.

Workflow for Photoaffinity Labeling and Target Identification

G A Incubate probe with cell lysate or live cells B UV Irradiation (350-365 nm) A->B C Covalent cross-linking to target proteins B->C D Cell Lysis (if using live cells) C->D E Click Chemistry with Azide-Biotin C->E D->E F Attachment of Biotin Tag E->F G Enrichment of Biotinylated Proteins (Streptavidin beads) F->G H On-bead digestion (e.g., with trypsin) G->H I LC-MS/MS Analysis H->I J Protein Identification and Data Analysis I->J G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor Tyrosine Kinase (e.g., EGFR)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazolo[4,3-d]pyrimidine Probe Pyrazolo[4,3-d]pyrimidine Probe Pyrazolo[4,3-d]pyrimidine Probe->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Cyclins/CDKs Cyclins/CDKs Pyrazolo[4,3-d]pyrimidine Probe->Cyclins/CDKs Inhibition Cell Cycle Progression Cell Cycle Progression Cyclins/CDKs->Cell Cycle Progression

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a pyrazolopyrimidine derivative, this molecule's planar, heterocyclic structure contributes to significant crystal lattice energy, often resulting in poor solubility. This document provides a logical, step-by-step approach to systematically overcome these issues, ensuring reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered when preparing stock solutions of this compound in DMSO.

Q1: My compound is not dissolving in DMSO at room temperature, even at my target concentration. What are the initial steps I should take?

A1: This is a common starting problem. The high melting point (>300°C) of similar compounds suggests strong intermolecular forces that resist dissolution.[1] The initial approach should involve increasing the kinetic energy of the system to overcome the compound's crystal lattice energy.

From an application scientist's perspective, always begin with the least harsh methods to avoid potential compound degradation.

Workflow for Initial Dissolution Attempts

start Weigh Compound & Add DMSO vortex Vortex Vigorously (5-10 min) start->vortex check1 Visually Inspect for Undissolved Solids vortex->check1 heat Gentle Heating (37-50°C) with Intermittent Vortexing check1->heat Solids Present success Clear Solution Achieved check1->success Clear Solution check2 Visually Inspect heat->check2 sonicate Sonicate (15-30 min) check2->sonicate Solids Present check2->success Clear Solution check3 Visually Inspect sonicate->check3 check3->success Clear Solution fail Proceed to Advanced Troubleshooting (Q2) check3->fail Solids Present

Caption: Initial workflow for dissolving the compound in DMSO.

Step-by-Step Protocol: Basic Dissolution

  • Vigorous Mixing: After adding DMSO to your weighed compound, vortex the vial at maximum speed for 5-10 minutes. Mechanical agitation is the first line of attack.

  • Gentle Heating: If solids persist, warm the solution in a water bath or heating block to between 37°C and 50°C.[2] Intermittently vortex the sample during heating.

    • Causality: Heat increases the kinetic energy of both the solvent and solute molecules, promoting the breakdown of the crystal lattice and increasing the rate of dissolution.[3]

    • Trustworthiness: Before heating your entire batch, it is prudent to test the thermal stability of a small aliquot, especially if no stability data is available. While many pyrazolopyrimidines are stable, prolonged exposure to high temperatures can cause degradation.[1]

  • Sonication: If heating is insufficient, place the vial in a bath sonicator for 15-30 minutes.[2][4] Ensure the water in the sonicator is not overly warm to prevent unwanted heating.

    • Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature gradients, acting as a powerful mechanical force to break apart solute aggregates and enhance solvent penetration.[5]

If the compound remains insoluble after these steps, the issue may lie with the solvent itself or require more advanced techniques.

Q2: I've tried the basic methods, but my compound still won't fully dissolve. Could the DMSO be the problem?

A2: Absolutely. This is a critical and often overlooked factor. The solubility of many organic compounds is dramatically reduced in DMSO that has absorbed even small amounts of water.[4][6]

  • Expertise & Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water acts as an anti-solvent in this context. The non-ideal properties of DMSO-water mixtures make the creation of a solvent cavity for the solute more difficult than in pure, dry DMSO.[4][6] This effect is synergistic with freeze-thaw cycles, which can promote precipitation.[5]

  • Trustworthiness: To validate your process, always use fresh, anhydrous, or high-purity grade DMSO from a sealed bottle. Avoid using a shared laboratory stock bottle that has been opened multiple times.

Protocol: Ensuring Solvent Quality

  • Procure Anhydrous DMSO: Use a grade of DMSO with the lowest possible water content (e.g., <0.05%).

  • Proper Handling: Open the bottle in a low-humidity environment if possible. Dispense the required amount and immediately seal the bottle tightly. Consider using a syringe with a needle to pierce the septum seal on the bottle to minimize atmospheric exposure.

  • Storage: Store anhydrous DMSO in a desiccator or a dry, tightly sealed container.

If solubility issues persist even with high-quality, dry DMSO, you may need to consider modifying the solvent system.

Q3: My compound is an amine. Can I use pH modification to improve its solubility in DMSO?

A3: Yes, this is an advanced but potentially very effective technique for a molecule like 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine .

  • Expertise & Causality: The amine group on the pyrazolopyrimidine ring is basic and can be protonated to form a salt. This ionized form will have a significantly higher affinity for a polar solvent like DMSO compared to the neutral, free-base form. Adjusting the pH is a common strategy for increasing the solubility of compounds with ionizable groups.[7][8][]

  • Authoritative Grounding: The principle relies on increasing the polarity of the solute to better match the polar aprotic nature of DMSO.

Protocol: pH Modification (Acidification)

Caution: This method alters the chemical form of your compound. You must consider if the resulting salt is suitable for your downstream application and will not interfere with biological assays.

  • Prepare an Acidic Stock: Prepare a dilute stock solution of a suitable acid (e.g., 1 M HCl in an appropriate solvent, or Trifluoroacetic Acid - TFA).

  • Sub-aliquot your Sample: Work with a small, experimental amount of your compound in DMSO.

  • Stepwise Addition: Add a very small, sub-stoichiometric amount of the acid to the DMSO suspension (e.g., 0.1 to 0.5 equivalents relative to your compound).

  • Mix and Observe: Vortex thoroughly and observe for dissolution.

  • Iterate if Necessary: If the compound remains insoluble, add another small aliquot of acid. The goal is to use the minimum amount of acid required to achieve dissolution.

MethodPrinciple of ActionKey Considerations
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.[2]Compound must be thermally stable. Test on a small aliquot first.
Sonication Mechanical disruption of solute particles via acoustic cavitation.[4][5]Can cause modest bulk temperature increase.[5] Monitor temperature for sensitive compounds.
Use of Anhydrous DMSO Minimizes the anti-solvent effect of water.[4][6]DMSO is hygroscopic; proper handling and storage are critical.
pH Modification Converts the amine to a more polar, soluble salt form.[7][]Alters the chemical nature of the compound; may impact biological activity. Not suitable for all assays.
Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates when I add it to my aqueous cell culture media or buffer. How can I solve this?

A4: This is a classic solubility problem known as "precipitation upon dilution." It occurs because the compound, while soluble in a strong organic solvent, is poorly soluble in the final aqueous environment.[10] The key is to manage the transition from the organic to the aqueous phase carefully.

Troubleshooting Precipitation During Aqueous Dilution

start DMSO Stock Precipitates in Aqueous Buffer q1 Is the final DMSO concentration <1%? start->q1 q2 Can the final DMSO concentration be increased? q1->q2 Yes increase_dmso Action: Increase final DMSO (e.g., to 0.5% or 1%). Caution: Check cell tolerance. q1->increase_dmso No q3 Was the media pre-warmed to 37°C? q2->q3 Yes q2->increase_dmso No q4 Was a stepwise dilution performed? q3->q4 Yes warm_media Action: Pre-warm media to 37°C before adding DMSO stock. q3->warm_media No stepwise Action: Use a serial dilution. (e.g., 1:10 in media, then to final conc.) q4->stepwise No cosolvent Advanced: Consider a co-solvent (e.g., PEG-400) in the stock if assay permits. q4->cosolvent Yes

Caption: Decision tree for addressing compound precipitation.

Strategies to Prevent Precipitation:

  • Optimize the Final DMSO Concentration: While high concentrations can be toxic, many cell lines tolerate up to 0.5% or even 1% DMSO. Increasing the final DMSO concentration in your assay can help keep the compound in solution.[11]

  • Pre-warm the Aqueous Medium: Adding the DMSO stock to media that is already at 37°C can help maintain solubility during the dilution process.[10]

  • Improve the Dilution Technique:

    • Rapid Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations that can crash out.

    • Stepwise Dilution: First, create an intermediate dilution by adding the DMSO stock to a smaller volume of media. Mix well, and then add this intermediate stock to the final volume.[10]

  • Consider Co-solvents: For particularly challenging compounds, preparing the initial stock in a mixture of DMSO and another less volatile, water-miscible co-solvent like PEG-400 or NMP might be beneficial.[][12] This can help create a more stable transition into the aqueous environment. This must be validated for compatibility with your specific assay.

By systematically applying these troubleshooting steps, researchers can successfully prepare stable solutions of this compound for their experiments, ensuring data quality and reproducibility.

References
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(2), 143-147. [Link]

  • gChem Global. (n.d.). DMSO. [Link]

  • Kall-Kruse, K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1098-1106. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-ium-4-amine. National Center for Biotechnology Information. [Link]

  • GEUS. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Semantic Scholar. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1758-1768. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. [Link]

  • ResearchGate. (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? [Link]

  • Knape, M. J., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Omega, 7(42), 37789–37805. [Link]

  • Sjöberg, L. S., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 125(25), 6829–6837. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1758-1768. [Link]

  • ResearchGate. (n.d.). How to dissolve a poorly soluble drug? [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • ResearchGate. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5698. [Link]

  • ResearchGate. (n.d.). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Scampavia, L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Chemical Biology, 9(1), 111–116. [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. [Link]

  • ResearchGate. (n.d.). After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays? [Link]

Sources

Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Technical Support Center: Optimizing Derivatization of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic scaffold. The pyrazolo[4,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its potential as a kinase inhibitor and in other therapeutic areas.[1] The 3-iodo substituent serves as a critical handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing very low conversion of my this compound starting material. What are the most likely causes and how can I fix it?

A: Low yield in Suzuki-Miyaura couplings involving electron-rich heterocyclic halides is a frequent challenge. The pyrazolo[4,3-d]pyrimidine ring system is electron-rich, which can make the oxidative addition step of the catalytic cycle sluggish. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand System Inefficiency:

  • Causality: The choice of palladium source and, more importantly, the phosphine ligand is critical for facilitating the catalytic cycle.[2] Standard catalysts like Pd(PPh₃)₄ may not be active enough. Modern, sterically hindered, and electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.

  • Solution Protocol:

    • Switch to a more active pre-catalyst and ligand system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding G2 or G3 pre-catalysts are excellent starting points.[3]

    • Screen a panel of catalysts and ligands. A small-scale parallel screen can quickly identify the optimal combination for your specific substrate.

    • Ensure the palladium pre-catalyst is properly activated to the active Pd(0) species.[4] The choice of base and solvent can significantly influence this reduction step.[5]

2. Inadequate Base Selection or Strength:

  • Causality: The base plays a crucial role in the transmetalation step, activating the boronic acid. The basicity must be sufficient to form the boronate species but not so strong as to cause degradation of the starting material or product.

  • Solution Protocol:

    • If using a mild base like Na₂CO₃ or K₂CO₃, consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.

    • For particularly challenging couplings, an organic base like triethylamine (TEA) in combination with an inorganic base can be effective.

    • Ensure the base is finely powdered and dry, as water content can affect reactivity.

3. Poor Solubility of Starting Materials:

  • Causality: The this compound core can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow kinetics.[6][7][8]

  • Solution Protocol:

    • Screen a range of solvents. A mixture of a polar aprotic solvent like dioxane, DMF, or DME with water (e.g., dioxane/H₂O 4:1) often improves solubility and reaction rate.

    • Gently heating the reaction mixture (e.g., 80-110 °C) can improve solubility and accelerate the reaction. Microwave-assisted synthesis can also be highly effective for reducing reaction times.[3]

4. Deactivation of the Catalyst:

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). The reaction must be performed under an inert atmosphere.

  • Solution Protocol:

    • Thoroughly degas the solvent(s) before use by sparging with argon or nitrogen for at least 30 minutes.

    • Assemble the reaction under a positive pressure of an inert gas. Use Schlenk techniques for optimal results.

Issue 2: Significant Formation of Deiodinated Byproduct

Q: My main byproduct is the deiodinated starting material (1H-pyrazolo[4,3-d]pyrimidin-7-amine). How can I suppress this side reaction?

A: Deiodination (proto-dehalogenation) is a common side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.

  • Causality: This side reaction is often promoted by trace amounts of water, certain solvents (like alcohols), or the boronic acid itself, which can undergo protodeboronation.

  • Solution Protocol:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base and other solids in a vacuum oven.

    • Optimize the Base: Using a non-hydroxide, non-alkoxide base like K₃PO₄ or CsF can sometimes reduce the incidence of this side reaction.

    • Ligand Choice: Certain ligands are more prone to promoting side reactions. Screening ligands can help identify one that favors the desired cross-coupling pathway. For example, bulky biarylphosphine ligands can sometimes suppress hydrodehalogenation by accelerating the rate of reductive elimination.

    • Boronic Ester Alternative: Consider using a boronic acid pinacol ester (BPin) instead of the boronic acid. Boronic esters are often more stable and less prone to protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for derivatizing the 3-iodo position?

A1: The 3-iodo position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The most common and effective are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl, heteroaryl, or vinyl boronic acids/esters. This is often the first choice due to the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions.[9][10]

  • Buchwald-Hartwig Amination: For C-N bond formation to introduce primary or secondary amines, amides, or carbamates. This reaction is invaluable for building structures common in medicinal chemistry.[11][12][13]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, providing access to arylalkyne structures. This reaction typically requires a copper co-catalyst, although copper-free methods exist to prevent undesired alkyne homocoupling.[14][15]

  • Heck Coupling: For C-C bond formation with alkenes.

  • Stille Coupling: For C-C bond formation with organostannanes.

Q2: How should I choose the initial screening conditions for a new coupling partner?

A2: A robust set of starting conditions provides a high probability of success and a good baseline for optimization. The table below outlines recommended starting points for the three most common coupling reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Pre-catalyst XPhos Pd G3 (2-5 mol%)RuPhos Pd G3 (2-5 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Ligand XPhos (4-10 mol%)RuPhos (4-10 mol%)PPh₃ (4-10 mol%)
Co-catalyst NoneNoneCuI (4-10 mol%)
Base K₃PO₄ (2-3 equiv.)K₂CO₃ or Cs₂CO₃ (2-3 equiv.)TEA or DIPEA (3-4 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene or DioxaneTHF or DMF
Temperature 80-110 °C90-120 °CRoom Temp to 60 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)

These are general starting points and may require optimization for specific substrates.[3][16][17]

Q3: My compound has multiple nitrogen atoms. Do I need to protect the N-H groups on the pyrazole or the 7-amine?

A3: This is an important consideration.

  • 7-Amine: The 7-amino group is generally not nucleophilic enough to interfere as a coupling partner in C-C coupling reactions like Suzuki or Sonogashira. However, in Buchwald-Hartwig aminations, it could potentially compete with the desired amine partner, leading to dimerization or oligomerization, although this is often kinetically disfavored.

  • Pyrazole N-H: The pyrazole N-H is acidic and will be deprotonated by the strong bases used in many coupling reactions. This can affect the electronic properties and solubility of the substrate. In some cases, N-H deprotonation can lead to catalyst inhibition by forming insoluble palladium salts. If you are experiencing issues, particularly with solubility or low yields, protection of the pyrazole nitrogen with a group like Boc, Trityl, or a simple alkyl group can be beneficial.[18] However, it is often best to first attempt the reaction without protection, as it adds extra steps to the synthesis.

Experimental Workflows & Diagrams

General Workflow for a Cross-Coupling Reaction

The following diagram outlines the critical steps for setting up a successful palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Setup (Under Inert Gas) cluster_workup Workup & Analysis reagents 1. Dry Reagents (Halide, Coupling Partner, Base) solvent 2. Degas Solvent (Ar or N₂ Sparge) reagents->solvent glassware 3. Flame-Dry Glassware (Under Vacuum) solvent->glassware charge 4. Charge Glassware (Halide, Partner, Base, Pd/Ligand) glassware->charge add_solvent 5. Add Degassed Solvent charge->add_solvent heat 6. Heat to Temperature add_solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor quench 8. Quench & Aqueous Workup monitor->quench purify 9. Purify by Chromatography quench->purify

Caption: Standard workflow for palladium cross-coupling.

Troubleshooting Decision Tree for Low Yield

Use this decision tree to diagnose and solve issues related to low product yield.

G start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes check_catalyst Is Catalyst/Ligand System Active Enough? sm_no->check_catalyst check_conditions Are Conditions (Base, Temp) Forcing Enough? check_catalyst->check_conditions Yes solution_catalyst ACTION: Screen modern ligands (e.g., SPhos, XPhos) and Pd G2/G3 precatalysts. check_catalyst->solution_catalyst No check_solubility Are Reagents Fully Dissolved? check_conditions->check_solubility Yes solution_conditions ACTION: Increase temperature. Use stronger base (e.g., K₃PO₄, Cs₂CO₃). check_conditions->solution_conditions No solution_solubility ACTION: Use co-solvent (e.g., H₂O). Switch to higher boiling polar aprotic solvent (DMF, NMP). check_solubility->solution_solubility No check_byproducts What are the major byproducts? sm_yes->check_byproducts dehalogenation Dehalogenated SM check_byproducts->dehalogenation homocoupling Homocoupling of Coupling Partner check_byproducts->homocoupling decomposition Decomposition/ Baseline Material check_byproducts->decomposition solution_dehalogenation ACTION: Use anhydrous conditions. Use boronic esters (BPin). Re-screen ligands/base. dehalogenation->solution_dehalogenation solution_homocoupling ACTION: Ensure rigorous degassing. Use copper-free Sonogashira. Check boronic acid quality. homocoupling->solution_homocoupling solution_decomposition ACTION: Lower reaction temperature. Use a milder base. Reduce reaction time. decomposition->solution_decomposition

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkyl biaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Various Authors. (n.d.). Pyrazolo[4,3-d]pyrimidine. Wikipedia. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be a General Ligand for C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

Sources

Technical Support Center: Purification of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, discolored solid. Is this normal, and how can I remove the color?

A1: It is not uncommon for the crude product of iodination reactions to be discolored. This can be due to the presence of residual iodine or other colored impurities. The color can often be removed by washing the crude solid with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. Subsequent purification by recrystallization or column chromatography should yield a white to light yellow or orange solid.[1]

Q2: After the synthesis, I have a significant amount of unreacted starting material, 1H-pyrazolo[4,3-d]pyrimidin-7-amine, in my crude product. What could be the cause?

A2: The presence of unreacted starting material is a common issue and can be attributed to several factors:

  • Insufficient Iodinating Agent: Ensure that at least one equivalent of the iodinating agent, such as N-iodosuccinimide (NIS), is used. Some procedures may call for a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[2]

  • Reaction Time and Temperature: The iodination of pyrazolopyrimidines may require elevated temperatures and extended reaction times to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purity of Reagents: Ensure that the starting material and the iodinating agent are of high purity. The solvent, commonly N,N-dimethylformamide (DMF), should be anhydrous, as moisture can decompose the NIS.

Q3: I am concerned about the stability of the iodo-group during purification. What precautions should I take?

A3: Iodinated aromatic compounds can be susceptible to deiodination, especially in the presence of strong acids, bases, or reducing agents.[3] Light can also promote the formation of radical species that may lead to decomposition. It is advisable to:

  • Avoid prolonged exposure to strong acidic or basic conditions during workup and purification.

  • Protect the compound from direct light by using amber vials or covering flasks with aluminum foil.

  • When performing chromatography, consider using a neutral stationary phase or deactivating silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent if tailing is an issue.

Troubleshooting Guides

This section provides detailed guidance for overcoming specific challenges during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, finding a suitable solvent system for the polar, and often sparingly soluble, this compound can be challenging.

Issue: Difficulty in finding a suitable single solvent for recrystallization.

  • Underlying Cause: The compound may be too soluble in polar solvents even at low temperatures, and insoluble in nonpolar solvents even at high temperatures.

  • Step-by-Step Protocol:

    • Solvent Screening: Test the solubility of a small amount of the crude material in a range of solvents with varying polarities (see Table 1). A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • Mixed Solvent System: If a single solvent is not effective, a mixed solvent system is a good alternative.

      • Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which the compound is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).

      • Add a few drops of the "good" solvent back until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Acid-Base Recrystallization: For basic compounds like amines that are not soluble in common organic solvents, recrystallization from an acidic solvent like acetic acid or a mixture of an organic solvent with a few drops of trifluoroacetic acid (TFA) can be attempted.[4] However, be mindful of potential salt formation and the stability of the iodo-group under acidic conditions.

Solvent ClassExamplesExpected Solubility of this compound
Protic Solvents Water, Methanol, Ethanol, IsopropanolLikely sparingly soluble to soluble, especially when heated.
Aprotic Polar DMF, DMSO, Acetonitrile, Acetone, Ethyl AcetateLikely soluble, especially in DMF and DMSO.
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneLikely sparingly soluble to insoluble.
Hydrocarbons Hexanes, TolueneLikely insoluble.
Chlorinated Dichloromethane (DCM), ChloroformLikely sparingly soluble.
Table 1: Solvent Selection Guide for Recrystallization.
Column Chromatography Troubleshooting

Column chromatography is a common method for purifying pyrazolopyrimidine derivatives.[5][6]

Issue: Poor separation of the product from impurities on a silica gel column.

  • Underlying Cause: The polarity of the eluent may not be optimized, or the compound may be interacting too strongly with the silica gel, leading to tailing. The presence of multiple nitrogen atoms in the molecule can lead to strong interactions with the acidic silanol groups on the silica surface.

  • Step-by-Step Protocol:

    • TLC Analysis: Before running a column, perform a thorough TLC analysis to determine the optimal mobile phase. Test a range of solvent systems, starting with a non-polar system and gradually increasing the polarity (see Table 2). The ideal solvent system will give a retention factor (Rf) for the desired product of around 0.2-0.4 and good separation from impurities.

    • Solvent System Modification:

      • If the compound is not moving from the baseline (Rf = 0), increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexanes, or methanol in DCM).

      • If the compound is running with the solvent front (Rf ≈ 1), decrease the polarity of the eluent.

    • Addressing Tailing:

      • Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

      • Alternatively, use a different stationary phase such as alumina (neutral or basic) or a C18-functionalized silica gel for reverse-phase chromatography.

    • Gradient Elution: If there is a large polarity difference between the desired product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be very effective.

Stationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)
Silica Gel 1. Hexanes / Ethyl Acetate2. Dichloromethane / Methanol3. Dichloromethane / Acetone
Alumina 1. Hexanes / Diethyl Ether2. Toluene / Ethyl Acetate
C18 (Reverse-Phase) 1. Water / Acetonitrile2. Water / Methanol(Often with a small amount of formic acid or TFA as a modifier)
Table 2: Common Chromatography Systems for Pyrazolopyrimidine Purification.

Visualization of Purification Workflow and Potential Side Reactions

purification_workflow crude Crude Product (with starting material, succinimide, and color impurities) wash Aqueous Wash (e.g., Na2S2O3) crude->wash Remove color extraction Solvent Extraction wash->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification Purification Step concentration->purification recrystallization Recrystallization purification->recrystallization High purity crude chromatography Column Chromatography purification->chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

side_reactions starting_material 1H-Pyrazolo[4,3-d]pyrimidin-7-amine desired_product This compound starting_material->desired_product + NIS (1 equiv) nis N-Iodosuccinimide (NIS) diiodo Di-iodinated byproduct desired_product->diiodo + Excess NIS deiodinated Deiodination (Starting Material) desired_product->deiodinated Light, heat, or reducing agents

Caption: Potential side reactions during the synthesis and purification.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Accessed January 15, 2026.
  • Kumar, A., & Kumar, S. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 26(11), 3324.
  • Jiang, J., et al. (2017). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Medicinal Chemistry, 60(1), 175-186.
  • Gilead Sciences, Inc. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. WO2021154668A1.
  • Kavale, T., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 231-246.
  • Chaikovskii, V. K., et al. (2001). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 37(10), 1503-1504.
  • Pfizer Inc. (2000).
  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Wang, X., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 179, 514-526.
  • Adalvo Ltd. (2021).
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. Accessed January 15, 2026.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Tetrahedron Letters, 43(29), 5047-5048.
  • Pfizer Inc. (1999). Process for preparation of pyrazolo-(4,3-d)
  • Jiangxi Normal University. (2019). Preparation method of pyrazolo[3,4-d]pyrimidine amine compounds. CN109824970A.
  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533.
  • Pharmaffiliates. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich. Accessed January 15, 2026.
  • BLDpharm. 151266-23-8|3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. BLDpharm. Accessed January 15, 2026.
  • Britton, R., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51475.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Organic Chemistry Portal. Accessed January 15, 2026. [Link]

  • Gaber, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 136-153.
  • Wang, D., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5124-5128.
  • Al-Warhi, T., et al. (2022).
  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15285-15303.

  • Reddit. (2024, February 7). Synthesis Pros, what are your best tips for handling certain functional groups or reactions?. r/Chempros.
  • Ahluwalia, V. K., et al. (2003). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Indian Journal of Chemistry - Section B, 42B(8), 2092-2095.
  • Chaikovskii, V. K., et al. (2001). Synthesis of N-iodosuccinimide and its application in H2SO4 as efficient iodination reagent for deactivated aromatic compounds. Russian Journal of Organic Chemistry, 37(10), 1503-1504.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • de la Torre, M. C., et al. (2022).
  • Liu, Y., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
  • MySkinRecipes. Accessed January 15, 2026. [Link]

Sources

Preventing degradation of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

A Senior Application Scientist's Guide to Solution Stability and Degradation Prevention

Welcome to the technical support center for this compound (and related iodinated pyrazolopyrimidines). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The stability of iodinated aromatic compounds in solution is a common challenge. The carbon-iodine bond is often the most labile point in the molecule, susceptible to cleavage by light, heat, and certain chemical conditions. This guide provides a structured approach to mitigating these issues through a series of troubleshooting questions, in-depth FAQs, and validated protocols. While we focus on the specific [4,3-d] isomer, the principles discussed are broadly applicable to other iodo-substituted pyrazolopyrimidine analogs, such as the well-studied 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1][2].

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered when working with this compound in solution.

Question 1: My solution of the compound, initially colorless, has turned yellow or brown upon storage. What is causing this discoloration?

Answer: This is a classic indicator of degradation, specifically the formation of molecular iodine (I₂). The C-I bond on the pyrazolopyrimidine ring is susceptible to cleavage, a process known as deiodination. This can be triggered by several factors, most commonly exposure to ambient light (photolysis) or the presence of trace radical initiators.[3] Once iodide radicals (I•) are formed, they can combine to form I₂, which is colored in most organic solvents.

Immediate Actions:

  • Discard the discolored solution, as its concentration and purity are now compromised.

  • Review your storage protocol against the recommendations in this guide. Ensure all solutions are stored in amber vials or wrapped in aluminum foil to protect from light.[4][5][6]

  • Prepare fresh solutions using deoxygenated solvents to minimize oxidative degradation pathways.

Question 2: My LC-MS or HPLC analysis shows a growing peak corresponding to the mass of the des-iodo analog (1H-pyrazolo[4,3-d]pyrimidin-7-amine). How do I prevent this?

Answer: The appearance of the des-iodo product is definitive proof of deiodination. This is a common issue with aryl iodides, which can decompose thermally or when exposed to acids, bases, or reducing conditions.[7] The primary mechanisms are typically photolytic or reductive cleavage.

Preventative Strategies:

  • Light Protection: This is the most critical factor. The energy from UV and even visible light can be sufficient to cleave the C-I bond.[3][8] Always work in a fume hood with the sash down to minimize light exposure and use amber glass containers for all solutions.[5]

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents such as DMSO or DMF. Protic solvents like methanol or ethanol can sometimes participate in degradation, particularly if trace impurities are present. The nature of the solvent can significantly impact the stability of dissolved compounds.[9][10]

  • Atmosphere: Prepare solutions under an inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of oxygen, which can participate in radical-mediated degradation pathways.

  • Temperature: Store stock solutions at -20°C or -80°C. While the compound may be stable as a solid at room temperature, degradation is accelerated in solution, and lower temperatures slow down all chemical reactions, including decomposition.[5]

Below is a diagram illustrating the primary degradation pathways leading to the formation of the des-iodo product and colored impurities.

G cluster_0 Degradation Pathways Compound This compound DesIodo Des-Iodo Analog (1H-pyrazolo[4,3-d]pyrimidin-7-amine) Compound->DesIodo Light (hv) Reductive Agents Heat IodineRadical Iodide Radical (I•) Compound->IodineRadical Homolytic Cleavage Iodine Molecular Iodine (I₂) (Yellow/Brown Color) IodineRadical->Iodine Dimerization (2x) G Start Instability Observed? (Color change, new HPLC peak) CheckLight Is solution stored in amber vial / in the dark? Start->CheckLight Yes CheckTemp Is solution stored at -20°C or below? CheckLight->CheckTemp Yes FixLight Action: Transfer to amber vial and store in the dark. CheckLight->FixLight No CheckSolvent Is solvent anhydrous, aprotic, and high-purity? CheckTemp->CheckSolvent Yes FixTemp Action: Store aliquots at -20°C or -80°C. CheckTemp->FixTemp No CheckAtmosphere Was solution prepared under inert gas? CheckSolvent->CheckAtmosphere Yes FixSolvent Action: Prepare fresh solution with anhydrous DMSO/DMF. CheckSolvent->FixSolvent No FixAtmosphere Action: Use inert gas (Ar/N₂) for future preparations. CheckAtmosphere->FixAtmosphere No Resolved Problem Resolved CheckAtmosphere->Resolved Yes FixLight->Resolved FixTemp->Resolved FixSolvent->Resolved FixAtmosphere->Resolved

Sources

Technical Support Guide: Troubleshooting Low Yield of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine and have encountered challenges with reaction yield. As a crucial intermediate in the synthesis of advanced pharmaceutical agents, optimizing its preparation is paramount. This document moves beyond a simple protocol, offering in-depth, cause-and-effect troubleshooting strategies rooted in chemical principles to help you diagnose and resolve common issues in your synthesis.

Section 1: Understanding the Core Synthesis and Its Challenges

The most common and direct route to this compound is through the electrophilic iodination of the parent heterocycle, 1H-pyrazolo[4,3-d]pyrimidin-7-amine. The pyrazole ring is relatively electron-rich compared to the pyrimidine ring, making the C3 position susceptible to electrophilic attack. N-Iodosuccinimide (NIS) is a widely used reagent for this transformation due to its mild nature and ease of handling.[1][2]

The reaction, however, is not without its difficulties. The pyrazolopyrimidine core contains multiple nitrogen atoms that can be protonated or interact with reagents, potentially deactivating the ring system. Furthermore, both the starting material and the product have limited solubility and can be prone to degradation, making both the reaction and the subsequent purification steps challenging.

Core Reaction Pathway

Reaction_Pathway cluster_reagents Reagents & Conditions cluster_outputs Outputs SM 1H-pyrazolo[4,3-d]pyrimidin-7-amine Product This compound SM->Product Electrophilic Iodination NIS N-Iodosuccinimide (NIS) NIS->Product Succinimide Succinimide (byproduct) Solvent DMF, 80°C

Caption: General scheme for the electrophilic iodination.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose issues based on your experimental observations.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

This is the most common issue, often stemming from suboptimal reaction conditions or reagent quality.

Core Causality: The electrophilic iodination is likely stalling due to insufficient activation energy, a depleted or ineffective iodinating agent, or deactivation of the substrate.

Troubleshooting Steps & Solutions:

  • Assess Reagent Stoichiometry and Quality:

    • NIS Purity: N-Iodosuccinimide can degrade over time, especially when exposed to light and moisture, releasing I₂ (indicated by a yellow/brown appearance). Use freshly opened or purified NIS. A common purification method is recrystallization from dioxane.

    • Equivalents: While a slight excess of NIS (1.1 to 1.5 equivalents) is typical, using too little will naturally lead to an incomplete reaction.[2] Conversely, a large excess can promote side reactions.

  • Optimize Reaction Parameters: The reaction requires sufficient thermal energy to overcome the activation barrier for the electrophilic substitution on the somewhat electron-deficient heterocyclic system.

    • Temperature: A patent example for a similar substrate suggests heating to 80°C in DMF.[2] If your temperature is lower, the reaction rate may be impractically slow. Consider a controlled increase to 90-100°C while monitoring for product degradation.

    • Reaction Time: These reactions can be slow. An "overnight" reaction at 80°C is common.[2] We strongly recommend monitoring the reaction progress every 2-4 hours using TLC or LC-MS to determine the point of maximum conversion.

  • Ensure Solvent Purity:

    • Anhydrous Conditions: Amine bases, including your substrate, can react with water. While not always strictly necessary for this reaction, using anhydrous DMF is good practice to ensure a consistent reaction environment.

ParameterCommon ProblemSuggested ActionRationale
NIS Equivalents 1.0 - 1.1 eqIncrease to 1.2 - 1.5 eqEnsures complete consumption of the limiting starting material.
Temperature < 70°CIncrease to 80-90°CProvides sufficient activation energy for the substitution reaction.
Reaction Time < 8 hoursExtend to 16-24 hours (monitor)Allows the reaction to proceed to completion, which can be slow.
Reagent Quality Old bottle of NISUse a fresh bottle or recrystallizeDegraded NIS has lower reactivity and introduces impurities.
Q2: My TLC plate is messy with multiple new spots, and the yield of the desired product is low. How do I minimize byproducts?

The formation of multiple byproducts points to issues with reaction selectivity or product stability.

Core Causality: Over-iodination (di-iodination), reaction at other positions, or degradation of the starting material or product under the reaction conditions can lead to a complex mixture.

Troubleshooting Logic Diagram:

Byproduct_Troubleshooting Start Multiple Byproducts Observed Check_LCMS Analyze by LC-MS Start->Check_LCMS Mass_High Mass = Product + 126 amu? Check_LCMS->Mass_High Yes Sol_Impurity Check Starting Material Purity. Check_LCMS->Sol_Impurity No new masses Mass_Other Other Masses Observed? Mass_High->Mass_Other No Sol_DiIodo Likely Di-iodination. Reduce NIS to 1.1 eq. Add NIS portion-wise. Mass_High->Sol_DiIodo Yes Sol_Degradation Likely Degradation. Lower temperature to 70°C. Check inert atmosphere. Mass_Other->Sol_Degradation Yes

Caption: Decision tree for diagnosing byproduct formation.

Solutions:

  • Control Stoichiometry: The most likely byproduct is a di-iodinated species. To minimize this, use a smaller excess of NIS (e.g., 1.1 equivalents) and consider adding it portion-wise over 1-2 hours rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Reduce Thermal Stress: If you suspect product degradation (often indicated by the reaction mixture turning dark brown or black), reduce the reaction temperature. A longer reaction time at a lower temperature (e.g., 70°C for 24 hours) is often preferable to a short time at a high temperature.

  • Inert Atmosphere: While not always reported in standard procedures, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the mixture is heated for extended periods.[2]

Q3: The reaction appears complete by TLC, but my isolated yield after workup is very poor. Where is my product going?

This points to mechanical losses during purification, often due to the challenging physical properties of the product.

Core Causality: The product, this compound, is a polar, heterocyclic compound with potentially low solubility in common organic solvents but some solubility in water, leading to losses during precipitation and washing steps.

Optimized Workup and Purification Protocol:

  • Step 1: Reaction Quenching: After cooling the reaction mixture to room temperature, do not immediately precipitate the product. First, quench any excess NIS and iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the characteristic iodine color disappears. This prevents the precipitation of iodine with your product.

  • Step 2: Controlled Precipitation: The product is often isolated by adding an anti-solvent. A common procedure reports filtering the solid directly from the DMF reaction, then washing with cold ethanol.[2]

    • Alternative: If direct filtration gives low yields, try precipitating the product by slowly adding cold water or a water/ethanol mixture to the DMF solution. The key is slow addition while stirring vigorously to form a filterable solid rather than an oil.

  • Step 3: Efficient Filtration and Washing:

    • Use a Büchner or Hirsch funnel for filtration.

    • Wash the collected solid sparingly with cold solvents to minimize dissolution. Start with cold water to remove DMF and succinimide, followed by a small amount of cold ethanol or diethyl ether to displace the water and aid in drying. Washing with large volumes of room temperature solvents will dissolve a significant portion of your product.

  • Step 4: Consider the Filtrate: If you suspect significant product remains in the filtrate (the liquid that passed through the filter), you can attempt to recover more material. Concentrate the filtrate under reduced pressure (this will be slow with DMF) and attempt a secondary precipitation or perform a liquid-liquid extraction with a polar organic solvent like ethyl acetate or dichloromethane, although this can be inefficient due to emulsions.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Are there alternative iodinating agents to NIS?

    • Yes, a combination of molecular iodine (I₂) with an oxidant (like nitric acid or hydrogen peroxide) or a silver salt (like AgNO₃) can also be used for electrophilic iodination, particularly for electron-deficient systems.[3][4] However, these conditions can be harsher and may require more extensive optimization. For this specific substrate, NIS remains the most reliable and commonly cited choice.

  • FAQ 2: How can I confirm the identity and purity of my final product?

    • ¹H NMR: The proton spectrum should show the disappearance of the C3-H signal from the starting material and the expected shifts for the remaining aromatic protons.

    • LC-MS: This is the best tool for confirming the molecular weight (261.02 g/mol ) and assessing purity.[5][6]

    • HPLC: For quantitative purity analysis, HPLC with a suitable standard is required.[7]

  • FAQ 3: My isolated product is a tan or pinkish solid, not white. Is it impure?

    • Slight coloration is common and can be due to trace amounts of entrapped iodine or minor polymeric impurities. If NMR and LC-MS show high purity (>95%), this is often acceptable for subsequent steps. For higher purity, you can attempt a recrystallization (e.g., from ethanol/water or DMF/water) or a slurry wash with a solvent in which the product is poorly soluble but the impurity is soluble (e.g., hot ethyl acetate).

Section 4: Validated Reference Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis.

Materials:

  • 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) (approx. 8-10 mL per gram of starting material)

  • Saturated aqueous sodium thiosulfate solution

  • Deionized Water (cold)

  • Ethanol (cold)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq) and anhydrous DMF.

  • Stir the mixture to obtain a suspension or solution. Place the flask under an inert atmosphere (N₂ or Ar).

  • Add N-Iodosuccinimide (1.2 eq) to the flask.

  • Heat the reaction mixture to 80°C using an oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 4 hours. The reaction is typically complete within 16-24 hours.

  • Once the starting material is consumed, cool the flask to room temperature.

  • Add saturated aqueous sodium thiosulfate dropwise with stirring until any residual brown/yellow color disappears.

  • Slowly add cold deionized water (approx. 2-3 volumes relative to the DMF) to the stirred reaction mixture to precipitate the product.

  • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with small portions of cold water and then cold ethanol.

  • Dry the product under vacuum at 40-50°C to a constant weight to yield this compound.

References

  • ARKIVOC. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivatives.
  • National Institutes of Health (NIH). (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. Retrieved from [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

Sources

Technical Support Center: 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This guide provides in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) peak assignment issues encountered during the characterization of this and structurally related heterocyclic compounds. The following question-and-answer format is designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows fewer proton signals than expected for this compound. What could be the cause?

A1: Root Cause Analysis & Troubleshooting

The apparent absence of proton signals in the ¹H NMR spectrum of a heterocyclic compound like this compound can stem from several factors, most commonly related to proton exchange phenomena with the solvent or residual water. The amine (-NH₂) and pyrazole (-NH) protons are labile and can readily exchange with deuterium from deuterated solvents, particularly protic ones like methanol-d₄ or D₂O. This exchange renders them "invisible" in the ¹H NMR spectrum.

Troubleshooting Protocol:

  • Solvent Selection: If you are using a protic deuterated solvent, acquire a spectrum in an aprotic solvent such as DMSO-d₆ or CDCl₃. These solvents are less likely to facilitate rapid proton exchange, often allowing for the observation of NH and NH₂ protons.

  • D₂O Shake Test: [1] To definitively identify exchangeable protons, you can perform a "D₂O shake."

    • Acquire a standar[1]d ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆).

    • Add a single drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for a few minutes to ensure mixing.

    • Re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable NH and NH₂ protons will either disappear or significantly diminish in intensity.

  • Low Temperature NMR: In some cases, slowing down the rate of proton exchange can allow for the observation of broad signals. Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can sometimes resolve these exchange-broadened peaks.

Q2: The chemical shifts of my aromatic protons are not matching the literature values, and I'm seeing significant peak broadening. What's happening?

A2: Unraveling Environmental and Structural Effects

Discrepancies in chemical shifts and the presence of broad peaks for heterocyclic systems are common and can be attributed to a combination of factors including solvent effects, concentration, pH, and the quadrupolar nature of adjacent nitrogen atoms.

  • Solvent Effects: The aromatic protons of pyrazolopyrimidines are sensitive to the polarity and hydrogen-bonding capabilities of the solvent. A change in solvent can a[2][3]lter the electronic environment of the protons, leading to shifts in their resonance frequencies.

  • Protonation and pH:[4] The nitrogen atoms in the pyrazolo[4,3-d]pyrimidine core can be protonated, especially in the presence of acidic impurities or protic solvents. This protonation dramatic[5][6]ally alters the electronic structure of the rings and can cause significant downfield shifts of adjacent protons. The pH of the NMR sample can therefore have a profound impact on the observed chemical shifts.

  • Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, has a nuclear spin of I=1 and is a quadrupolar nucleus. Protons attached to or near a ¹⁴N atom can experience rapid relaxation, leading to significant peak broadening. This is a common phenomen[4]on in nitrogen-containing heterocycles.

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking can occur, influencing the chemical shifts of aromatic protons.

Troubleshooting Workfl[1]ow:

The following workflow can help systematically diagnose the root cause of chemical shift and peak shape issues.

Caption: Systematic workflow for troubleshooting NMR peak assignment.

Experimental Protocols:

  • Solvent Titration: Acquire ¹H NMR spectra in a series of deuterated solvents with varying polarities (e.g., Benzene-d₆, CDCl₃, Acetone-d₆, DMSO-d₆). This can help to resolve overlapping signals and identify solvent-dependent shifts.

  • Concentration Study[1]: Obtain spectra at different concentrations to assess the impact of intermolecular interactions.

  • pH Adjustment: If protonation is suspected, you can try adding a drop of a weak, deuterated acid (like DCl in D₂O) or base (like NaOD in D₂O) to your sample to observe the effect on chemical shifts. Note that this may affect sample stability.

  • ¹⁵N NMR: If available, ¹⁵N NMR can provide direct information about the nitrogen environments and can be correlated with proton and carbon signals using 2D experiments like HMBC.

Q3: I'm struggling to definitively assign the quaternary carbons in my ¹³C NMR spectrum. How can I overcome this?

A3: Leveraging 2D NMR for Unambiguous Assignments

The assignment of quaternary carbons is a common challenge in ¹³C NMR because they do not have directly attached protons and therefore do not show up in a DEPT-135 or HSQC experiment. The key to their assignment lies in long-range heteronuclear correlation experiments.

Key 2D NMR Techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. While it doesn't show quaternary carbons, it is essential for assigning all protonated carbons first.

  • HMBC (Heteronuclear[4][7] Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It reveals correlations b[7][8][9][10]etween protons and carbons that are two or three bonds away. By observing correlations from known protons to an unassigned quaternary carbon, its position in the structure can be determined.

Systematic Assignment Protocol:

  • Full ¹H Assignment: First, completely assign all proton signals using ¹H NMR and a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

  • Assign Protonated C[4]arbons: Use an HSQC spectrum to correlate the assigned protons to their directly attached carbons.

  • Map HMBC Correlations: Acquire an HMBC spectrum and systematically list the correlations from each proton to carbons 2-3 bonds away.

  • Deduce Quaternary Assignments: Use the HMBC correlations from your assigned protons to pinpoint the location of the quaternary carbons. For example, the proton on C5 would be expected to show an HMBC correlation to the quaternary carbon at C3a.

Expected Chemical Shift Ranges:

The following table provides approximate ¹³C NMR chemical shift ranges for the this compound core structure based on data for similar pyrazolopyrimidine systems. Actual values can vary based on solvent and other experimental conditions.

Carbon AtomExpected Chemical Shift (ppm)Notes
C3~80 - 95Carbon bearing the iodine atom; significantly shielded.
C3a~150 - 160Quaternary carbon at the ring junction.
C5~150 - 155Aromatic CH in the pyrimidine ring.
C7~155 - 165Quaternary carbon bearing the amine group.
C7a~100 - 115Quaternary carbon at the ring junction.
Q4: My sample contains impurities from the synthesis. How can I distinguish the product peaks from impurity signals?

A4: Identifying and Characterizing Impurities

Impurities are a common issue, and their signals can complicate the NMR spectra of the desired product. The nature of the impurities will depend on the synthetic route used. A common synthesis for this compound involves the iodination of the corresponding pyrazolo[3,4-d]pyrimidin-4-amine.

Potential Impurities a[11]nd Their Signatures:

  • Starting Material: Unreacted 1H-pyrazolo[4,3-d]pyrimidin-7-amine. This will lack the characteristic shielding effect of the iodine atom on the C3 carbon.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., DMF, ethanol) are common and have well-documented chemical shifts.

  • Side-Products: Depending on the reaction conditions, over-iodination or degradation products might be present.

Troubleshooting and Identification Strategies:

  • Compare with Starting Material Spectrum: If possible, run an NMR spectrum of the starting material under the same conditions to identify its characteristic peaks.

  • 2D NMR Analysis: 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for identifying impurities. The correlation patterns [8][9][10]for the main product should be consistent and form a complete structural picture. Signals that do not fit into this correlation network likely belong to impurities.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of the mixture and provide the molecular weight of each, allowing for the identification of the main product and potential impurities.

  • Spiking Experiment: If a suspected impurity is commercially available or can be independently synthesized, a small amount can be added ("spiked") into the NMR sample. An increase in the intensity of the suspected impurity peaks will confirm their identity.

References

  • Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles - Benchchem.
  • Structure Elucidation of a Pyrazolopyran Derivative by NMR Sp[8][9]ectroscopy - PMC - NIH. (2007-05-24). Available from:

  • Structure elucidation of a pyrazolopyran derivative by NMR sp[8][9]ectroscopy - PubMed. (2007-05-24). Available from:

  • Structure Elucidation of a Pyrazolopyran Derivative by NMR Sp[8][9]ectroscopy. Available from:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 - ChemicalBook. (2025-07-24).
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
  • Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives - Benchchem.
  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing scales. As a critical building block in the development of advanced therapeutics, particularly kinase inhibitors, a robust and scalable synthesis of this molecule is paramount.[1][2]

This document provides not just protocols but also the underlying chemical logic, troubleshooting advice for common scale-up challenges, and critical safety information to ensure a successful and safe campaign.

The Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively approached as a three-stage process. This strategy ensures high purity of intermediates and provides clear control points for process monitoring and optimization. The overall workflow is outlined below.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Regioselective Iodination A Malononitrile Dimer C 4-Amino-3-cyanopyrazole A->C Reaction with Hydrazine B Hydrazine B->C C_ref 4-Amino-3-cyanopyrazole D Formamide (C1 Source) E 1H-pyrazolo[4,3-d]pyrimidin-7-amine D->E E_ref 1H-pyrazolo[4,3-d]pyrimidin-7-amine C_ref->E Heating F N-Iodosuccinimide (NIS) G This compound F->G E_ref->G Electrophilic Substitution

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scale-Up Considerations

Step 1: Synthesis of 4-Amino-3-cyanopyrazole

The foundation of the entire synthesis is the creation of the functionalized pyrazole core. This is typically achieved through the condensation of a malononitrile dimer with hydrazine.[3][4]

Experimental Protocol:

  • Reaction Setup: In a reactor suitable for the intended scale and equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge malononitrile dimer and an appropriate solvent (e.g., ethanol).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate to the suspension. The addition is exothermic; control the rate to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Cool the reaction mixture to room temperature, then further to 0-5 °C. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-amino-3-cyanopyrazole as a solid.

Troubleshooting & FAQs for Step 1

  • Q: My yield is lower than expected. What are the common causes?

    • A: Incomplete reaction is a primary cause. Ensure the reflux time is adequate by monitoring via TLC/HPLC. Also, the quality of the malononitrile dimer is critical; ensure it is pure and dry. On a large scale, inefficient mixing can lead to localized concentration gradients, hindering the reaction. Ensure your stirring is sufficient to maintain a homogenous slurry.

  • Q: The product is discolored. How can I improve its purity?

    • A: Discoloration often arises from side reactions or impurities in the starting materials. A recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can significantly improve purity and color. Ensure the hydrazine used is of high quality, as impurities can lead to colored byproducts.

  • Q: I'm seeing significant exotherm during hydrazine addition at scale. How should I manage this?

    • A: This is a critical scale-up challenge. Implement a slow, controlled addition rate using a dosing pump. Ensure your reactor's cooling system is robust and can handle the heat load. For very large scales, consider a semi-batch process where the hydrazine is added portion-wise, allowing the heat to dissipate between additions.

Step 2: Cyclization to 1H-pyrazolo[4,3-d]pyrimidin-7-amine

This step involves the construction of the pyrimidine ring using a C1 source, typically formamide, which also serves as the solvent.[5]

Experimental Protocol:

  • Reaction Setup: Charge the 4-amino-3-cyanopyrazole intermediate into a reactor equipped for high-temperature operation.

  • Reagent Addition: Add an excess of formamide.

  • Reaction: Heat the mixture to 180-190 °C and maintain for 6-8 hours. The reaction progress can be monitored by HPLC.

  • Isolation: Cool the reaction mixture. The product will often precipitate upon cooling. The mixture can be diluted with water to facilitate further precipitation.

  • Purification: Filter the solid product, wash thoroughly with water to remove residual formamide, and then with a solvent like ethanol. Dry under vacuum.

Troubleshooting & FAQs for Step 2

  • Q: The reaction is sluggish or stalls. Why?

    • A: Temperature control is key. Ensure the internal temperature reaches and is maintained at the target of 180-190 °C. Wet starting materials can also impede the reaction; ensure the pyrazole intermediate is thoroughly dried. On scale, formamide can decompose if held at high temperatures for too long, so ensure the reaction is not heated unnecessarily beyond the required time.

  • Q: My isolated product is difficult to filter and appears tarry.

    • A: This can happen if the reaction temperature was too high or if heating was prolonged, leading to decomposition. After cooling, try adding an anti-solvent like isopropanol or acetone before filtration to produce a more crystalline and filterable solid. Ensuring the product is fully precipitated before filtration is crucial for good recovery and handling.

  • Q: How do I effectively remove the high-boiling formamide solvent at scale?

    • A: The most common method is through aqueous workup. Diluting the cooled reaction mass with a significant volume of water will precipitate the product and dissolve the formamide. Multiple washes of the filtered cake with water are essential. For residual amounts, a slurry wash with a more volatile solvent like ethanol can be effective.

Step 3: Iodination to this compound

This final step is a regioselective electrophilic iodination at the C3 position of the pyrazole ring. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[2][6][7]

Experimental Protocol:

  • Reaction Setup: In a reactor, dissolve 1H-pyrazolo[4,3-d]pyrimidin-7-amine in dimethylformamide (DMF).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the solution. Monitor the internal temperature, as a slight exotherm may be observed.

  • Reaction: Heat the mixture to 70-80 °C and stir overnight under an inert atmosphere (e.g., argon or nitrogen).[2] Monitor the consumption of the starting material by HPLC.

  • Workup & Isolation: Cool the reaction mixture. Add water or an aqueous solution of sodium thiosulfate to quench any unreacted NIS. This will cause the product to precipitate.

  • Purification: Filter the solid, wash extensively with water, and then with a cold organic solvent like ethanol to remove succinimide and other impurities. Dry the final product under vacuum.

Troubleshooting & FAQs for Step 3

  • Q: My reaction is incomplete, even after prolonged heating.

    • A: The quality of the NIS is critical; it can degrade over time. Use a fresh, high-purity batch. Ensure the reaction is protected from light, which can also decompose the reagent. The solvent (DMF) must be anhydrous, as water can interfere with the reaction.

  • Q: I'm observing the formation of di-iodinated or other impurities in my HPLC analysis.

    • A: This is a common issue and is often related to stoichiometry and temperature. Avoid using a large excess of NIS (typically 1.1 to 1.5 equivalents is sufficient).[2] Overheating the reaction can also promote side reactions. Maintain the temperature strictly within the 70-80 °C range. A controlled, portion-wise addition of NIS can help maintain a low instantaneous concentration, favoring the desired mono-iodination.

  • Q: The product color is dark, and purification is difficult.

    • A: Dark coloration can be due to residual iodine from NIS decomposition. A quench and wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite during workup is essential to remove elemental iodine. If the product is still impure, a slurry wash in a hot solvent (e.g., ethanol or acetonitrile) can be an effective purification step without the need for column chromatography, which is often impractical at scale.

G start Low Yield in Iodination? check_nis Is NIS fresh and high purity? start->check_nis check_solvent Is DMF anhydrous? check_nis->check_solvent Yes outcome_nis Replace NIS and re-run. check_nis->outcome_nis No check_temp Was temperature maintained at 70-80°C? check_solvent->check_temp Yes outcome_solvent Use dry DMF. check_solvent->outcome_solvent No check_sm Is the starting material pure? check_temp->check_sm Yes outcome_temp Optimize temperature control. check_temp->outcome_temp No outcome_sm Re-purify starting material. check_sm->outcome_sm No

Caption: Troubleshooting logic for low yield in the final iodination step.

Process Control and Analytical Data

Effective process control relies on robust analytical methods to monitor reaction progress and confirm the quality of intermediates and the final product.

ParameterMethodStep 1: PyrazoleStep 2: PyrazolopyrimidineStep 3: Final Product
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms to structureConforms to structure
Purity HPLC (Area %)≥ 98%≥ 98%> 98.0%[8]
Reaction Monitoring TLC, HPLCDisappearance of starting materialsDisappearance of pyrazoleDisappearance of pyrazolopyrimidine
Molecular Formula -C₄H₄N₄C₅H₅N₅C₅H₄IN₅[9][10]
Molecular Weight -108.11 g/mol 135.13 g/mol 261.02 g/mol [9]
Appearance VisualOff-white to light yellow solidLight yellow solidWhite to light yellow powder[8]

Critical Safety Considerations

Scaling up chemical synthesis introduces risks that must be proactively managed. Always consult the Safety Data Sheet (SDS) for every chemical before use.[11][12]

  • Hydrazine: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • Formamide: Formamide is a reproductive toxin. Avoid inhalation and skin contact. Its use at high temperatures requires a well-ventilated workspace.

  • N-Iodosuccinimide (NIS) & Iodine: NIS and its potential decomposition product, iodine, are harmful if inhaled or in contact with skin.[13] Iodine vapor is an irritant.[13] Handle these solids in a fume hood to avoid inhaling dust or vapors.[14] Wear gloves and eye protection.[13][15]

  • Solvents (DMF, Ethanol): DMF is a skin and respiratory irritant. Ethanol is highly flammable.[13] Ensure no ignition sources are present when handling ethanol, especially during transfers and filtration of large quantities.

  • Thermal Hazards: Steps 1 and 3 are exothermic, while Step 2 requires high temperatures. Ensure the reactor is rated for the temperatures and pressures involved and that adequate cooling/heating capacity is available. Implement emergency shutdown procedures.

References

  • The synthesis and photochemistry of 4‐amino‐3‐cyanopyrazole. Sci-Hub.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond. PubMed. [Link]

  • Iodine Solution - Safety Data Sheet. Science Company. [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | Request PDF. ResearchGate. [Link]

  • Student safety sheets 56 Iodine. CLEAPSS Science. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile | Request PDF. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. PubChem. [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. [Link]

  • An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. PubMed. [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Taylor & Francis Online. [Link]

  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry. [Link]

  • (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]

  • Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. [Link]

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. Pharmaffiliates. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges associated with the cell permeability of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of optimizing cellular uptake.

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors.[1] However, the desirable hydrophobic substitutions that often lead to high target affinity can concurrently result in poor aqueous solubility and low cell permeability, creating significant hurdles in preclinical development.[2] This guide provides a structured approach to systematically address and resolve these permeability issues.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions grounded in established scientific principles.

Question 1: My this compound derivative shows potent enzymatic activity but has poor cellular efficacy. How can I confirm if low cell permeability is the issue?

Answer:

This is a classic and common challenge. A significant drop-off in activity between a cell-free enzymatic assay and a cell-based assay strongly suggests a permeability barrier. To systematically diagnose this, a multi-step approach is recommended:

Step 1: Initial Permeability Assessment with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to evaluate a compound's passive diffusion across an artificial lipid membrane.[3][4] This assay isolates passive transport, providing a baseline understanding of your compound's lipophilicity and ability to cross a lipid bilayer without the complexities of active transport.[3][5]

  • Experimental Rationale: A low PAMPA permeability value (Papp) indicates that the intrinsic physicochemical properties of your compound are not favorable for passive diffusion. This is often the first red flag.

Step 2: Comprehensive Permeability and Efflux Assessment with Caco-2 Assays

If the PAMPA results are inconclusive or if you suspect active transport mechanisms are at play, the Caco-2 permeability assay is the next critical step. Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that mimics the intestinal epithelium and expresses various active transporters.[6][7]

  • Experimental Rationale: This assay provides a more biologically relevant model by assessing both passive diffusion and active transport processes.[6] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER) .[7][8]

    • An ER greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell, thereby reducing its intracellular concentration.[7][8]

Step 3: Data Interpretation and Next Steps

PAMPA Result Caco-2 Result (A-B Permeability) Caco-2 Efflux Ratio Interpretation Recommended Next Steps
LowLow< 2Poor passive permeability is the primary issue.Focus on structural modifications to improve lipophilicity or explore formulation strategies.
HighLow> 2The compound is a substrate for active efflux.Consider co-administration with an efflux pump inhibitor or structural modifications to reduce efflux pump recognition.
LowLow> 2Both poor passive permeability and active efflux are contributing.A multi-pronged approach is needed: structural modifications to improve passive permeability and reduce efflux, or advanced formulation strategies.

Question 2: My attempts to improve permeability by increasing the lipophilicity of my derivative have led to decreased aqueous solubility. How can I overcome this trade-off?

Answer:

This is a common dilemma in drug discovery, often referred to as the "solubility-permeability trade-off." Striking the right balance is key. Here are some strategies to consider:

1. Prodrug Strategies:

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. This approach can temporarily mask the physicochemical properties that limit permeability and solubility.[9][10]

  • Concept: For pyrazolo[3,4-d]pyrimidine derivatives, a successful strategy involves attaching a water-solubilizing promoiety to the parent molecule via a linker that is cleaved by enzymes in plasma or tissues.[2][11][12] A common approach is the use of an O-alkyl carbamate linker.[2]

  • Workflow:

    • Design and Synthesize: Create a small library of prodrugs with different solubilizing groups and linkers.

    • Evaluate Solubility: Quantify the aqueous solubility of the prodrugs and compare it to the parent compound.

    • Assess Stability and Conversion: Measure the stability of the prodrugs in buffer and their conversion to the active drug in plasma.

    • Re-evaluate Permeability: Perform PAMPA and Caco-2 assays on the prodrugs to ensure the modifications have improved permeability.

2. Formulation Strategies:

Advanced formulation techniques can enhance the bioavailability of poorly soluble and permeable compounds without altering their chemical structure.[13][14]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of hydrophobic drugs by keeping them in a dissolved state in the gastrointestinal tract.[13][15][16]

  • Amorphous Solid Dispersions: Creating an amorphous form of your compound can increase its dissolution rate and, consequently, its absorption.[14][15]

  • Nanoparticle Formulations: Reducing the particle size of your compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and cellular uptake.[13][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties that govern the cell permeability of this compound derivatives?

A1: Several physicochemical properties are critical determinants of cell permeability:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's ability to partition between a lipid and an aqueous phase. An optimal LogP range is generally required for good permeability. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and trapping within the lipid bilayer.[17]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. According to Lipinski's Rule of Five, a molecular weight of less than 500 Da is generally favorable for oral bioavailability.[18]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a compound's affinity for water, thereby reducing its ability to cross the lipid membrane.[17]

  • Polar Surface Area (PSA): This is the surface area of a molecule that arises from polar atoms. A lower PSA is generally associated with better cell permeability.

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross cell membranes. Generally, neutral species are more permeable than charged species.[15]

Q2: How do efflux transporters impact the intracellular concentration of my compounds, and how can I mitigate their effects?

A2: Efflux transporters are membrane proteins that actively pump substrates out of cells, playing a protective role against xenobiotics.[19][20] However, they are a major cause of multidrug resistance in cancer and can significantly reduce the efficacy of therapeutic agents.[21]

  • Mechanism: Efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) recognize a broad range of substrates and use the energy from ATP hydrolysis to transport them out of the cell.[19]

  • Mitigation Strategies:

    • Co-administration with Inhibitors: Using known efflux pump inhibitors, such as verapamil for P-gp, in your in vitro experiments can confirm if your compound is a substrate.[8]

    • Structural Modification: Altering the structure of your compound to reduce its recognition by efflux transporters is a key strategy in drug design. This can involve modifying functional groups that are known to interact with these pumps.

    • Prodrug Approach: Designing a prodrug that is not a substrate for efflux pumps can be an effective strategy. The active drug is then released inside the cell after the prodrug has bypassed the efflux mechanism.

Q3: What is the "Rule of Five," and is it a strict guideline for my pyrazolopyrimidine derivatives?

A3: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[18] The rules are:

  • Molecular weight ≤ 500 Da

  • LogP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

It's important to remember that these are guidelines, not strict rules. Many effective drugs, including some kinase inhibitors, fall outside of these parameters.[18] However, significant deviations from the Rule of Five can indicate potential issues with absorption or permeability. It is also important to note that this rule does not apply to compounds that are substrates for active transporters.[13]

Part 3: Experimental Protocols and Visualizations

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment. Specific details may need to be optimized based on the available equipment and reagents.

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF membrane)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compounds and control compounds (high, medium, and low permeability)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Dissolve test and control compounds in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Prepare the acceptor solution (PBS, pH 7.4).

  • Coat the Filter Plate:

    • Carefully add a small volume (e.g., 5 µL) of the lecithin/dodecane solution to each well of the 96-well filter plate, ensuring the membrane is fully coated.[22]

    • Allow the solvent to evaporate completely (typically 5-10 minutes).

  • Assemble the PAMPA Sandwich:

    • Add the acceptor solution to the wells of the 96-well acceptor plate (e.g., 300 µL).

    • Carefully place the coated filter plate on top of the acceptor plate, ensuring there are no air bubbles.

    • Add the donor solution containing the test and control compounds to the wells of the filter plate (e.g., 200 µL).

  • Incubation:

    • Cover the PAMPA sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[5]

  • Sample Analysis:

    • After incubation, carefully separate the filter and acceptor plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    • Where:

      • V_D = volume of the donor well

      • V_A = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • [drug]_acceptor = concentration of the drug in the acceptor well

      • [drug]_equilibrium = equilibrium concentration

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Start: Potent Enzymatic Activity, Poor Cellular Efficacy pampa Step 1: Perform PAMPA Assay start->pampa analyze_pampa Analyze PAMPA Result pampa->analyze_pampa caco2 Step 2: Perform Caco-2 Permeability Assay analyze_caco2 Analyze Caco-2 Result & Efflux Ratio caco2->analyze_caco2 analyze_pampa->caco2 Low or Inconclusive analyze_pampa->caco2 High poor_passive Conclusion: Poor Passive Permeability analyze_caco2->poor_passive Low A-B Permeability Efflux Ratio < 2 efflux_substrate Conclusion: Efflux Substrate analyze_caco2->efflux_substrate Low A-B Permeability Efflux Ratio > 2 combined_issue Conclusion: Poor Permeability & Efflux Substrate analyze_caco2->combined_issue Low A-B Permeability Efflux Ratio > 2 structural_mod Strategy: Structural Modification (e.g., Prodrugs) poor_passive->structural_mod formulation Strategy: Formulation Enhancement poor_passive->formulation efflux_substrate->structural_mod combined_issue->structural_mod combined_issue->formulation

Caption: A workflow for diagnosing and addressing poor cell permeability.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. (1987). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Evaluating Strategies for Oral Absorption Enhancement. (2021). Pharmaceutical Technology. Retrieved from [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1996). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). Angewandte Chemie International Edition. Retrieved from [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Conduct Science. Retrieved from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). (2014). Chemical Reviews. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Physicochemical properties of drugs and membrane permeability: review article. (2004). Sabinet African Journals. Retrieved from [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. Retrieved from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved from [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). (2014). ACS Publications. Retrieved from [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biologica. (2009). ElectronicsAndBooks. Retrieved from [Link]

  • Strategies to Improve Transdermal Permeation. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Physicochemical properties determine nanomaterial cellular uptake, transport and fate. (2013). National Institutes of Health. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. (n.d.). CliniSciences. Retrieved from [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). ResearchGate. Retrieved from [Link]

  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. (2020). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][15][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. Retrieved from [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (2021). National Institutes of Health. Retrieved from [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Retrieved from [Link]

  • Drug Permeation against Efflux by Two Transporters. (2019). mBio. Retrieved from [Link]

  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense. (2009). Environmental Health Perspectives. Retrieved from [Link]

  • Drug Permeation against Efflux by Two Transporters. (2019). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-. (n.d.). ChemBK. Retrieved from [Link]

  • This compound. (n.d.). 北京欣恒研科技有限公司. Retrieved from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health. Retrieved from [Link]

  • 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α Kinase Inhibitors: Design and Development to a Highly Selective Lead. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazolopyrimidines: Evaluating 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the Landscape of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrazolopyrimidine scaffold stands out as a "privileged structure." Its resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, making it a foundational element in the design of targeted therapeutics.[1][2] This guide provides an in-depth comparison of a specific, synthetically valuable member of this family, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine , against other notable pyrazolopyrimidines, supported by experimental data and established scientific principles. Our focus is to elucidate its strategic importance as a chemical tool and to contextualize its potential within the broader class of pyrazolopyrimidine-based inhibitors.

The Pyrazolopyrimidine Core: A Tale of Two Isomers

The pyrazolopyrimidine family is primarily represented by two core isomers: the pyrazolo[3,4-d]pyrimidine and the pyrazolo[4,3-d]pyrimidine systems. While structurally similar, the different arrangement of nitrogen atoms imparts distinct electronic and steric properties, influencing their synthetic routes and biological target interactions.

  • Pyrazolo[3,4-d]pyrimidine: This isomer has achieved significant clinical success. Its most notable representative is Ibrutinib (Imbruvica®) , a potent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell cancers.[1] The scaffold's ability to act as a hinge-binder is well-established, forming critical hydrogen bonds within the kinase active site.[1][2]

  • Pyrazolo[4,3-d]pyrimidine: While less prevalent in clinically approved drugs, this scaffold is a subject of intense research and has demonstrated potent activity against a range of targets, including cyclin-dependent kinases (CDKs) and adenosine receptors.[3][4]

Our focus molecule, this compound, belongs to this latter, less clinically exploited but highly promising class.

In Focus: this compound - A Versatile Synthetic Platform

While direct, head-to-head biological performance data for this compound is not extensively published in peer-reviewed literature, its primary value lies in its exceptional synthetic utility. For drug development professionals, a molecule's "performance" is not solely defined by its intrinsic biological activity but also by its potential as a versatile starting material for generating diverse chemical libraries.

The key features of this molecule are:

  • The 3-Iodo Group: The iodine atom at the 3-position is a powerful synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the systematic and efficient introduction of a wide array of substituents (aryl, heteroaryl, alkyl, etc.) at this position, enabling rapid exploration of the structure-activity relationship (SAR). A patent for TLR7 agonists demonstrates the use of a 3-iodo-pyrazolo[4,3-d]pyrimidine intermediate in the synthesis of more complex molecules, highlighting its value in medicinal chemistry.[5]

  • The 7-Amino Group: The primary amine at the 7-position is a crucial feature for kinase inhibition. It often acts as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region, mimicking the interaction of adenine. This feature is a common characteristic of many Type I kinase inhibitors.

The strategic value of this compound, therefore, is as a high-potential building block for creating focused libraries of novel pyrazolo[4,3-d]pyrimidine derivatives aimed at various therapeutic targets.

Caption: Synthetic utility of the 3-iodo group for library generation.

Comparative Performance: Structure-Activity Relationship (SAR) Insights

To understand the potential of this compound, we must compare it to analogs where the biological activity has been quantified. The following tables summarize experimental data for various pyrazolopyrimidine derivatives, providing a basis for a logical, structure-based comparison.

Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

This isomeric scaffold has been extensively studied, leading to potent multi-kinase inhibitors.

Compound IDR1 SubstituentR4 SubstituentTarget Kinase(s)IC50 (µM)Reference
1 H3-methoxyphenylurea-anilinoFLT3, VEGFR21.278, 0.305[6]
33 H4-chloro-3-(trifluoromethyl)phenylurea-phenoxyFLT3, VEGFR2Potent (not specified)[6][7]
Compound 14 GlycosylThioxo & Glycosyl derivativesCDK2/cyclin A20.057[8]
Compound 15 GlycosylThioxo & Glycosyl derivativesCDK2/cyclin A20.119[8]

Analysis: The data clearly shows that substitutions at the 4-position of the pyrazolo[3,4-d]pyrimidine core are critical for potent kinase inhibition. Large, complex moieties like substituted ureas are well-tolerated and contribute significantly to potency against kinases like FLT3 and VEGFR2.[6][7] The development of highly potent, nanomolar inhibitors often involves derivatization at multiple points on the scaffold.[8]

Table 2: Pyrazolo[4,3-d]pyrimidine and Other Isomers as Bioactive Molecules
Compound IDIsomerKey SubstituentsTargetActivityReference
Roscovitine Bioisostere (7) [4,3-d]3-isopropyl, 5-(R)-[2-(hydroxymethyl)propyl]amino, 7-BenzylaminoCDK2Potent (not specified)[4]
Adenosine Antagonist Series [4,3-d]1,3-dialkyl, 5-phenylAdenosine A1 ReceptorAffinity demonstrated[3]

Analysis: For the pyrazolo[4,3-d]pyrimidine scaffold, substitutions at the 3-, 5-, and 7-positions are all viable points for modification to achieve potent and selective biological activity.[3][4] The 7-amino group, present in our topic molecule, is a recurring theme, as seen in the potent CDK2 inhibitor which features a 7-benzylamino group.[4]

The Mechanism of Action: A Focus on Kinase Inhibition

The vast majority of bioactive pyrazolopyrimidines function as ATP-competitive, or "Type I," kinase inhibitors. They occupy the ATP-binding pocket, with the pyrazolopyrimidine core typically forming one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper_Residue Gatekeeper Residue Pyrazolopyrimidine Pyrazolopyrimidine Core R-Group Pyrazolopyrimidine:f0->Hinge H-Bonds Pyrazolopyrimidine:f1->Hydrophobic_Pocket Hydrophobic Interaction

Caption: General binding mode of a pyrazolopyrimidine kinase inhibitor.

Based on this well-understood mechanism, we can infer the potential of derivatives from this compound. The 7-amino group is perfectly positioned to act as the hinge-binding element. The synthetically versatile 3-iodo position allows for the introduction of various R-groups designed to interact with the hydrophobic regions of the ATP pocket, thereby driving potency and selectivity for a specific target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To quantitatively compare the performance of different pyrazolopyrimidine inhibitors, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of a test compound (e.g., a derivative of this compound) against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Further dilute the compounds in the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its specific substrate in reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that uses ADP to generate ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

This self-validating system includes controls for no kinase activity (background) and maximal activity (vehicle only), ensuring the reliability of the generated data.

Conclusion and Future Outlook

While This compound may not be a frontline inhibitor itself, its performance as a strategic chemical intermediate is paramount. The presence of a synthetically versatile iodophenyl group and a key hinge-binding amino moiety makes it an exceptionally valuable platform for the development of next-generation kinase inhibitors.

The comparative analysis of related pyrazolopyrimidine structures clearly demonstrates that potency and selectivity are driven by the nature of substituents appended to the core scaffold. By leveraging the reactivity of the 3-iodo position, researchers can rapidly generate and screen libraries of novel compounds. The future development of this and related pyrazolo[4,3-d]pyrimidines will likely involve its use in targeted library synthesis to identify potent and selective inhibitors against kinases implicated in cancer, inflammation, and other diseases, potentially leading to the discovery of novel clinical candidates that can expand the therapeutic utility of this powerful pharmacophore.

References

  • Lin, C. W., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. Retrieved from [Link]

  • Hamilton, H. W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-6. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. Retrieved from [Link]

  • Lin, C. W., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Retrieved from [Link]

  • Thompson, M. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5854. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1133. Retrieved from [Link]

  • Di Cocco, S., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Genes & Cancer, 3(7-8), 504-513. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14614-14631. Retrieved from [Link]

  • Hédou, D., et al. (2015). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 58(17), 6825-6838. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 138, 794-817. Retrieved from [Link]

  • Halcomb, R. L., et al. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. (Patent No. WO2021154668A1).

Sources

Efficacy of Pyrazolo[4,3-d]pyrimidin-7-amine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of critical cellular signaling pathways. This guide provides a comparative analysis of the efficacy of various analogs of the 1H-pyrazolo[4,3-d]pyrimidin-7-amine core, with a focus on their structure-activity relationships (SAR) and performance in preclinical models. While the specific analog 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine is of interest, the available literature prompts a broader examination of substitutions on the pyrazolo[4,3-d]pyrimidine core to derive meaningful comparative insights.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine, the fundamental component of ATP. This inherent structural mimicry provides a significant advantage in designing molecules that can effectively interact with the hinge region of kinase active sites, a critical interaction for potent inhibition. The general structure allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Substituted Pyrazolo[4,3-d]pyrimidine Analogs

The efficacy of pyrazolo[4,3-d]pyrimidine analogs is highly dependent on the nature and position of their substituents. These modifications influence the compound's interaction with the target kinase, its solubility, and its overall pharmacological profile. Below is a comparative summary of key analogs and their reported biological activities.

Compound IDR1-SubstituentR2-SubstituentTarget Kinase(s)Key Efficacy Data (IC50/EC50)Reference
LGR6768 TrisubstitutedBiphenyl moietyCDK7Nanomolar range inhibition[1]
LGR2674 3-isopropyl7-[4-(2-pyridyl)benzyl]aminoCDK5Low nanomolar EC50 in proliferation/migration assays[2]
Compound 9 N1-methyl5-chloroTubulin PolymerizationIC50 = 0.45 µM[3]
Various 1,3-dialkyl5-phenylAdenosine A1 ReceptorVaries with phenyl substitution[4]

Key Insights from Comparative Data:

  • Trisubstitution for Selectivity: The case of LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine, demonstrates that strategic substitutions at multiple positions can lead to highly selective and potent inhibitors of specific kinases like CDK7.[1] The biphenyl moiety, in particular, was found to be crucial for its selectivity.[1]

  • Targeting the Cell Cycle and Angiogenesis: Analogs like LGR2674, with a 3-isopropyl group and a substituted benzylamine at the 7-position, have shown potent anti-angiogenic effects through CDK5 inhibition.[2] This highlights the scaffold's potential in developing dual-acting anticancer agents that target both the cell cycle and tumor vasculature.

  • Microtubule Targeting Agents: Modification of the pyrazolo[4,3-d]pyrimidine core, such as N1-methylation and chlorination at the 5-position, can shift the compound's mechanism of action towards microtubule destabilization.[3] Compound 9 from this series exhibited potent inhibition of tubulin polymerization and excellent antiproliferative activity, even in multidrug-resistant cell lines.[3]

  • Adenosine Receptor Antagonism: The versatility of the scaffold is further demonstrated by its application in developing adenosine receptor antagonists, where substitutions on a 5-phenyl ring dictate the potency.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many pyrazolo[4,3-d]pyrimidine analogs is the competitive inhibition of ATP binding to the kinase active site. This leads to the downregulation of phosphorylation cascades crucial for cell cycle progression, transcription, and angiogenesis.

CDK7 Inhibition Pathway

Inhibition of CDK7 by compounds like LGR6768 affects both cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for activating other CDKs, such as CDK1 and CDK2.[1] Its inhibition leads to a halt in the cell cycle. Furthermore, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, and its inhibition disrupts transcription.[1]

CDK7_Inhibition_Pathway Pyrazolo[4,3-d]pyrimidine Analog (e.g., LGR6768) Pyrazolo[4,3-d]pyrimidine Analog (e.g., LGR6768) CDK7 CDK7 Pyrazolo[4,3-d]pyrimidine Analog (e.g., LGR6768)->CDK7 Inhibits CAK CDK-Activating Kinase (CAK) (CDK7/Cyclin H/MAT1) CDK7->CAK Forms TFIIH Transcription Factor IIH CDK7->TFIIH Component of CDK1_CDK2 CDK1 / CDK2 CAK->CDK1_CDK2 Phosphorylates (Activates) RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CellCycle Cell Cycle Progression CDK1_CDK2->CellCycle Drives Transcription Transcription Initiation RNAPII->Transcription Initiates Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Transcription->Apoptosis Inhibition leads to

Caption: CDK7 inhibition by pyrazolo[4,3-d]pyrimidine analogs.

Microtubule Depolymerization Workflow

Analogs designed as microtubule targeting agents interfere with the dynamics of microtubule assembly and disassembly, which is essential for cell division, intracellular transport, and maintenance of cell shape.

Microtubule_Targeting_Workflow Pyrazolo[4,3-d]pyrimidine Analog (e.g., Cmpd 9) Pyrazolo[4,3-d]pyrimidine Analog (e.g., Cmpd 9) Tubulin Tubulin Dimers Pyrazolo[4,3-d]pyrimidine Analog (e.g., Cmpd 9)->Tubulin Binds to Colchicine Site Microtubules Microtubules Pyrazolo[4,3-d]pyrimidine Analog (e.g., Cmpd 9)->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellDivision Cell Division (Mitosis) MitoticSpindle->CellDivision Enables Apoptosis Apoptosis CellDivision->Apoptosis Arrest leads to

Caption: Workflow of microtubule targeting agents.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of pyrazolo[4,3-d]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Example: CDK7)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of a test compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include a positive control (e.g., a known CDK7 inhibitor) and a negative control (DMSO vehicle).

  • Add 2.5 µL of the CDK7 enzyme/substrate mixture in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors of various kinases and other important biological targets. Structure-activity relationship studies have demonstrated that modifications at different positions of the heterocyclic core can profoundly impact the compound's efficacy and mechanism of action. While direct comparative data on this compound analogs is sparse, the broader family of pyrazolo[4,3-d]pyrimidines shows significant promise in oncology. Future research should focus on exploring a wider range of substitutions, including halogenation at the 3-position, to potentially enhance potency and modulate pharmacokinetic properties. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro efficacy of these analogs into tangible therapeutic outcomes.

References

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14753-14771. [Link]

  • Shimada, J., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-96. [Link]

  • Gucky, T., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. RSC Medicinal Chemistry, 14(3), 496-506. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2037-2053. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14753-14771. [Link]

  • Tiwari, R., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1033-1045. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and optimizing the cross-reactivity profile of a lead compound. Off-target activities can lead to unforeseen toxicities or polypharmacology that can be either detrimental or, in some cases, serendipitously beneficial. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine , a member of the versatile pyrazolopyrimidine scaffold, against other notable kinase inhibitors.

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry makes it an excellent starting point for designing ATP-competitive kinase inhibitors. Indeed, various derivatives of this scaffold have demonstrated potent inhibitory activity against several kinase families, most notably the Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle and transcription.[1][2]

Primary Target and Therapeutic Rationale

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, CDK5, and CDK7. This positions This compound as a promising candidate for anticancer therapies, as aberrant CDK activity is a hallmark of many cancers. The specific substitution pattern, including the iodo group at the 3-position and the amine at the 7-position, will influence its potency and selectivity profile across the kinome. The iodine atom, for instance, can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships.

The core mechanism of action for this class of compounds involves binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their downstream substrates and leading to cell cycle arrest and apoptosis in cancer cells.

cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Mechanism of Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex pRb pRb (unphosphorylated) CDK4/6->pRb phosphorylates pRb_p pRb (phosphorylated) E2F E2F pRb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Pyrazolo_pyrimidine This compound Pyrazolo_pyrimidine->CDK4/6 inhibits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (in DMSO) Reaction_Mix Combine Compound, Kinase, Substrate, ATP Compound->Reaction_Mix Kinase_Panel Purified Kinase Panel Kinase_Panel->Reaction_Mix Assay_Reagents Substrate & ATP Assay_Reagents->Reaction_Mix Incubation Incubate Reaction_Mix->Incubation Detection Detect Phosphorylation Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Visualization Kinome Dendrogram Data_Processing->Visualization

Figure 2: Experimental workflow for an in vitro kinase profiling assay (Kinome Scan).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cancer cell line to confluency. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Harvest and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures.

  • Centrifugation: Centrifuge the heated lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Protein Quantification: Analyze the amount of the target kinase (e.g., CDK2) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This compound , emerging from the well-validated pyrazolopyrimidine scaffold, holds significant promise as a selective CDK inhibitor. Its anticipated cross-reactivity profile suggests a potential for improved selectivity over first-generation CDK inhibitors like Roscovitine, and a distinct profile compared to other second-generation inhibitors such as Dinaciclib and Milciclib. This could translate into a more targeted therapeutic effect with a better safety profile.

However, it is imperative to experimentally validate this predicted profile. A comprehensive kinome scan is the essential next step to fully delineate its selectivity across the human kinome. Following this, cellular assays like CETSA will be crucial to confirm target engagement in a more physiologically relevant setting. The insights gained from these studies will be instrumental in guiding the further development of This compound as a potential next-generation anticancer therapeutic.

References

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • Słabczyńska, M., et al. (2004). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica-Drug Research, 61(1), 59-62. [Link]

  • LINCS Data Portal. (2017). (R)-Roscovitine KINOMEscan. Retrieved from [Link]

  • Zehendner, C. M., et al. (2011). Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9. British Journal of Pharmacology, 163(5), 1078-1093. [Link]

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882. [Link]

  • Asghar, U., et al. (2015). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Cancers, 7(1), 221-237. [Link]

  • Fiskus, W., et al. (2021). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. Leukemia, 35(8), 2269-2282. [Link]

  • Holec, M., et al. (2012). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 55(16), 7201-7212. [Link]

  • Lassaletta, A. D., et al. (2022). Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma. Cell Death & Disease, 13(3), 228. [Link]

  • Hafner, M., et al. (2019). Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. Cell Chemical Biology, 26(8), 1067-1080.e9. [Link]

  • Lassaletta, A. D., et al. (2022). Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma. Cell Death & Disease, 13(3), 228. [Link]

  • Zhang, Y., et al. (2024). Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA's adverse event reporting system: a case control pharmacovigilance study. Journal of Pharmaceutical Policy and Practice, 17(1), 36. [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood, 125(3), 443-448. [Link]

  • Frontiers. (2024). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Retrieved from [Link]

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. [Link]

  • Rugo, H. S., et al. (2020). Real-world analysis of concomitant medication use with potential drug-drug interactions (DDI) in patients with metastatic breast cancer (MBC) treated with cyclin dependent kinase (CDK) 4/6 inhibitors. San Antonio Breast Cancer Symposium. [Link]

  • Protheragen. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Schettini, F., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 12(12), 3779. [Link]

  • Rajput, S., et al. (2016). Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer. Oncotarget, 7(32), 51997-52009. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo activities of compounds derived from the pyrazolo[4,3-d]pyrimidine scaffold, with a particular focus on the role of halogenated intermediates like 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine . While direct biological activity data for this specific intermediate is limited, its structural isomer, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, serves as a well-documented proxy to illustrate the path from a synthetic building block to a potent therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in kinase inhibitor discovery programs.

Introduction: The Pyrazolopyrimidine Scaffold in Kinase Inhibition

The pyrazolopyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structure is an isostere of adenine, the core component of ATP, enabling molecules containing this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of kinases.[2] Dysregulation of kinase activity is a known driver in numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]

Two key isomers, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine, form the basis of numerous clinical and preclinical drug candidates.[1][4] Halogenated versions of these scaffolds, such as This compound (CAS 162791-82-4) and its more extensively studied isomer 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8), are not typically biologically active themselves. Instead, they are critical synthetic intermediates.[5][6][7] The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing for the systematic and efficient diversification of the core scaffold to build libraries of potential inhibitors.[8][9]

This guide will use the development pathway of inhibitors derived from the pyrazolo[3,4-d]pyrimidine isomer as a case study to delineate the standard workflow from in vitro characterization to in vivo validation—a path that is directly applicable to derivatives of the pyrazolo[4,3-d]pyrimidine scaffold.

From Intermediate to Inhibitor: A Synthetic Workflow

The primary value of an iodinated pyrazolopyrimidine is its role in synthetic chemistry. The process begins with the core intermediate, which is then elaborated through coupling reactions to introduce various functional groups that can interact with specific residues within a kinase's active site.

G cluster_0 Synthetic Phase cluster_1 Screening Phase Intermediate 3-Iodo-1H-pyrazolo [4,3-d]pyrimidin-7-amine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Reaction Intermediate->Coupling Boronic Acids/Esters or Amines Library Diverse Library of Pyrazolopyrimidine Derivatives Coupling->Library HTS In Vitro High-Throughput Screening (HTS) Library->HTS Hit Identification of 'Hits' HTS->Hit Lead Lead Compound Hit->Lead SAR Studies & Optimization

Caption: Synthetic workflow from an iodinated intermediate to a lead compound.

In Vitro Activity Assessment: The First Hurdle

Once a library of compounds is synthesized, the next critical step is to evaluate their biological activity in vitro. This phase is designed to rapidly identify potent and selective inhibitors of the target kinase.

Primary Assay: Kinase Inhibition

The most fundamental in vitro experiment is the kinase inhibition assay, which measures a compound's ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC₅₀) is the key metric derived from this assay.

Rationale for Experimental Choices:

  • Assay Format: Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability to different kinases, and suitability for high-throughput screening (HTS).[10] They measure the production of ADP, a universal product of kinase reactions. Radiometric assays using [γ-³²P]-ATP are also a gold standard for their sensitivity and direct measurement of substrate phosphorylation, though they require specialized handling.[11]

  • ATP Concentration: For competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration. To standardize results and enable meaningful comparisons, assays should ideally be run at an ATP concentration equal to the Michaelis constant (Kₘ) of the kinase.[11]

  • Controls: A known potent, non-selective inhibitor (e.g., Staurosporine) is used as a positive control to validate assay performance, while DMSO serves as the negative (vehicle) control.[10]

Table 1: Example In Vitro Kinase Inhibition Data for Pyrazolopyrimidine Derivatives (Note: Data is illustrative, based on published results for various pyrazolopyrimidine-based kinase inhibitors)

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound (e.g., Ibrutinib) IC₅₀ (nM)Source
Derivative 12bEGFR1615 (Erlotinib)[12]
Derivative 6bBTK1.20.5 (Ibrutinib)[9]
Derivative 15yTBK10.27.1 (BX795)[13]
Derivative 51BRK/PTK644 (K_d)N/A[8]
Derivative 4.35CDK2<10N/A[14]
Secondary Assays: Selectivity and Cellular Activity

A potent inhibitor is not necessarily a good drug candidate. Off-target activity can lead to toxicity. Therefore, selectivity and cellular activity must be assessed.

  • Kinase Profiling: "Hits" are screened against a broad panel of kinases (e.g., the KINOMEscan® panel) to determine their selectivity. A highly selective compound will inhibit its intended target at much lower concentrations than other kinases.[8]

  • Cell-Based Assays: The ultimate goal is to affect cellular processes. Anti-proliferative assays using cancer cell lines (e.g., A549, HCT-116, K-562) are performed to determine the compound's ability to inhibit cell growth (often reported as GI₅₀ or IC₅₀ values).[4][12] These assays confirm that the compound can penetrate cell membranes and engage its target in a complex biological environment.

  • Target Engagement & Mechanism of Action: Western blotting can be used to confirm that the compound inhibits the phosphorylation of the kinase's downstream substrates within the cell, providing mechanistic evidence of its action.[14]

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol provides a generalized method for determining the IC₅₀ of a test compound.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM).

  • Kinase Reaction Setup (384-well plate):

    • In each well, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (with ATP at its Kₘ concentration).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (using a kit like ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

In Vivo Activity Assessment: From the Bench to a Biological System

Promising candidates from in vitro testing must demonstrate efficacy and acceptable safety in a living organism. In vivo models, typically using mice, are essential for evaluating a compound's therapeutic potential.

Key In Vivo Models and Endpoints
  • Xenograft Models: The most common preclinical model involves implanting human cancer cells (cell line-derived xenografts) or patient tumor tissue (patient-derived xenografts, PDXs) subcutaneously into immunodeficient mice.[15][16] This allows for the evaluation of a drug's anti-tumor activity against a human cancer in a living system.

  • Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI). Tumor volume is measured regularly (e.g., with calipers), and the change in tumor size in treated animals is compared to a vehicle-treated control group.[15][17] Other metrics include survival time and reduction in tumor weight at the end of the study.[18]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies determine how the animal's body processes the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). PD studies measure the drug's effect on its target in the tumor tissue over time, often by analyzing downstream biomarker modulation. An effective drug must achieve sufficient concentration at the tumor site for a long enough duration to inhibit its target.[19]

Table 2: Representative In Vivo Efficacy of Pyrazolopyrimidine Derivatives

CompoundModelDose & SchedulePrimary OutcomeSource
CLM3Papillary Thyroid Cancer Xenograft40 mg/kg, dailySignificant tumor growth inhibition[18]
Compound 47/48PC3 Prostate Cancer XenograftNot specifiedSignificant reduction in tumor growth[20]
Compound 4.35Lymphoma PDXNot specifiedSignificant anti-tumor activity[14]
Compound 6aEhrlich Ascites CarcinomaNot specified47.86% tumor growth inhibition[17]
Detailed Protocol: Subcutaneous Xenograft Tumor Model

This protocol outlines the key steps for an in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture human cancer cells (e.g., A549) to ~80% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium at a concentration of 20 x 10⁶ cells/mL.

    • Mix the cell suspension 1:1 with a basement membrane matrix (e.g., Matrigel or Cultrex BME) on ice to improve tumor take rate.

    • Subcutaneously inject 100 µL of the cell/matrix mixture (containing 1 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Monitoring:

    • Administer the test compound (formulated in an appropriate vehicle) and vehicle control to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size (~1500 mm³) or after a fixed duration.

    • Excise tumors at the end of the study and record their final weights.

    • Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of Tumor Growth Inhibition (%TGI). Statistical significance is assessed using appropriate tests (e.g., Student's t-test or ANOVA).

G cluster_0 Pre-Treatment cluster_1 Treatment & Monitoring cluster_2 Analysis Implant Implant Human Tumor Cells in Mice Grow Allow Tumors to Reach 100-150 mm³ Implant->Grow Randomize Randomize Mice into Control & Treatment Groups Grow->Randomize Dose Administer Drug (e.g., Daily for 21 days) Randomize->Dose Measure Measure Tumor Volume & Body Weight (2-3x/week) Dose->Measure Endpoint Study Endpoint Reached Measure->Endpoint Excise Excise Tumors & Record Final Weight Endpoint->Excise Analyze Calculate %TGI & Statistical Significance Excise->Analyze

Caption: Workflow for a typical in vivo xenograft efficacy study.

Bridging the Gap: Translating In Vitro Potency to In Vivo Efficacy

A significant challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. Several factors can cause this discrepancy:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching therapeutic concentrations at the tumor site.

  • Low Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low for oral drugs.

  • Toxicity: The compound may cause unacceptable side effects at doses required for efficacy.

  • Tumor Microenvironment: The complex and often hypoxic environment of a solid tumor can limit drug penetration and effectiveness.

Therefore, a successful drug candidate must possess a balanced profile of high in vitro potency, good selectivity, favorable pharmacokinetic properties, and acceptable tolerability in vivo. The journey from a simple intermediate like This compound to an approved drug like Ibrutinib (derived from the [3,4-d] isomer) is a multi-parameter optimization process that navigates the complexities of both chemistry and biology.[21]

Conclusion

While This compound is best understood as a versatile chemical building block rather than an active agent, the pyrazolopyrimidine scaffold it belongs to is of immense value in modern oncology research. The comparison between in vitro and in vivo testing paradigms highlights a clear and logical progression in drug discovery. In vitro assays serve as a rapid, high-throughput filter to identify potent and selective chemical matter from a synthetic library. Subsequent in vivo studies provide the critical test of whether this molecular-level activity can be translated into a meaningful therapeutic effect in a complex biological system. For researchers working with this scaffold, success lies not only in optimizing target inhibition but also in engineering drug-like properties that ensure the compound can successfully navigate the journey from the lab bench to the living organism.

References

  • Veselý, J., Havlícek, L., Strnad, M. (1999). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Collect Czech Chem Commun.
  • Opatrný, A., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry.
  • BenchChem (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Lestini, B., et al. (2009). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology.
  • Opatrný, A., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Medicinal Chemistry Letters.
  • Taylor, C. G., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Bio-Techne (Date not available). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience.
  • Antonelli, A., et al. (2011). Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. The Journal of Clinical Endocrinology & Metabolism.
  • Wang, X., et al. (2010). Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. Journal of Medicinal Chemistry.
  • Qingmu Pharmaceutical (Date not available). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Qingmu Pharmaceutical.
  • Moreira, D., et al. (2022). Experimental setup for generating mouse Patient-Derived Xenografts (mPDXs).
  • Chester, K. A., & Mayer, A. (2010). Xenograft Mouse Models for Tumour Targeting. Springer Protocols.
  • Protocol Online (Date not available). Animal Techniques/Xenograft Tumor Models Protocols. Protocol Online.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Bohrium.
  • Abo-Neima, S. E., El-Sheekh, M. M., & Keshk, R. M. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar.
  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry.
  • Al-Jubair, T., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • Imaginechem (Date not available). 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine: A Key Intermediate for Ibrutinib Synthesis. Imaginechem.
  • Logé, C., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Greco, C. (2020). Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives active as SGK1, Fyn and Src kinases inhibitors. IRIS UniGe.
  • Zhang, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fengchen Group (Date not available).
  • Schade, D., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
  • ChemFuture (Date not available). Ibrutinib Intermediate 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ChemFuture.
  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BLD Pharm (Date not available). This compound. BLD Pharm.
  • National Center for Biotechnology Information (D
  • Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry.
  • Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Sigma-Aldrich (Date not available). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Sigma-Aldrich.

Sources

A Head-to-Head Comparison of Kinase Inhibitors: Evaluating Pyrazolo[4,3-d]pyrimidine-Based Compounds Against Established SRC Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the pursuit of potent and selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. Within the vast array of chemical structures used to target these enzymes, the pyrazolo[4,3-d]pyrimidine core has emerged as a "privileged scaffold." Its rigid, bicyclic structure mimics the purine core of ATP, allowing it to effectively compete for the kinase's active site.

This guide focuses on the strategic evaluation of inhibitors derived from this scaffold, using 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine as a representative foundational building block. This compound itself is not an active inhibitor but a crucial synthetic intermediate.[1][2] The iodine atom at the 3-position serves as a versatile chemical handle, enabling medicinal chemists to perform cross-coupling reactions (e.g., Suzuki, Sonogashira) to append various functional groups. This modularity allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

To provide a robust and contextually relevant comparison, we will evaluate the performance of inhibitors built upon this structural framework against a panel of well-characterized, widely used inhibitors of the Src family of non-receptor tyrosine kinases: Dasatinib , Bosutinib , Saracatinib (AZD0530) , and the foundational research tool, PP2 . This comparative analysis will provide researchers with the critical data and methodologies needed to select the appropriate tool for their specific research objectives.

The SRC Signaling Pathway: A Critical Target in Disease

The Src family kinases (SFKs), comprising eight members including Src, Fyn, Lck, and Lyn, are pivotal regulators of numerous cellular processes.[3] They act as key nodes in signaling cascades downstream of growth factor receptors, integrins, and other cell surface receptors.[3][4] Dysregulation of Src signaling is a hallmark of many cancers, where it promotes cell proliferation, survival, invasion, and metastasis.[4]

Src_Signaling_Pathway cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (RTK) Src Src (Inactive) RTK->Src Activation Signals Integrin Integrin Integrin->Src Activation Signals PTP PTP1B (Phosphatase) Src->PTP de-P Y530 Src_Active Src (Active pY419) CSK CSK (Kinase) Src_Active->CSK P Y530 PI3K PI3K/AKT Pathway Src_Active->PI3K RAS RAS/MAPK Pathway Src_Active->RAS FAK FAK/Paxillin Src_Active->FAK PTP->Src_Active CSK->Src Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Migration Migration & Invasion FAK->Migration Inhibitors Dasatinib Bosutinib Saracatinib PP2 Inhibitors->Src_Active Inhibition

Figure 1: Simplified Src Kinase Signaling Pathway. Receptor activation leads to the de-phosphorylation of Src at Tyr530 by phosphatases like PTP1B, promoting an active conformation which is stabilized by auto-phosphorylation at Tyr419. Active Src then phosphorylates numerous downstream targets, driving pro-cancerous cellular outcomes. C-terminal Src Kinase (CSK) acts as a negative regulator. The inhibitors discussed target the active site of Src, blocking these downstream effects.

Profiles of Known SRC Family Kinase Inhibitors

An effective comparison requires a deep understanding of the individual characteristics of each inhibitor.

  • Dasatinib (Sprycel®) : A second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML).[5][6] Dasatinib is a potent, multi-targeted inhibitor that binds to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[7][8] Its targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFRβ.[5][9]

  • Bosutinib (Bosulif®) : Another TKI approved for CML, Bosutinib functions as a dual inhibitor of SRC and ABL kinases.[10][11][12] It is an ATP-competitive inhibitor that has shown efficacy in patients resistant or intolerant to prior therapies.[10][11] Unlike Dasatinib, it has minimal activity against c-KIT or PDGFRβ, which may contribute to a different side-effect profile.[10]

  • Saracatinib (AZD0530) : A potent and selective, orally available inhibitor of the Src family kinases.[13] While it was initially developed for cancer, it failed to show sufficient efficacy in clinical trials for that indication.[14] However, its high selectivity and ability to cross the blood-brain barrier have led to its investigation in other diseases, such as Alzheimer's disease and epilepsy.[14][15][16] Saracatinib is a dual inhibitor of Src and Abl kinases.[14][17]

  • PP2 : One of the first potent and selective inhibitors of the Src family of tyrosine kinases developed for research purposes. It exhibits strong inhibition of Lck and Fyn kinases with IC50 values in the low nanomolar range.[18][19] While widely used as a research tool to probe Src function, it is important to note that subsequent studies have shown it can inhibit other kinases, so its "selectivity" is relative and must be considered in experimental design.[18]

Quantitative Head-to-Head Comparison

The true measure of a kinase inhibitor lies in its potency and selectivity. The following table summarizes publicly available data on the half-maximal inhibitory concentration (IC50) of each compound against key kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compoundDasatinibBosutinibSaracatinib (AZD0530)PP2
c-Src Not an inhibitor<11.22.75
Abl Not an inhibitor<11.030>10,000
Lck Not an inhibitor0.81344
Fyn Not an inhibitor0.41255
c-Kit Not an inhibitor13>1000>3000>10,000
PDGFRβ Not an inhibitor16100>3000>10,000

Data compiled from multiple sources. Values are approximate and can vary based on assay conditions.

Analysis & Interpretation: From this data, a clear hierarchy of potency and selectivity emerges. Dasatinib is the most potent but also the most promiscuous of the clinical inhibitors, showing strong activity against c-Kit and PDGFRβ.[8][9] Bosutinib demonstrates excellent dual Src/Abl potency with greater selectivity over c-Kit and PDGFRβ compared to Dasatinib.[11] Saracatinib exhibits high potency for Src family kinases with significantly less activity against Abl, making it a more selective Src inhibitor among the dual-action drugs.[13][17] PP2 remains a valuable research tool, notable for its potent Src family inhibition and profound lack of activity against the Abl kinase, making it useful for dissecting the distinct roles of these pathways.[19]

Experimental Methodologies: A Guide to Generating Comparative Data

To ensure scientific rigor, any head-to-head comparison must be grounded in robust, reproducible experimental protocols. Here, we detail the standard methodologies required to generate the data presented above.

Biochemical Kinase Assay (In Vitro Potency)

This assay determines an inhibitor's direct effect on the enzymatic activity of a purified kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a common, luminescence-based method.[20]

Causality: The fundamental principle of a kinase is to transfer a phosphate group from ATP to a substrate, generating ADP as a byproduct. By quantifying ADP production, we directly measure the kinase's catalytic activity. An effective inhibitor will reduce the amount of ADP generated.[21]

Biochemical_Assay_Workflow Start Start: 384-well plate AddInhibitor 1. Add serial dilution of Inhibitor Start->AddInhibitor AddKinase 2. Add purified Kinase & Substrate Peptide AddInhibitor->AddKinase Incubate1 Incubate (15 min, RT) AddKinase->Incubate1 AddATP 3. Initiate reaction with ATP (at Km) Incubate1->AddATP Incubate2 Incubate (e.g., 2 hours, RT) AddATP->Incubate2 AddADP_Glo 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate2->AddADP_Glo Incubate3 Incubate (30 min, RT) AddADP_Glo->Incubate3 AddDetection 5. Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) Incubate3->AddDetection Incubate4 Incubate (30 min, RT) AddDetection->Incubate4 Read 6. Read Luminescence Incubate4->Read End End: Calculate IC50 Read->End

Figure 2: Workflow for a typical ADP-Glo™ Biochemical Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Inhibitor Preparation : Prepare a 10-point, 3-fold serial dilution of each inhibitor (e.g., Dasatinib, Bosutinib) in the appropriate assay buffer containing 1% DMSO.[20]

  • Plate Inhibitors : Add 5 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.

  • Enzyme/Substrate Addition : Prepare a master mix of the purified target kinase (e.g., c-Src) and a suitable peptide substrate (e.g., poly-Glu-Tyr) in the reaction buffer. Add 10 µL of this mix to each well. Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.[20]

  • Reaction Initiation : Prepare an ATP solution at a concentration equal to the known Km for the specific kinase. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

  • Reaction Incubation : Allow the reaction to proceed for 2 hours at room temperature.

  • Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 30 minutes.[20]

  • Signal Generation : Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis : Normalize the data to controls and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Functional Assay (In Situ Efficacy)

While biochemical assays measure direct enzyme inhibition, cellular assays are critical to confirm that a compound can enter a cell, engage its target, and elicit a functional downstream response.[22][23] A Western blot for the phosphorylation of a key substrate is a gold-standard method.

Causality: Active Src kinase auto-phosphorylates itself at Tyrosine 419 (pY419) and phosphorylates downstream substrates. An effective inhibitor will decrease the levels of pY419-Src and other downstream phospho-proteins, providing direct evidence of target inhibition within the complex cellular environment.

Cellular_Assay_Workflow Start Start: Culture cells (e.g., HT29 colorectal cancer line) Treat 1. Treat cells with inhibitor (various concentrations, fixed time) Start->Treat Lyse 2. Wash and Lyse cells to extract proteins Treat->Lyse Quantify 3. Quantify protein concentration (e.g., BCA Assay) Lyse->Quantify Load 4. Load equal protein amounts onto SDS-PAGE gel Quantify->Load Separate 5. Separate proteins by size (Electrophoresis) Load->Separate Transfer 6. Transfer proteins to PVDF membrane Separate->Transfer Block 7. Block membrane to prevent non-specific antibody binding Transfer->Block Probe 8. Incubate with Primary Antibodies (e.g., anti-pSrc, anti-Total Src) Block->Probe Wash Wash Probe->Wash Probe2 9. Incubate with HRP-conjugated Secondary Antibody Wash->Probe2 Detect 10. Add Chemiluminescent Substrate & Image the blot Wash->Detect Probe2->Wash Wash End End: Quantify band intensity to assess phosphorylation inhibition Detect->End

Figure 3: Workflow for a Western Blot to assess cellular kinase inhibition.

Protocol: Western Blot for Phospho-Src Inhibition

  • Cell Culture and Treatment : Plate cells known to have active Src signaling (e.g., HT29) and allow them to adhere overnight. Treat the cells with a range of inhibitor concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis : Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE : Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and load onto a polyacrylamide gel. Separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-Phospho-Src Tyr419).

  • Washing and Secondary Antibody Incubation : Wash the membrane several times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total Src and a loading control like β-actin.

Conclusion and Field-Proven Insights

This guide provides a comprehensive framework for the head-to-head comparison of kinase inhibitors, contextualized around the versatile this compound scaffold and established Src family kinase inhibitors.

  • For researchers requiring potent, broad-spectrum inhibition of both Src and Abl, particularly in CML models, Dasatinib and Bosutinib are clinically validated choices. The choice between them may be guided by their differing off-target profiles.[8][10]

  • For studies aiming to isolate the effects of Src family kinases with minimal confounding activity against Abl, Saracatinib offers a more selective profile than Dasatinib or Bosutinib.[13][17]

  • For fundamental research and proof-of-concept studies where a clean distinction between Src and Abl signaling is critical, PP2 remains a standard, albeit with the caveat of potential off-target effects on other kinases that should be validated.[18]

The true power of This compound lies not in its intrinsic activity, but in the potential it unlocks. It serves as a starting point for developing next-generation inhibitors. By leveraging the detailed biochemical and cellular protocols outlined here, researchers can systematically synthesize novel derivatives and evaluate them against these established benchmarks, driving the discovery of compounds with improved potency, novel selectivity profiles, and ultimately, greater therapeutic potential.

References

  • Vertex AI Search. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Patsnap Synapse. (2024).
  • ChemicalBook. (2024).
  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References.
  • Pediatric Oncall. (n.d.).
  • Cancer Research UK. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). PP2 Inhibitors | SCBT.
  • Patsnap Synapse. (2024).
  • Wikipedia. (n.d.). Bosutinib.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Puttini, M., et al. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia.
  • National Cancer Institute. (n.d.). Definition of bosutinib - NCI Drug Dictionary.
  • Wikipedia. (n.d.). PP2 (kinase inhibitor).
  • Sharma, S., et al. (2021). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Neurobiology of Disease.
  • Selleck Chemicals. (n.d.). PP2 (AGL 1879) Src inhibitor.
  • MedchemExpress.com. (n.d.).
  • Reaction Biology. (2024).
  • Tocris Bioscience. (n.d.). PP 2 | Src Kinases.
  • PubMed. (2021). Mechanisms of disease-modifying effect of saracatinib (AZD0530)
  • APExBIO. (n.d.). Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor.
  • Wikipedia. (n.d.).
  • Reaction Biology. (2022).
  • Cell Signaling Technology. (n.d.). PP2.
  • Santa Cruz Biotechnology. (n.d.). c-Src Inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ProQuest. (2022). Fluorescent Cellular Assays for Kinase Inhibitors.
  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Tocris Bioscience. (n.d.). Src Kinases.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • National Institutes of Health. (n.d.).
  • Encyclopedia.pub. (n.d.). c-Src and EGFR Inhibition.
  • Santa Cruz Biotechnology. (n.d.). Csk Inhibitors.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • ACS Publications. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ChemicalBook. (2025).
  • Chem-Impex. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • TCI Chemicals. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • ECHEMI. (n.d.).
  • BLD Pharm. (n.d.). This compound.
  • ChemBK. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-.
  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Sigma-Aldrich. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine AldrichCPR.
  • MDPI. (2022).

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the endogenous ATP purine core allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity. Among the various decorated pyrazolopyrimidines, the 3-iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine core represents a key intermediate, offering a versatile handle for synthetic elaboration and the exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of derivatives originating from this scaffold, delving into the nuances of their synthesis, biological performance, and the underlying principles that govern their activity.

The Strategic Importance of the this compound Scaffold

The pyrazolo[4,3-d]pyrimidine core is an isomer of the more extensively studied pyrazolo[3,4-d]pyrimidine system, which forms the basis of several approved kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][2][3] The 3-iodo substituent on the pyrazolo[4,3-d]pyrimidine ring is not merely a placeholder; it is a strategic functional group that serves as a linchpin for introducing molecular diversity. This "iodine handle" is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C3-position. This synthetic tractability is a cornerstone of SAR exploration, allowing for the systematic probing of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

The development of potent kinase inhibitors from the this compound scaffold hinges on the systematic modification of three key positions: the N1-position of the pyrazole ring, the C3-position (via displacement of the iodo group), and the 7-amino group.

N1-Position: Modulating Solubility and Cellular Permeability

The N1-position of the pyrazole ring is often a key site for introducing substituents that can influence the physicochemical properties of the molecule, such as solubility and cell permeability. While extensive SAR studies on the this compound scaffold are not as prevalent in the public domain as for its isomers, we can draw parallels from the broader pyrazolopyrimidine class.

Substituent at N1 General Impact on Properties Rationale
Small alkyl groups (e.g., methyl)Can enhance metabolic stability.Masks a potential site of metabolism.
Polar groups (e.g., hydroxyethyl)Often improves aqueous solubility.Introduces a hydrophilic moiety.
Cyclic amines (e.g., piperidine)Can be tailored for specific interactions and improved pharmacokinetics.Offers a vector for further functionalization and can engage with solvent or protein residues.

For instance, in the development of pyrazolo[3,4-d]pyrimidine-based BTK inhibitors, modifications at the N1-position with piperidine moieties have been crucial for achieving potent and orally bioavailable drug candidates.[2]

C3-Position: The Epicenter of Potency and Selectivity

The C3-position, accessed through the versatile 3-iodo group, is paramount for defining the potency and selectivity profile of these inhibitors. The nature of the substituent introduced at this position directly influences the interactions within the ATP-binding pocket of the target kinase.

Substituent at C3 Observed Activity (Example Target) Key Interactions
Substituted Phenyl RingsPotent inhibition of various kinases (e.g., BRK/PTK6).[4]Can form hydrophobic and van der Waals interactions in the kinase active site. Substituents on the phenyl ring can be tailored to pick up additional interactions.
Heteroaromatic RingsCan lead to highly potent and selective inhibitors.The heteroatoms can act as hydrogen bond donors or acceptors, forming specific interactions with the kinase hinge region or other residues.
AlkynesCan be used as a reactive handle for further modifications (e.g., click chemistry).Provides a rigid linker to other functional groups.

A study on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of BRK/PTK6 demonstrated that Suzuki cross-coupling reactions on the 3-iodo intermediate allowed for the introduction of various aryl and heteroaryl groups, leading to the identification of potent inhibitors with nanomolar activity.[4] While this study focuses on the isomeric scaffold, the synthetic strategy and the importance of the C3-substituent are directly translatable.

7-Amino Group: The Hinge-Binding Anchor

The 7-amino group is a critical pharmacophore, typically forming one or more hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding site. Modifications at this position are generally less tolerated than at N1 or C3, as even minor changes can disrupt this crucial interaction. However, in some cases, substitution on the amino group with small, well-chosen moieties can lead to enhanced potency or selectivity.

Experimental Protocols

General Synthesis of this compound

The synthesis of the core scaffold is a critical first step. A representative synthetic route is outlined below:

Step 1: Iodination of 1H-pyrazolo[4,3-d]pyrimidin-7-amine

  • To a solution of 1H-pyrazolo[4,3-d]pyrimidin-7-amine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

  • Heat the reaction mixture at a temperature ranging from 60 to 80 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum to yield this compound.

Causality: The use of NIS provides a source of electrophilic iodine that readily reacts with the electron-rich pyrazole ring. DMF is a suitable polar aprotic solvent for this reaction.

General Procedure for Suzuki Cross-Coupling
  • In a reaction vessel, combine this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-substituted derivative.

Self-Validation: The success of the Suzuki coupling is critically dependent on the choice of catalyst, base, and solvent. The reaction should be monitored for the disappearance of the starting iodide and the appearance of the desired product by LC-MS to ensure the reaction goes to completion and to identify any potential side products.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific period to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent that luminesces in the presence of ATP.

  • Measure the luminescence signal using a plate reader.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing the Path to Inhibition

The following diagrams illustrate the core concepts discussed in this guide.

G cluster_0 Core Scaffold cluster_1 Key Modification Sites Scaffold This compound N1 N1-Position (Solubility, PK) Scaffold->N1 C3 C3-Position (Potency, Selectivity) Scaffold->C3 N7 7-Amino Group (Hinge Binding) Scaffold->N7

Caption: Key modification sites on the pyrazolopyrimidine scaffold.

G Start 1H-Pyrazolo[4,3-d]pyrimidin-7-amine Iodination Iodination (NIS, DMF) Start->Iodination Intermediate This compound Iodination->Intermediate Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Derivatives Library of C3-Substituted Derivatives Coupling->Derivatives Screening Kinase Inhibition Assays Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: General workflow for SAR studies of the scaffold.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While the publicly available SAR data for this specific isomeric core is less abundant than for its pyrazolo[3,4-d]pyrimidine counterpart, the fundamental principles of kinase inhibitor design and the synthetic utility of the 3-iodo group provide a clear roadmap for exploration. By leveraging established synthetic methodologies and a rational approach to structural modification at the N1, C3, and C7 positions, researchers can effectively navigate the chemical space to identify potent and selective inhibitors for a range of kinase targets. The continued investigation of this and related scaffolds will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (n.d.). PubMed Central. [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PubMed Central. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine Against the Standard Kinase Inhibitor SP600125

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide provides a comprehensive framework for the experimental benchmarking of a novel chemical entity, 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, against a well-characterized standard compound. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational principles, detailed protocols, and data interpretation strategies necessary for a rigorous comparative analysis.

While extensive public data on the specific biological activity of this compound is limited, its core pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding site of protein kinases.[1][2] Therefore, for the purpose of this guide, we will treat it as a putative kinase inhibitor.

The selected standard for this comparison is SP600125 , a potent, cell-permeable, reversible, and ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[3][4] Its well-defined mechanism of action and extensive characterization in numerous studies make it an ideal benchmark for evaluating novel compounds targeting related signaling pathways.

Compound Profiles: Test vs. Standard

A successful benchmarking study begins with a thorough understanding of the compounds under investigation.

Test Compound: this compound
  • Structure: A heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core. The iodine atom at position 3 provides a potential vector for further chemical modification or can be involved in specific interactions with the target protein.

  • Hypothesized Target Class: Protein Kinases. The pyrazolopyrimidine scaffold is a known "hinge-binding" motif, mimicking the adenine core of ATP to occupy the kinase active site.[5]

  • Known Properties:

    • Molecular Formula: C₅H₄IN₅[6]

    • Molecular Weight: 261.02 g/mol [6]

    • CAS Number: 162791-82-4[7]

Standard Compound: SP600125
  • Mechanism of Action: A reversible, ATP-competitive inhibitor of JNK isoforms.[4][8] It binds to the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.

  • Biological Targets & Potency:

    • Primary Targets: JNK1, JNK2, and JNK3.[3][9]

    • Reported IC₅₀ Values: 40 nM for JNK1 and JNK2, and 90 nM for JNK3 in cell-free assays.[10] It displays significant selectivity (>20-fold) against a range of other kinases.

  • Cellular Effects: Inhibition of the JNK pathway by SP600125 has been shown to block the expression of inflammatory genes and, in many cancer cell lines, induce apoptosis.[8]

FeatureThis compoundSP600125 (Standard)
Molecular Formula C₅H₄IN₅C₁₄H₈N₂O
Molecular Weight 261.02 g/mol 220.23 g/mol
Primary Target(s) Hypothesized: Protein Kinase(s)JNK1, JNK2, JNK3[3][9]
Mechanism of Action Hypothesized: ATP-competitiveATP-competitive[4][8]
Known IC₅₀ To be determinedJNK1/2: 40 nM; JNK3: 90 nM[10]

Experimental Benchmarking Workflow

A logical, multi-tiered approach is critical for a comprehensive comparison. We will proceed from a direct biochemical assay to a more complex, phenotype-driven cellular assay. This workflow ensures that the direct inhibitory potential is established before assessing the compound's effect in a biological system.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Efficacy biochem_obj Objective: Determine direct kinase inhibition and potency (IC₅₀) biochem_assay Experiment: In Vitro Kinase Assay biochem_obj->biochem_assay biochem_data Output: Comparative IC₅₀ Values biochem_assay->biochem_data cell_obj Objective: Assess target engagement and induction of a downstream cellular phenotype (Apoptosis) biochem_data->cell_obj Informs concentration selection cell_assay Experiment: Annexin V / PI Flow Cytometry Assay cell_obj->cell_assay cell_data Output: Comparative Dose-Response Curves (% Apoptotic Cells) cell_assay->cell_data

Figure 1: High-level experimental workflow for benchmarking.

Phase 1: Direct Target Inhibition via In Vitro Kinase Assay

Rationale and Objective

The first and most critical step is to determine if this compound directly inhibits the enzymatic activity of a selected kinase in a purified, cell-free system. This assay quantifies the transfer of phosphate from ATP to a substrate peptide by a kinase. An inhibitor's presence will reduce this activity. The primary objective is to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. We will use JNK1 as the target kinase for this hypothetical experiment, allowing for a direct comparison with SP600125.

Detailed Experimental Protocol

This protocol is adapted from standard non-radioactive, luminescence-based kinase assays, which measure the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human JNK1 enzyme

  • JNKtide (a specific peptide substrate for JNK)

  • Kinase buffer (containing MgCl₂, DTT, and other necessary components)

  • ATP solution

  • Test Compound (this compound) and Standard (SP600125), dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Multichannel pipette and luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series for both the test compound and SP600125. A common starting range is from 100 µM down to 1 nM in 1:3 or 1:10 dilutions. Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • Kinase buffer.

    • The appropriate concentration of the test compound or standard inhibitor (or DMSO for control wells).

    • Recombinant JNK1 enzyme.

    • JNKtide substrate.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Terminate and Detect: Stop the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously lyses the enzyme and contains luciferase/luciferin to generate a light signal proportional to the amount of remaining ATP.

  • Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background (no enzyme) from all readings.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and the "high concentration inhibitor" as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Anticipated Data Presentation

The results of this experiment should be summarized in a clear, comparative table.

CompoundTarget KinaseIC₅₀ (nM)
This compoundJNK1To be determined
SP600125 (Standard)JNK1~40 nM (Expected)[3][10]

Phase 2: Cellular Activity via Apoptosis Assay

Rationale and Objective

After establishing direct target inhibition, the next step is to assess the compound's activity in a relevant cellular context. JNK signaling is a key regulator of apoptosis, or programmed cell death. Therefore, a potent JNK inhibitor is expected to induce apoptosis in sensitive cell lines. This assay will determine if this compound can induce apoptosis and allow for a dose-response comparison with SP600125. We will use the Annexin V/Propidium Iodide (PI) staining method, analyzed by flow cytometry, which distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[11]

JNK Signaling Pathway Context

Inhibiting the JNK pathway disrupts a critical survival signal in certain cancer cells, tipping the balance towards apoptosis.

G Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) AP1->Bcl2 Regulates Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor SP600125 or Test Compound Inhibitor->JNK

Figure 2: Simplified JNK signaling pathway leading to apoptosis.
Detailed Experimental Protocol

Materials:

  • Jurkat T-cells (a human cell line known to be sensitive to JNK inhibition)

  • RPMI-1640 medium supplemented with 10% FBS

  • Test Compound and Standard (SP600125)

  • FITC Annexin V/Propidium Iodide Apoptosis Detection Kit

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound and SP600125 (e.g., 0.1, 1, 10, 50 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a standard period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting: Collect the cells from each well into separate FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[11][12]

  • Washing: Wash the cells twice with cold PBS. After the final wash, resuspend the cell pellet in 1X Binding Buffer.[12]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to each tube according to the manufacturer's protocol.[13]

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

    • Annexin V-FITC: Detects phosphatidylserine on the outer leaflet of the cell membrane, an early marker of apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Data Interpretation:

    • Live cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Anticipated Data Presentation

The data should be quantified and presented in a table to facilitate comparison.

CompoundConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
Vehicle Control0BaselineBaselineBaseline
3-Iodo-1H-pyrazolo... 0.1To be determinedTo be determinedTo be determined
1To be determinedTo be determinedTo be determined
10To be determinedTo be determinedTo be determined
50To be determinedTo be determinedTo be determined
SP600125 (Standard) 0.1To be determinedTo be determinedTo be determined
1To be determinedTo be determinedTo be determined
10To be determinedTo be determinedTo be determined
50To be determinedTo be determinedTo be determined

Synthesis and Conclusion

A comprehensive benchmarking analysis integrates data from both biochemical and cellular assays. By following this guide, a researcher can build a robust comparative profile of this compound.

  • Potency Comparison: The IC₅₀ value from the in vitro kinase assay will provide a direct measure of potency against the target kinase, which can be directly compared to SP600125. A lower IC₅₀ indicates higher potency.

  • Efficacy Comparison: The apoptosis assay will reveal the compound's efficacy in a biological system. By comparing the dose-response curves, one can determine if the test compound is more or less effective at inducing the desired cellular outcome than the standard.

  • Structure-Activity Relationship (SAR): The data generated serves as a crucial starting point for SAR studies. If this compound shows promising activity, its structure can be systematically modified to improve potency, selectivity, and cellular efficacy.

This structured approach ensures that the evaluation is not merely a collection of data points, but a logical progression of inquiry that validates the compound's mechanism and quantifies its performance against an established industry standard.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Active Bio-tech. (2024). SP600125 is an Orally Active ATP-competitive JNK Inhibitor for Bladder Cancer Research. Active Bio-tech. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22). Available at: [Link]

  • Wlodkowic, D., et al. (2009). Flow cytometry-based apoptosis detection. Methods in Cell Biology, 91, 145-167. Available at: [Link]

  • Andrews, B., & Tyers, M. (2004). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 21(10), 849-856. Available at: [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4923-4941. Available at: [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. Available at: [Link]

  • ACS Publications. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1350-1359. Available at: [Link]

  • PubMed Central. (2020). Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kim, H., et al. (2018). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry, 61(18), 8074-8087. Available at: [Link]

  • Ochoa, D., et al. (2019). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics, 35(14), 2412-2420. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]

  • Qingmu Pharmaceutical. (n.d.). 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Qingmu Pharmaceutical. Available at: [Link]

  • ChemBK. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, 3-iodo-. ChemBK. Available at: [Link]

  • CORE. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine. As a halogenated heterocyclic compound used in research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on established safety protocols and regulatory compliance.

Foundational Principles: Hazard Assessment and Characterization

Understanding the inherent risks of a chemical is the cornerstone of safe handling and disposal. This compound, and its close structural isomers like 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, are classified under the Globally Harmonized System (GHS) with specific hazard warnings. The primary hazards stem from its potential to cause skin and eye irritation, and respiratory irritation if inhaled.[1][2]

The molecule's structure contains an iodine atom, classifying it as a halogenated organic compound .[3][4] This is the most critical factor for its disposal, as improper treatment of halogenated waste (e.g., uncontrolled incineration) can lead to the formation of hazardous byproducts. Therefore, it must never be disposed of with non-halogenated solvent waste or via sanitary sewer systems.[5][6]

Table 1: GHS Hazard Summary for Structurally Similar Iodinated Pyrazolopyrimidines

Hazard Code Hazard Statement GHS Pictogram Classification Source
H315 Causes skin irritation GHS07 (Exclamation Mark) Skin Irritation, Category 2 [1]
H319 Causes serious eye irritation GHS07 (Exclamation Mark) Eye Irritation, Category 2A [1]
H335 May cause respiratory irritation GHS07 (Exclamation Mark) Specific Target Organ Toxicity (Single Exposure), Category 3 [1]

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Acute Toxicity, Oral, Category 4 |[3][7] |

Personnel Protection: The First Line of Defense

A proactive approach to safety is mandatory. All handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE). The selection of PPE is dictated by a thorough risk assessment of the potential exposure routes: dermal, ocular, and inhalation.[8][9]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety goggles or a full-face shield. Protects against splashes and airborne dust, preventing serious eye irritation.[2][10]
Hand Nitrile or other chemically impervious gloves. Prevents skin contact and irritation. Contaminated gloves must be removed and disposed of properly.[11]
Body A fully fastened laboratory coat. Protects skin and personal clothing from contamination.[8][10]

| Respiratory | Generally not required for small quantities handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator for spill cleanup or when handling bulk quantities. | Minimizes the risk of respiratory tract irritation from dust or aerosols.[2][8] |

Spill Management Protocol

Accidental spills must be managed immediately and safely. The primary objective is to contain the spill, decontaminate the area, and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.[12]

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by working within a certified chemical fume hood if possible.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.[8]

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[8] For spills in a solvent, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill surface thoroughly with soap and water, followed by a 70% ethanol solution.[10] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after the cleanup is complete.[9]

Systematic Disposal Pathway

The proper disposal of this compound requires a multi-step process involving waste segregation, containerization, and coordination with a licensed hazardous waste disposal service.

Waste Segregation Decision Workflow

The first and most crucial step is correctly identifying and segregating the waste stream. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[4][5]

waste_disposal_workflow cluster_generation Waste Generation cluster_characterization Characterization cluster_streams Waste Streams cluster_final Final Disposal Container A Waste Generated (this compound) B Is it pure solid, a solution, or contaminated material? A->B C Pure Solid / Bulk Powder B->C  Solid D Solution in Organic Solvent B->D  Solution E Contaminated Materials (Gloves, Wipes, Glassware) B->E Contaminated   F SEALED & LABELED Halogenated Solid Waste Container C->F G SEALED & LABELED Halogenated Liquid Waste Container D->G E->F

Caption: Waste segregation workflow for this compound.

Optional Pre-Treatment for Aqueous Solutions

For dilute aqueous waste streams containing this iodo-compound, a pre-treatment step can be considered to reduce the reactivity of potential iodine species. This involves the reduction of iodine to the less hazardous iodide ion using a reducing agent like sodium thiosulfate.[13] This procedure should only be performed by trained personnel after a thorough safety review.

Protocol: Reduction of Iodine to Iodide

  • Working in a fume hood, slowly add a 10% solution of sodium thiosulfate to the aqueous waste while stirring.

  • Continue adding the reducing agent until any characteristic iodine color (if present) disappears.

  • Despite this treatment, the resulting solution must still be disposed of as halogenated liquid waste, as the core organic structure remains.

Step-by-Step Disposal Protocol
  • Select Appropriate Containers:

    • Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition and compatible with the chemical.[6][12]

    • Liquid Waste: Use a designated, shatter-resistant container, clearly marked for "Halogenated Liquid Waste."[5] Ensure the container is compatible with the solvent used.

  • Containerize Waste:

    • Carefully transfer waste into the designated container, ensuring no external contamination.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[6]

    • Keep waste containers securely closed at all times, except when adding waste.[5]

  • Labeling:

    • All waste containers must be clearly and accurately labeled before the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • If in a solution, list all solvent components and their approximate percentages.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The date of accumulation and the name of the generating researcher/lab.

  • Temporary Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure secondary containment (e.g., a spill tray) is used to prevent spills from spreading.

    • Store away from incompatible materials, such as strong oxidizing agents.[7]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) or hazardous waste management provider.

    • Never pour this chemical or its solutions down the drain or dispose of it in regular trash.[5][13]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Duke University. Standard Operating Procedure for work with Chemical name/class: Iodine.[Link]

  • ETH Zürich. Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]

  • Reddit. How to store / dispose of Iodine crystals? r/chemhelp. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine.[Link]

  • University of Geneva. Safety in the laboratory.[Link]

  • Reddit. How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Pharmaguideline. SOP for Safety in Laboratory.[Link]

  • Google Patents.
  • University of Wisconsin-Milwaukee. Halogenated Waste Guidance.[Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters...[Link]

  • Aspirachem. 3-Iodo-1H-pyrazolo[3,4-b]pyridine, 97%.[Link]

Sources

Comprehensive Safety and Handling Guide for 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only and is based on available data for structurally related compounds. A formal risk assessment should be conducted by qualified personnel for the specific laboratory conditions and procedures to be employed. This document does not replace a formal Safety Data Sheet (SDS), which should be consulted if available.

Executive Summary: Understanding the Hazard Profile

Based on data from its isomer, 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Hazard Assessment and Triage

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The following table summarizes the anticipated hazards based on structural analogy.

Hazard Category Anticipated Risk Rationale and Authoritative Source Guidance
Acute Oral Toxicity Potentially harmful if swallowed.The parent amine, 4-Amino-1H-pyrazolo[3,4-d]pyrimidine, is classified as toxic if swallowed.[9]
Skin Corrosion/Irritation Causes skin irritation.[7][10][11]Isomeric compounds show clear evidence of skin irritation. Aromatic amines can be readily absorbed through the skin.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[7][10][11]Direct contact of the powder or solutions with the eyes is likely to cause significant irritation.
Respiratory Irritation May cause respiratory irritation.[7][11]Inhalation of the dust should be avoided. Handling should be performed in a well-ventilated area or in a fume hood.
Long-term Toxicity Understudied, but caution is warranted.Aromatic amines as a class of compounds have been linked to cancer and other long-term health effects.[5][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is paramount. The following is a step-by-step guide to ensure adequate protection.

Foundational PPE

This level of PPE is mandatory for any handling of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine, even for seemingly minor tasks like weighing or transferring small quantities.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required at all times to protect against splashes of solutions. They must meet ANSI Z87.1 standards.

    • Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes.

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is the minimum requirement. For handling larger quantities or for procedures with a higher risk of contamination, a disposable gown made of a low-permeability material is recommended.

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to double-glove when handling this compound. The outer glove can be removed and disposed of immediately after handling, reducing the spread of contamination. Always inspect gloves for tears or punctures before use and change them frequently.

    • Full-body Protection: For large-scale operations or in the event of a spill, coveralls ("bunny suits") may be necessary to provide head-to-toe protection.[5]

  • Respiratory Protection:

    • All handling of the solid material that could generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available, or if there is a risk of aerosol generation that cannot be controlled, a properly fitted N95 or higher-rated respirator is required.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for this compound start Start: Assess Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction spill Spill Cleanup start->spill fume_hood Work in Fume Hood? weighing->fume_hood splash_risk Risk of Splash? dissolving->splash_risk reaction->splash_risk ppe_spill Spill Response PPE: - Coveralls - Chemical Resistant Gloves - Full-face Respirator spill->ppe_spill aerosol_risk Risk of Aerosol? fume_hood->aerosol_risk No ppe_basic Basic PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves fume_hood->ppe_basic Yes splash_risk->ppe_basic No ppe_enhanced Enhanced PPE: - Basic PPE - Face Shield splash_risk->ppe_enhanced Yes aerosol_risk->ppe_basic No ppe_respirator Full Protection: - Enhanced PPE - N95 Respirator - Disposable Gown aerosol_risk->ppe_respirator Yes

Caption: PPE selection workflow based on the handling task.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9] Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Engineering Controls: All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Weighing: Use a disposable weighing boat or line the balance with weighing paper to contain any spills.

  • Transfers: When transferring the solid, use a spatula and avoid creating dust. For solutions, use a pipette or a syringe.

  • Housekeeping: Clean the work area thoroughly after each use. Any contaminated surfaces should be decontaminated with an appropriate solvent and then washed with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Large Spill Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for halogenated organic waste.

    • Liquid Waste: Collect solutions containing the compound in a labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[12]

  • Disposal Method: The preferred method for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[13] This ensures the complete destruction of the compound and prevents its release into the environment. Never dispose of this compound down the drain or in regular trash.[14]

Reactivity and Storage

  • Stability: While specific stability data is unavailable, pyrazolopyrimidine derivatives can be highly reactive.[1]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: A Culture of Safety

Handling novel or under-characterized compounds like this compound requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety professionals when in doubt.

References

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (2023, June 23). Safety data sheet. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]

  • Chemical Fact Sheet. (n.d.). AROMATIC AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Chemsrc. (2025, August 30). 1H-pyrazolo[4,3-d]pyrimidin-7-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, July 10). an Amine / Iodine concern. Retrieved from [Link]

  • RSC Publishing. (2023, June 7). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ChemBK. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1,4,6-trimethyl-. Retrieved from [Link]

  • PubMed. (2013, September). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. Retrieved from [Link]

  • PubMed. (2023, July 11). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.